Theaflavin 3'-gallate
Beschreibung
Eigenschaften
CAS-Nummer |
28543-07-9 |
|---|---|
Molekularformel |
C36H28O16 |
Molekulargewicht |
716.6 g/mol |
IUPAC-Name |
[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)34(50-27(18)7-14)12-1-16-17(9-25(44)33(48)30(16)32(47)24(43)2-12)35-29(11-19-21(40)6-15(38)8-28(19)51-35)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1 |
InChI-Schlüssel |
GPLOTACQBREROW-WQLSNUALSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of Theaflavin 3'-gallate from Catechins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavins are a class of polyphenolic compounds responsible for the characteristic orange-red color and brisk taste of black tea.[1][2] Formed during the enzymatic oxidation (fermentation) of fresh tea leaves (Camellia sinensis), these compounds have garnered significant interest in the pharmaceutical and nutraceutical industries for their potent antioxidant, anti-inflammatory, and other health-promoting properties.[3][4] Among the major theaflavins, Theaflavin (B1682790) 3'-gallate (TF-2B) is a key bioactive component.
This technical guide provides an in-depth overview of the core biosynthetic pathway of Theaflavin 3'-gallate from its catechin (B1668976) precursors. It details the enzymatic mechanisms, presents quantitative data from in vitro studies, outlines relevant experimental protocols, and provides visual diagrams of the key processes to support research and development efforts.
Core Biosynthetic Pathway
The formation of this compound is an oxidative coupling reaction involving two specific catechin precursors: (-)-epicatechin (B1671481) (EC) and (-)-epigallocatechin (B1671488) gallate (EGCG) .[1] This conversion is not a direct, single-step reaction but a multi-stage process primarily catalyzed by endogenous tea leaf enzymes, namely Polyphenol Oxidase (PPO) and Peroxidase (POD) .[5][6][7]
Enzymatic Oxidation to Ortho-quinones
The initial and rate-limiting step is the enzymatic oxidation of the catechin B-rings to form highly reactive ortho-quinones.[6][8]
-
Polyphenol Oxidase (PPO): PPO, a copper-containing enzyme also known as catechol oxidase, catalyzes the oxidation of the catechol-type B-ring of EC and the pyrogallol-type B-ring of EGCG into their corresponding ortho-quinones in the presence of molecular oxygen.[8][9]
-
Peroxidase (POD): POD can also catalyze this oxidation, but it requires the presence of hydrogen peroxide (H₂O₂).[6] Interestingly, H₂O₂ can be generated as a byproduct of the PPO-catalyzed oxidation of catechins, suggesting a synergistic role for both enzymes in theaflavin formation.[10][11]
The primary oxidation is believed to first convert the B-rings of catechins into highly reactive ortho-quinones.[6]
Condensation and Benzotropolone Ring Formation
Once formed, the ortho-quinones undergo a series of non-enzymatic reactions:
-
Coupling: The EC-quinone and EGCG-quinone molecules couple. This involves a Michael addition of the gallocatechin quinone to the catechin quinone.[5]
-
Rearrangement & Oxidation: The coupled intermediate undergoes further oxidation, rearrangement, and decarboxylation to form the stable seven-membered benzotropolone skeleton that is the core structure of all theaflavins.[5][6]
The specific pairing of EC and EGCG results in the formation of this compound. Other combinations of the four major tea catechins (EC, EGC, ECG, EGCG) produce the other primary theaflavins (TF-1, TF-2A, and TF-3).[6]
Visualization of Biosynthetic Pathway
The following diagram illustrates the enzymatic conversion of epicatechin and epigallocatechin gallate into this compound.
Caption: PPO/POD-catalyzed oxidation of catechins to form this compound.
Quantitative Data Summary
The efficiency of this compound biosynthesis is influenced by various factors including enzyme source, substrate concentration, pH, and temperature. The following tables summarize key quantitative data from relevant studies.
Table 1: Enzyme Kinetic Parameters for Tea PPO
Kinetic studies help characterize the affinity of polyphenol oxidase for different catechin substrates. A lower Michaelis constant (Km) indicates higher enzyme affinity.
| Substrate | Km (mM) | Vm (U/min/mL) | Vm/Km (Specificity Constant) |
| Catechol | 243.2 | 28835 | 118.6 |
| 4-Methylcatechol | 127.8 | 54140 | 423.6 |
| Pyrogallol | 3113.4 | 78988 | 25.4 |
| Data adapted from a study on PPO extracted from Camellia sinensis leaves.[12] Note: While specific data for EC and EGCG were not in this source, it illustrates the enzyme's varying affinity for different phenolic structures. Epicatechin has been shown to be an excellent substrate for PPO.[13] |
Table 2: Influence of pH on Theaflavin Formation
The pH of the reaction medium significantly impacts both enzyme activity and the stability of the formed theaflavins.
| Enzyme Preparation | Reaction pH | Relative Theaflavin Content | Observation |
| Crude Tea PPO | 4.5 | Higher | Increased TF levels are observed at a lower pH.[10][11] |
| Crude Tea PPO | 5.5 | Lower | Normal pH of macerated tea leaves.[10][11] |
| Purified Tea PPO | 4.5 | Lower | The trend is reversed with purified PPO.[10][11] |
| Purified Tea PPO | 5.5 | Higher | Optimum pH for PPO activity leads to more TF formation.[10][11] |
| This suggests that at pH 5.5, POD present in crude extracts may degrade theaflavins using the H₂O₂ generated by PPO, leading to lower net accumulation.[10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vitro synthesis and analysis of this compound.
Protocol for Extraction and Purification of Tea Polyphenol Oxidase (PPO)
This protocol describes a general method for isolating PPO from fresh tea leaves.
-
Homogenization: Homogenize 100g of fresh, young tea leaves in 200 mL of cold (4°C) 0.1 M phosphate (B84403) buffer (pH 7.0) containing 10 mM ascorbic acid and 1% Triton X-100 to prevent phenolic oxidation and aid extraction.
-
Filtration & Centrifugation: Filter the homogenate through cheesecloth and centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C.
-
Ammonium (B1175870) Sulfate Precipitation: Subject the supernatant to fractional precipitation with ammonium sulfate. The protein fraction precipitating between 30-80% saturation typically contains the highest PPO activity.
-
Dialysis: Redissolve the precipitate in a minimal volume of 0.05 M phosphate buffer (pH 7.0) and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Chromatography: For further purification, apply the dialyzed enzyme solution to an ion-exchange chromatography column (e.g., DEAE-Sephacel) and elute with a linear gradient of NaCl (0-1.0 M) in the same buffer. Collect fractions and assay for PPO activity.
Protocol for In Vitro Enzymatic Synthesis of Theaflavins
This protocol outlines a model system for synthesizing theaflavins using purified catechins and enzyme preparations.[14][15]
-
Substrate Preparation: Prepare a solution containing equimolar concentrations of (-)-epicatechin (EC) and (-)-epigallocatechin gallate (EGCG) in a 0.1 M citrate-phosphate buffer (pH can be varied, e.g., 4.5-5.5, to study its effect).[14] A typical starting concentration is 2-5 mM for each catechin.[14]
-
Enzyme Addition: Add the purified PPO enzyme solution (or a crude enzyme extract) to the substrate mixture to initiate the reaction. The amount of enzyme added should be optimized for the desired reaction rate. If using peroxidase, add horseradish peroxidase (POD) and a controlled amount of H₂O₂.[4][15]
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 25-35°C) with continuous shaking or stirring to ensure adequate aeration (oxygen is a substrate for PPO).[14]
-
Reaction Termination: Monitor the reaction over time. Terminate the reaction at desired time points by adding a denaturing agent like perchloric acid or by rapid heating.
-
Analysis: Centrifuge the terminated reaction mixture to remove precipitated proteins. Analyze the supernatant for theaflavin content using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV-Vis detector (typically monitoring at 380 nm for theaflavins).
Workflow Visualization
The following diagram illustrates a typical experimental workflow for the enzymatic synthesis and analysis of this compound.
Caption: General workflow for enzymatic synthesis and analysis of theaflavins.
Conclusion
The biosynthesis of this compound is a complex process initiated by the enzymatic oxidation of its catechin precursors, EC and EGCG, followed by spontaneous condensation and rearrangement. Both Polyphenol Oxidase and Peroxidase are key to the initial oxidative step. A thorough understanding of the reaction mechanism, enzyme kinetics, and optimal reaction conditions is critical for developing efficient in vitro synthesis methods. Such methods are essential for producing high-purity theaflavins in quantities sufficient for advanced pharmacological studies and potential drug development, overcoming the low yields associated with direct extraction from black tea.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. foodandnutritionresearch.net [foodandnutritionresearch.net]
- 8. benchchem.com [benchchem.com]
- 9. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 10. Role of polyphenol oxidase and peroxidase in the generation of black tea theaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijhssi.org [ijhssi.org]
- 13. Kinetic characterization of the enzymatic and chemical oxidation of the catechins in green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on the Synthesis of Theaflavin-3,3′-Digallate Catalyzed by Escherichia coli Expressing Tea Tree Polyphenol Oxidase Isozymes and Its Enzymatic Solution | MDPI [mdpi.com]
- 15. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
An In-depth Technical Guide to Theaflavin 3'-Gallate: Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Theaflavin (B1682790) 3'-gallate, a key polyphenolic compound, is a significant bioactive component found predominantly in black tea. As a member of the theaflavin family, it is formed during the enzymatic oxidation of catechins when fresh green tea leaves are processed into black tea. This guide provides a comprehensive overview of its natural origins, biosynthesis, and detailed methodologies for its extraction and purification, tailored for a scientific audience.
Natural Sources and Biosynthesis
Theaflavin 3'-gallate is not naturally present in fresh tea leaves but is synthesized during the manufacturing process of black tea. Theaflavins, including this compound, are formed from the catechins present in green tea leaves through the action of enzymes like polyphenol oxidase and peroxidase during fermentation.[1][2] These compounds are the primary red pigments in black tea and contribute significantly to its characteristic taste and color.[3][4] The main theaflavins found in black tea are theaflavin (TF1), theaflavin-3-gallate (B192532) (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (B1259011) (TFDG).[5][6]
The biosynthesis of theaflavins involves the oxidative coupling of two different catechin (B1668976) molecules.[7] Specifically, this compound (Theaflavin-3'-monogallate or TF2B) is formed from the enzymatic oxidation of Epicatechin (EC) and Epigallocatechin-3-gallate (EGCG).[8] The concentration of theaflavins in black tea typically ranges from 2% to 6% of the dry weight of solids in the brewed beverage.[1][7]
dot graph "Theaflavin_3_Gallate_Biosynthesis" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#FFFFFF", label="Biosynthesis of this compound", fontcolor="#202124", fontsize=16, labelloc=t, pad="0.5"]; node [shape=box, style="filled", margin="0.2,0.1"]; edge [color="#5F6368"];
// Reactants EGCG [label="Epigallocatechin-3-gallate\n(from Green Tea Leaf)", fillcolor="#FBBC05", fontcolor="#202124"]; EC [label="Epicatechin\n(from Green Tea Leaf)", fillcolor="#FBBC05", fontcolor="#202124"];
// Process Oxidation [label="Enzymatic Oxidation\n(Polyphenol Oxidase,\nPeroxidase)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product TF3G [label="this compound\n(TF2B)", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections {EGCG, EC} -> Oxidation [arrowhead=none]; Oxidation -> TF3G; } caption { content: "Diagram of this compound biosynthesis." }
The concentration of this compound can vary depending on the tea variety and processing conditions. The following table summarizes the content found in different black tea infusions.
| Tea Variety | This compound (TF3'G) Content (μg/mL in 5% infusion) | Reference |
| Assam Black Tea | 37.1 ± 4.1 | [8] |
| Darjeeling Black Tea | 11.5 ± 4.1 | [8] |
Extraction Methodologies
Extracting this compound and other theaflavins from black tea is a multi-step process that typically involves solvent extraction followed by various purification techniques. The low concentration of these compounds in black tea makes efficient extraction and purification challenging.[2]
A common workflow for isolating theaflavins begins with a hot water or aqueous-organic solvent extraction from black tea leaves, followed by liquid-liquid partitioning and chromatographic separation to isolate the individual theaflavin derivatives.
dot graph "Extraction_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF", label="General Workflow for this compound Extraction", fontcolor="#202124", fontsize=16, labelloc=t, pad="0.5", maxWidth="760"]; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [color="#5F6368"];
// Nodes A [label="Black Tea Material\n(Ground Leaves)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Solvent Extraction\n(e.g., Aqueous Ethanol, Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Filtration / Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Crude Extract\n(Aqueous Phase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Liquid-Liquid Partitioning\n(e.g., with Ethyl Acetate)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Organic Phase\n(Enriched Theaflavins)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Solvent Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Purification\n(e.g., Column Chromatography, HSCCC, HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Isolated this compound", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } caption { content: "A general workflow for the extraction and purification of this compound." }
Protocol 1: Modified Roberts and Myers Method
This protocol is a classic method for the extraction of a crude theaflavin mixture.[9]
-
Initial Extraction: Add 100 g of black tea to 2.5 L of water and boil for 5 minutes. Filter the mixture.
-
Precipitation: Cool the filtrate to below 30°C and add 20 ml of concentrated sulfuric acid to form a precipitate. Allow the mixture to stand in a cool, dark place overnight.
-
Separation: Centrifuge the mixture at 500 x g for 10 minutes to separate the precipitate from the aqueous portion.
-
Solvent Partitioning: Resuspend the wet precipitate in approximately 200 ml of water and perform four successive extractions with 150 ml of ethyl acetate (B1210297), centrifuging at 500 x g for 10 minutes after each extraction.
-
Washing: Combine the ethyl acetate extracts and wash with 150 ml of 2.5% NaHCO₃, followed by a wash with 0.1 M sulfuric acid. Centrifuge after each wash to remove the aqueous layer.
-
Concentration: Evaporate the ethyl acetate extracts to dryness under reduced pressure.
-
Final Precipitation: Reconstitute the dry extract in 10 ml of acetone (B3395972) and then precipitate the theaflavins by adding 80 ml of chloroform. Collect the precipitate by centrifugation at 6500 x g for 5 minutes.
Protocol 2: Aqueous Ethanol and Ethyl Acetate Extraction
This method uses a safer solvent system for the initial extraction.[10]
-
Initial Extraction: Mix 5 g of ground black tea with 50 mL of 30% aqueous ethanol. Stir the mixture at 70°C for 25 minutes.
-
Filtration and Re-extraction: Filter the mixture and re-extract the residue using the same procedure.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Solvent Partitioning: Partition the concentrate twice with equal volumes of ethyl acetate.
-
Final Preparation: Combine the ethyl acetate layers, concentrate, and exchange the solvent with ultrapure water for further purification.
Following crude extraction, advanced chromatographic techniques are necessary to isolate individual theaflavins like this compound.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective method for separating individual theaflavins.[11] A two-phase solvent system, such as hexane-ethyl acetate-methanol-water-acetic acid (1:5:1:5:0.25, v/v), can be used for elution.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for both the purification and quantification of this compound.[12] A typical mobile phase for analytical HPLC consists of acetonitrile (B52724), ethyl acetate, and 0.05% phosphoric acid (21:3:76 ratio).[9] For preparative HPLC, a gradient of water and acetonitrile is often employed on a C18 column.[10]
The following table provides a summary of yields from a specific extraction method.
| Tea Variety (Raw Material) | Extraction Method | Yield of Four Theaflavins (per 100g fresh leaves) | Reference |
| Yabukita (shaken) | Water extraction, milling, shaking for 30 min | 462 mg | [13] |
| Benifuuki (shaken) | Water extraction, milling, shaking for 5 min | 447 mg | [13] |
| Yabukita (standing) | Water extraction, milling, standing for 120 hrs | 850 mg (Theaflavin only) | [13] |
Note: The yields can vary significantly based on the specific tea cultivar, harvest time, and precise extraction conditions.
References
- 1. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Theaflavins and Their Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Research progress on theaflavins: efficacy, formation, and preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 9. An in vitro study of theaflavins extracted from black tea to neutralize bovine rotavirus and bovine coronavirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells [mdpi.com]
- 11. Preparative isolation and purification of theaflavins and catechins by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EP2192844A1 - Process for extracting theaflavins from tea - Google Patents [patents.google.com]
- 13. US20110059215A1 - Manufacturing method for theaflavins using raw tea leaves - Google Patents [patents.google.com]
Theaflavin 3'-gallate: A Deep Dive into its Antioxidant Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Theaflavin (B1682790) 3'-gallate (TF3'G), a prominent polyphenol in black tea, exhibits potent antioxidant properties through a multi-faceted mechanism. This technical guide provides an in-depth exploration of its core antioxidant activities, including direct radical scavenging, metal chelation, and the modulation of endogenous antioxidant pathways. Quantitative data from various in vitro assays are presented in structured tables for clear comparison, and detailed experimental protocols are provided to facilitate reproducibility. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the complex processes involved in the antioxidant action of Theaflavin 3'-gallate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this natural compound.
Core Antioxidant Mechanisms of this compound
This compound, a benzotropolone derivative formed during the enzymatic oxidation of catechins in tea fermentation, demonstrates significant antioxidant activity.[1] Its chemical structure, rich in hydroxyl groups, is fundamental to its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] The antioxidant mechanism of this compound is not limited to a single mode of action but rather a combination of direct and indirect pathways.
Direct Radical Scavenging Activity
This compound is an efficient scavenger of a wide array of free radicals. This direct antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to unstable radical species, thereby neutralizing them and terminating damaging chain reactions.[2] The presence of the galloyl moiety at the 3' position significantly enhances its radical scavenging capacity compared to other theaflavin derivatives without this group.[3]
Metal Ion Chelation
Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound possesses the ability to chelate these metal ions, sequestering them and preventing their participation in pro-oxidant reactions.[1][4] Spectroscopic studies have confirmed the formation of complexes between theaflavins and metal ions like iron and copper.[4]
Activation of the Nrf2-ARE Signaling Pathway
Beyond its direct antioxidant effects, this compound exerts a profound influence on endogenous antioxidant defense systems. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.[6] This leads to an increased synthesis of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby enhancing the cell's overall antioxidant capacity.[5][7]
Quantitative Antioxidant Activity Data
The antioxidant potency of this compound has been quantified in numerous studies using various in vitro assays. The following tables summarize the key quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Radical Scavenging Activity of this compound (TF3'G / TF2B) and Related Compounds
| Compound/Derivative | Superoxide Radical (O₂⁻) Scavenging IC50 (µM) | Hydrogen Peroxide (H₂O₂) Scavenging IC50 (µM) | Hydroxyl Radical (·OH) Scavenging IC50 (µM) | Singlet Oxygen (¹O₂) Scavenging IC50 (µM) | DPPH Radical Scavenging Ability |
| This compound (TF2B) | 21.7 | 0.39[8] | 32.49 | 0.55[8] | Stronger than EGCG[9] |
| Theaflavin (TF1) | 14.50[8] | >10[8] | >100[8] | 0.69[8] | Weaker than EGCG[9] |
| Theaflavin 3-gallate (TF2A) | 26.7[8] | 0.45 | 38.60[8] | 0.87[8] | Similar to TF2B[4] |
| Theaflavin 3,3'-digallate (TF3) | 26.7[10] | 0.39[10] | 25.07[10] | 0.83[10] | Strongest among theaflavins[9] |
| (-)-Epigallocatechin gallate (EGCG) | 45.80[8] | >10[8] | 38.60[8] | 0.87[8] | Reference Compound |
Note: The nomenclature for this compound can vary in literature, with TF2B being a common alternative. The hierarchy of antioxidant reactivity for theaflavins is generally observed as: theaflavin digallate > 3'-monogallate = 3-monogallate > theaflavin.[4]
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to assess the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
This compound stock solution of known concentration.
-
Methanol or ethanol (B145695).
-
96-well microplate or cuvettes.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a series of dilutions of this compound from the stock solution.
-
Add a fixed volume of the DPPH solution to each well or cuvette.
-
Add the different concentrations of this compound solution to the respective wells. A control containing only the solvent and DPPH solution is also prepared.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the scavenging percentage against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore, which is reduced to its colorless neutral form.
-
Reagents and Materials:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
This compound stock solution.
-
Phosphate-buffered saline (PBS) or ethanol.
-
96-well microplate or cuvettes.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
Add a small volume of the diluted this compound solutions to a larger volume of the diluted ABTS•⁺ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of ABTS•⁺ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
-
Superoxide Radical (O₂⁻) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems. A common method involves the pyrogallol (B1678534) auto-oxidation system.
-
Reagents and Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2).
-
Pyrogallol solution (e.g., 3 mM in 10 mM HCl).
-
This compound stock solution.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the Tris-HCl buffer and different concentrations of this compound.
-
Initiate the reaction by adding the pyrogallol solution.
-
Immediately measure the rate of increase in absorbance at a specific wavelength (e.g., 325 nm) over a set period.
-
The scavenging activity is calculated based on the inhibition of pyrogallol auto-oxidation.
-
The IC50 value is determined from the concentration-inhibition curve.
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay
This assay determines the ability of a compound to scavenge hydrogen peroxide.
-
Reagents and Materials:
-
Hydrogen peroxide solution (e.g., 40 mM in phosphate (B84403) buffer, pH 7.4).
-
This compound stock solution.
-
Spectrophotometer.
-
-
Procedure:
-
Mix different concentrations of this compound with the hydrogen peroxide solution.
-
Incubate for a specific time (e.g., 10 minutes).
-
Measure the absorbance of the remaining hydrogen peroxide at a specific wavelength (e.g., 230 nm).
-
The percentage of H₂O₂ scavenging is calculated.
-
The IC50 value is determined from the dose-response curve.
-
Hydroxyl Radical (·OH) Scavenging Assay
This assay evaluates the capacity of an antioxidant to scavenge hydroxyl radicals, often generated by the Fenton reaction.
-
Reagents and Materials:
-
Phosphate buffer (e.g., 20 mM, pH 7.4).
-
FeSO₄ solution (e.g., 10 mM).
-
EDTA solution (e.g., 10 mM).
-
2-Deoxyribose solution (e.g., 10 mM).
-
H₂O₂ solution (e.g., 10 mM).
-
This compound stock solution.
-
Trichloroacetic acid (TCA) (e.g., 2.8% w/v).
-
Thiobarbituric acid (TBA) solution (e.g., 1% w/v in 50 mM NaOH).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, FeSO₄, EDTA, 2-deoxyribose, and different concentrations of this compound.
-
Initiate the reaction by adding H₂O₂.
-
Incubate the mixture at 37°C for 1 hour.
-
Stop the reaction by adding TCA and TBA solutions.
-
Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.
-
Cool the samples and measure the absorbance at 532 nm.
-
The scavenging activity is determined by the reduction in color formation.
-
The IC50 value is calculated from the concentration-inhibition curve.
-
Visualizing the Mechanisms and Protocols
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antioxidant properties of theaflavins and their gallate esters--radical scavengers or metal chelators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theaflavin Attenuates TBHP-Induced Endothelial Cells Oxidative Stress by Activating PI3K/AKT/Nrf2 and Accelerates Wound Healing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radical-scavenging abilities and antioxidant properties of theaflavins and their gallate esters in H2O2-mediated oxidative damage system in the HPF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Theaflavin 3'-Gallate as a Pro-oxidant in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theaflavin 3'-gallate (TF3G), a polyphenol found in black tea, has emerged as a compound of interest in oncology research due to its paradoxical ability to act as a pro-oxidant in cancer cells. Unlike its antioxidant role in normal physiological conditions, TF3G can induce oxidative stress selectively in malignant cells, leading to apoptosis and inhibition of tumor growth. This technical guide provides an in-depth analysis of the pro-oxidant effects of TF3G in cancer cells, summarizing key quantitative data, detailing experimental protocols for assessing its activity, and visualizing the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of TF3G.
Introduction
This compound (TF3G), also referred to as Theaflavin-3-gallate (TF-2A), is a prominent bioactive constituent of black tea formed during the enzymatic oxidation of catechins. While polyphenols are typically lauded for their antioxidant properties, a growing body of evidence indicates that under certain conditions, particularly within the unique microenvironment of cancer cells, compounds like TF3G can exhibit potent pro-oxidant activity. This dual role is a key area of investigation for developing novel cancer therapies.
This guide focuses on the pro-oxidant mechanism of TF3G in cancer cells, a process characterized by the generation of reactive oxygen species (ROS), depletion of intracellular antioxidants, and the subsequent activation of cell death pathways. We will explore the quantitative effects of TF3G on cancer cell viability and the induction of oxidative stress, provide detailed methodologies for replicating key experiments, and illustrate the intricate signaling networks involved.
Quantitative Analysis of this compound's Pro-oxidant Effects
The efficacy of this compound and its closely related derivatives, such as Theaflavin-3,3'-digallate (TF3), in inducing a pro-oxidant state in cancer cells has been quantified across various studies. The following tables summarize the key findings, including IC50 values and the extent of apoptosis induction.
Table 1: IC50 Values of Theaflavin Derivatives in Cancer and Normal Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| This compound (TF2b) | A2780/CP70 | Ovarian Cancer | 17.2 | 24 | --INVALID-LINK-- |
| Theaflavin 3-gallate (TF2a) | A2780/CP70 | Ovarian Cancer | 18.1 | 24 | --INVALID-LINK-- |
| Theaflavin-3,3'-digallate (TF3) | A2780/CP70 | Ovarian Cancer | 23.81 | 24 | --INVALID-LINK--[1][2][3][4] |
| Theaflavin-3,3'-digallate (TF3) | IOSE-364 | Normal Ovarian | 59.58 | 24 | --INVALID-LINK--[1][2][3][4] |
| Theaflavin-3,3'-digallate (TF3) | MG63 | Osteosarcoma | Not specified | 24 | --INVALID-LINK-- |
| Theaflavin-3,3'-digallate (TF3) | HOS | Osteosarcoma | Not specified | 24 | --INVALID-LINK-- |
Table 2: Induction of Apoptosis by Theaflavin Derivatives in Cancer Cells
| Compound | Cell Line | Concentration (µM) | Apoptotic Cells (%) | Duration (h) | Reference |
| This compound (TF2b) | A2780/CP70 | 20 | ~25% (Annexin V+) | 24 | --INVALID-LINK-- |
| Theaflavin 3-gallate (TF2a) | A2780/CP70 | 20 | ~28% (Annexin V+) | 24 | --INVALID-LINK-- |
| Theaflavin-3,3'-digallate (TF3) | A2780/CP70 | 20 | ~30% (Annexin V+) | 24 | --INVALID-LINK--[1][2][3][4] |
| Theaflavin-3,3'-digallate (TF3) | MG63 | 160 | Significant increase | 24 | --INVALID-LINK-- |
| Theaflavin-3,3'-digallate (TF3) | HOS | 160 | Significant increase | 24 | --INVALID-LINK-- |
Core Mechanisms of Pro-oxidant Activity
The pro-oxidant effects of this compound in cancer cells are primarily driven by two interconnected mechanisms: the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (B108866) (GSH).
Generation of Reactive Oxygen Species (ROS)
TF3G has been shown to generate ROS, including hydrogen peroxide (H₂O₂) and superoxide (B77818) anions (O₂⁻), both in cell-free systems and within cancer cells.[1][5] This ROS production is a critical initiating event in the cascade leading to oxidative stress and subsequent cell death.
Depletion of Glutathione (GSH)
Glutathione is a crucial intracellular antioxidant that protects cells from oxidative damage. TF3G has been observed to directly react with and deplete the cellular pool of reduced glutathione (GSH).[5] This depletion is more pronounced in cancer cells compared to normal cells, rendering them more susceptible to oxidative damage. The potentiation of TF3G's toxicity in the presence of GSH depleting agents further underscores the importance of this mechanism.[5]
Signaling Pathways Modulated by this compound-Induced Oxidative Stress
The oxidative stress induced by this compound triggers a complex network of signaling pathways that ultimately converge on apoptosis and cell cycle arrest.
Mitogen-Activated Protein Kinase (MAPK) Pathway
TF3G-induced ROS can activate the MAPK signaling cascade, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The activation of these pathways plays a crucial role in mediating the apoptotic response to oxidative stress.
Caption: MAPK signaling pathway activated by TF3G-induced ROS.
Akt/MDM2/p53 Pathway
TF3G can also modulate the Akt/MDM2/p53 signaling axis. By inhibiting the phosphorylation of Akt, TF3G can prevent the MDM2-mediated degradation of the tumor suppressor protein p53. The resulting accumulation and activation of p53 can lead to cell cycle arrest and apoptosis.[1][2][3][4]
Caption: Akt/MDM2/p53 pathway modulation by this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on the pro-oxidant effects of this compound.
Cell Viability Assay (MTS Assay)
This protocol is adapted from Pan, H., et al. (2017).
-
Cell Seeding: Seed cancer cells (e.g., A2780/CP70) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is a generalized procedure based on common practices in the cited literature.
-
Cell Seeding: Seed cells in a 24-well plate or other suitable culture vessel and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound for the specified duration.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells once with serum-free medium. Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control group.
Caption: Experimental workflow for intracellular ROS detection using DCFH-DA.
Glutathione (GSH) Assay
This protocol is a generalized procedure based on commercially available kits and common methodologies.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., containing 0.1% Triton X-100 and 0.1 M phosphate (B84403) buffer).
-
Deproteinization: Deproteinize the cell lysates by adding an equal volume of 5% sulfosalicylic acid (SSA), incubating on ice for 10 minutes, and then centrifuging at 10,000 x g for 10 minutes at 4°C.
-
Assay Reaction: In a 96-well plate, add the deproteinized supernatant, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and glutathione reductase in a phosphate buffer containing NADPH.
-
Absorbance Measurement: Immediately measure the rate of color development (formation of 2-nitro-5-thiobenzoic acid) at 412 nm over several minutes using a microplate reader.
-
Quantification: Calculate the GSH concentration by comparing the rate of reaction to a standard curve generated with known concentrations of GSH.
-
Data Analysis: Normalize the GSH levels to the protein concentration of the cell lysate and express the results as a percentage of the control.
Caspase-3/7 Activity Assay
This protocol is based on the Caspase-Glo® 3/7 Assay from Promega and similar luminescence-based assays.
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described for the cell viability assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase-3/7 activity relative to the vehicle-treated control.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent through its pro-oxidant mechanism of action. By selectively inducing oxidative stress in cancer cells, TF3G can trigger apoptosis and inhibit tumor cell proliferation while exhibiting lower toxicity towards normal cells. The modulation of key signaling pathways such as the MAPK and Akt/p53 pathways further highlights its multifaceted anti-neoplastic properties.
For researchers and drug development professionals, the data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound. Future research should focus on:
-
In vivo studies: Validating the pro-oxidant effects and anti-tumor efficacy of TF3G in animal models.
-
Combination therapies: Exploring the synergistic potential of TF3G with conventional chemotherapeutic agents.
-
Bioavailability and delivery: Developing strategies to enhance the bioavailability and targeted delivery of TF3G to tumor sites.
A deeper understanding of the pro-oxidant properties of this compound will be instrumental in harnessing its full potential in the fight against cancer.
References
- 1. Theaflavin-3, 3'-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article 상세보기-AccessON [accesson.kisti.re.kr]
- 5. Theaflavin-3-gallate and theaflavin-3'-gallate, polyphenols in black tea with prooxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Theaflavin 3'-gallate: An In-depth Technical Guide on its Anticancer Mechanism of Action
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin 3'-gallate (TF2b), a prominent polyphenol found in black tea, has garnered significant attention in oncological research for its potential as a chemopreventive and therapeutic agent. This document provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Anticancer Mechanisms
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting metastasis. These effects are orchestrated through the modulation of various critical signaling pathways within cancer cells.
Induction of Apoptosis
This compound has been shown to trigger apoptosis in various cancer cell lines through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: In human colorectal carcinoma HCT116 cells, an isomer of this compound, isoneoTF-3-G, was found to increase reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9 and caspase-3, culminating in apoptosis.[1] Similarly, in osteosarcoma cells, a related theaflavin, Theaflavin-3,3'-digallate (TF3), upregulates the expression of pro-apoptotic proteins like Bax and Bak1, while downregulating anti-apoptotic proteins such as Mcl-1 and survivin, leading to the activation of caspase-9 and caspase-3.[2][3]
-
Extrinsic Pathway: Studies on cisplatin-resistant ovarian cancer cells (A2780/CP70) have demonstrated that theaflavins can activate the extrinsic apoptotic pathway.[4] This involves the upregulation of death receptors like DR5 and the adaptor protein FADD, leading to the activation of caspase-8.[4]
Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 or G2/M phases.
-
G1 Phase Arrest: In cisplatin-resistant ovarian cancer A2780/CP70 cells, this compound and its isomer Theaflavin-3-gallate (TF2a) have been shown to induce G1 cell cycle arrest.[5] This is achieved by downregulating the expression of key cell cycle proteins such as CDK2, CDK4, and Cyclin E1.[5] The induction of G1 arrest is often mediated through p53-dependent pathways, which can be activated by DNA damage via the ATM/Chk pathway.[5][6]
-
G2/M Phase Arrest: In other cancer cell types, such as prostate carcinoma PC-3 cells, theaflavins have been observed to induce G2/M arrest by modulating the expression of p21waf1/cip1, cdc25C, and cyclin B.[7] A related compound, Theaflavin-3, 3′-digallate (TF3), also induces G2 arrest in cisplatin-resistant ovarian cancer cells.[4][8]
Inhibition of Metastasis
Emerging evidence suggests that theaflavins can suppress tumor growth and metastasis. In hepatocellular carcinoma, theaflavins have been shown to block the STAT3 pathway, which is crucial for tumor progression and metastasis.[9]
Key Signaling Pathways Modulated by this compound
The anticancer activities of this compound are a consequence of its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.
-
Akt/MDM2/p53 Pathway: In cisplatin-resistant ovarian cancer cells, Theaflavin-3, 3′-digallate (TF3) has been found to upregulate p53 expression by inactivating Akt and MDM2.[4][8] The tumor suppressor p53 plays a critical role in TF3-induced apoptosis and G2 cell cycle arrest.[4][8]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of theaflavins. In some cancer cells, theaflavins can inhibit the MAPK pathway to suppress cell proliferation.[5] Conversely, in human osteosarcoma cells, Theaflavin-3,3′-digallate (TF3) can induce apoptosis and ferroptosis by triggering the ROS and MAPK signaling pathways.[10]
-
EGFR Signaling: Theaflavin-3, 3′-digallate (TF-3) has been shown to induce the down-regulation of the epidermal growth factor receptor (EGFR), a key driver of proliferation in many cancers.[11] This is achieved through EGFR ubiquitination and degradation, thereby inhibiting downstream signaling and anchorage-independent cell transformation.[11]
-
PKCδ/aSMase Pathway: In prostate cancer, Theaflavin-3,3'-digallate (TF-3) has been shown to inhibit cancer cell proliferation by regulating the PKCδ/aSMase signaling pathway, an effect dependent on the expression of the 67 kDa laminin (B1169045) receptor (67LR).[12][13][14]
Quantitative Data on Anticancer Activity
The potency of this compound and its related compounds varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's effectiveness.
| Cancer Cell Line | Cancer Type | Theaflavin Compound | IC50 Value (µM) | Reference |
| A2780/CP70 | Cisplatin-Resistant Ovarian | Theaflavin-3, 3′-digallate (TF3) | 23.81 | [4][8] |
| IOSE-364 | Normal Ovarian | Theaflavin-3, 3′-digallate (TF3) | 59.58 | [4][8] |
| HCT116 | Human Colorectal Carcinoma | isoneoTF-3-G (isomer of TF-3-G) | 56.32 ± 0.34 | [1] |
| HCT116 | Human Colorectal Carcinoma | TF-3-G | 49.57 ± 0.54 | [1] |
| SPC-A-1 | Lung Adenocarcinoma | Theaflavin-3, 3′-digallate (TF3) | 4.78 | [15] |
| A431 | Epidermoid Carcinoma | Theaflavin 3,3'-digallate | 18 | [16] |
| HCT116 | Colon Carcinoma | Theaflavin 3,3'-digallate | 17.26 | [16] |
| KYSE 510 | Esophageal Squamous | Theaflavin 3,3'-digallate | 18 | [16] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the anticancer mechanisms of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[17]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[18]
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[19][20]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C in a humidified atmosphere (e.g., 5% CO2) until a purple precipitate is visible.[17][18]
-
Solubilization: Discard the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.[20][21]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[17] A reference wavelength of >650 nm can be used for background correction.[17]
Western Blotting
This technique is used to detect and quantify specific proteins in a sample.[22][23]
-
Sample Preparation: Lyse cells or tissues to release a mixture of proteins.
-
Gel Electrophoresis: Separate the proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[22]
-
Blocking: Incubate the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, typically overnight at 4°C or for 1-2 hours at room temperature.[24]
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) for 1-2 hours at room temperature.[24]
-
Signal Detection: Wash the membrane again and detect the signal using a chemiluminescent or fluorescent substrate.[24]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[25]
-
Cell Harvest and Fixation: Harvest cells (around 1x10^6) and wash with PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol (B145695) while vortexing gently.[26] Store at 4°C for at least 30 minutes.[26]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[26]
-
RNase Treatment: Resuspend the cell pellet in PBS and add RNase A (e.g., 100 µg/mL) to degrade RNA and prevent its staining.[26]
-
Propidium (B1200493) Iodide (PI) Staining: Add propidium iodide (PI) staining solution (e.g., 50 µg/mL) to the cells. PI is a fluorescent dye that binds to DNA.[25][26]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[25]
Visualizations of Signaling Pathways and Workflows
This compound Induced Apoptosis Pathways
Caption: this compound induces both intrinsic and extrinsic apoptosis pathways.
This compound and Cell Cycle Arrest Signaling
Caption: Signaling pathway for this compound-induced G1 cell cycle arrest.
Experimental Workflow for Western Blotting
Caption: A streamlined workflow of the Western Blotting protocol.
Conclusion
This compound demonstrates significant potential as an anticancer agent by modulating a network of signaling pathways that are fundamental to cancer cell survival and proliferation. Its ability to induce apoptosis, cause cell cycle arrest, and potentially inhibit metastasis makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of its mechanisms of action to aid researchers and drug development professionals in their ongoing efforts to combat cancer.
References
- 1. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells [mdpi.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Theaflavins - NutraPedia [nutrahacker.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. Theaflavin-3,3′-di-gallate represses prostate cancer by activating the PKCδ/aSMase signaling pathway through a 67 kDa laminin receptor - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. atcc.org [atcc.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. blog.championsoncology.com [blog.championsoncology.com]
- 23. medium.com [medium.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. wp.uthscsa.edu [wp.uthscsa.edu]
Theaflavin 3'-gallate: A Technical Guide to its Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Theaflavin (B1682790) 3'-gallate (TF2B), a prominent polyphenol found in black tea, has emerged as a compound of significant interest in antiviral research. Derived from the enzymatic oxidation of catechins during the fermentation of tea leaves, this natural product has demonstrated considerable inhibitory activity against a range of pathogenic viruses. This document provides a comprehensive technical overview of the in vitro antiviral efficacy of Theaflavin 3'-gallate and its related compounds, focusing on Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Influenza A Virus (IAV), and Zika Virus (ZIKV). It consolidates quantitative data, details the experimental methodologies employed in key studies, and visualizes the mechanisms of action and experimental workflows. The evidence presented underscores the potential of this compound as a candidate for the development of novel antiviral therapeutics.
Antiviral Activity against SARS-CoV-2
This compound has been identified as a potent inhibitor of SARS-CoV-2 replication and entry. Its primary mechanism involves the direct inhibition of the viral main protease (Mpro or 3CLpro), an enzyme crucial for cleaving viral polyproteins into functional units, thereby halting viral replication.[1][2][3] Additionally, studies suggest it can interfere with the interaction between the viral spike protein's Receptor Binding Domain (RBD) and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, a critical step for viral entry.[4]
Quantitative Data: SARS-CoV-2 Inhibition
| Compound | Virus/Target | Cell Line | Assay Type | Metric | Value |
| This compound | SARS-CoV-2 Mpro | N/A (Biochemical) | Protease Inhibition | IC50 | 18.48 ± 1.29 µM[1][2][3] |
| This compound | SARS-CoV-2 (Indian/a3i clade/2020) | Vero | Viral Replication | % Reduction | 75% at 200 µM[1][3] |
| This compound | SARS-CoV-2 (Omicron EG.5.1 & HV.1) | 293T-ACE2 | ACE2-RBD Binding | Inhibition | Potent inhibition at 25 & 50 µg/mL[4] |
| 3-isotheaflavin-3-gallate (TF2B) | SARS-CoV 3CLpro | N/A (Biochemical) | Protease Inhibition | IC50 | 7 µM[5] |
| Theaflavin-3,3′-digallate (TF3) | SARS-CoV 3CLpro | N/A (Biochemical) | Protease Inhibition | IC50 | 9.5 µM[5] |
Mechanism of Action: Mpro Inhibition
This compound acts as a competitive inhibitor of the SARS-CoV-2 main protease (Mpro). Molecular docking and simulation studies reveal that it binds with high affinity to the active site of Mpro, interacting with key catalytic residues.[1][6] This binding prevents the protease from processing viral polyproteins, which is an essential step for viral replication and maturation.[1]
Caption: Mechanism of SARS-CoV-2 Mpro inhibition by this compound.
Experimental Protocols
2.3.1 SARS-CoV-2 Mpro Inhibition Assay [2]
-
Principle: A fluorescence resonance energy transfer (FRET)-based assay measures the cleavage of a specific substrate by Mpro. Inhibition is quantified by a reduction in fluorescence.
-
Reagents: Recombinant SARS-CoV-2 Mpro protein, a fluorogenic substrate peptide, this compound.
-
Procedure:
-
Recombinant Mpro protein was incubated with varying concentrations of this compound or a control (e.g., GC376) for a defined period (e.g., 30 minutes) at room temperature.[3]
-
The enzymatic reaction was initiated by adding the fluorogenic substrate.
-
Fluorescence intensity was measured over time using a plate reader.
-
The concentration of this compound that inhibited 50% of the Mpro activity (IC50) was calculated using non-linear regression analysis.[2]
-
2.3.2 In Vitro Antiviral Activity Assay (Vero Cells) [3]
-
Principle: Quantifies the reduction in viral replication in a cell culture model after treatment with the compound.
-
Cells and Virus: Vero E6 cells (African green monkey kidney) were used, as they are highly susceptible to SARS-CoV-2 infection. The SARS-CoV-2 isolate used was the Indian/a3i clade/2020.
-
Procedure:
-
Vero cells were seeded in culture plates and grown to confluence.
-
The cells were infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a viral adsorption period, the inoculum was removed, and the cells were treated with various concentrations of this compound (e.g., 50, 100, 150, 200 µM).[7]
-
After an incubation period (e.g., 24-48 hours), the cell supernatant was collected.
-
Viral RNA was extracted from the supernatant and quantified using quantitative reverse transcription PCR (qRT-PCR) targeting viral genes (e.g., N and E genes).[7]
-
The reduction in viral load was calculated relative to untreated, infected control cells.
-
Caption: Workflow for in vitro SARS-CoV-2 antiviral activity assay.
Antiviral Activity against Influenza A Virus (IAV)
This compound (TF2b) demonstrates significant antiviral and anti-inflammatory activity against multiple strains of influenza A virus.[8] Its mechanisms include inhibiting viral neuraminidase (NA) and hemagglutinin (HA), which are critical for viral entry and release, and modulating host inflammatory responses.[9][10]
Quantitative Data: IAV Inhibition
| Compound | Virus Strain(s) | Cell Line | Assay Type | Metric | Value |
| Theaflavin derivatives | A/PR/8/34(H1N1), A/Sydney/5/97(H3N2), B/Jiangsu/10/2003 | MDCK | Neuraminidase Inhibition | IC50 | 9.27 to 36.55 µg/mL[10] |
| This compound (TF2b) | H1N1-UI182, H1N1-PR8, H3N2, H5N1 | MDCK | CPE Reduction | Inhibition | Effective inhibition observed[8] |
| This compound (TF2b) | H1N1-UI182 (in vivo mouse model) | N/A | Survival Rate | % Improvement | 55.56% survival at 40 mg/kg/d[8] |
Mechanism of Action: Anti-Inflammatory Pathway
During IAV infection, excessive inflammation contributes significantly to lung pathology. This compound mitigates this by down-regulating the TLR4/MAPK/p38 signaling pathway.[8] This leads to a reduction in the expression of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) and chemokines, thereby alleviating virus-induced lung injury.[8]
Caption: this compound inhibits the IAV-induced TLR4/MAPK pathway.
Experimental Protocols
3.3.1 Cytopathic Effect (CPE) Reduction Assay [8]
-
Principle: Measures the ability of a compound to protect cells from virus-induced death or morphological changes.
-
Cells and Virus: Madin-Darby Canine Kidney (MDCK) cells were used with various IAV strains (e.g., H1N1, H3N2).
-
Procedure:
-
MDCK cells were seeded in 96-well plates.
-
Cells were infected with IAV.
-
The virus-infected cells were then treated with serial dilutions of this compound.
-
Control wells included uninfected cells, untreated infected cells, and cells treated with a known antiviral (e.g., Oseltamivir).
-
After incubation (e.g., 48-72 hours), cell viability was assessed using a colorimetric method such as the MTS assay.
-
The concentration that provides 50% protection (EC50) was calculated.
-
3.3.2 Neuraminidase (NA) Inhibition Assay [10]
-
Principle: Quantifies the inhibition of the viral NA enzyme, which is essential for the release of progeny virions from infected cells.
-
Reagents: Purified influenza virus, fluorogenic NA substrate (e.g., MUNANA), this compound.
-
Procedure:
-
The compound was pre-incubated with a standardized amount of influenza virus.
-
The reaction was initiated by adding the MUNANA substrate.
-
After incubation, the reaction was stopped, and the fluorescence of the released product was measured.
-
The IC50 value was determined by plotting the percentage of NA inhibition against the logarithm of the compound concentration.
-
Antiviral Activity against Zika Virus (ZIKV)
While most studies on ZIKV have focused on the closely related compound Theaflavin-3,3'-digallate (TF3), the findings are highly relevant. TF3 has been identified as a potent inhibitor of the ZIKV NS2B-NS3 protease (ZIKVpro), an enzyme critical for viral polyprotein processing and replication.[11][12] Given the structural similarity, this compound is also a promising candidate for ZIKV inhibition, though specific data is more limited.[13]
Quantitative Data: ZIKV Inhibition
| Compound | Virus/Target | Cell Line | Assay Type | Metric | Value |
| Theaflavin-3,3'-digallate (TF3/ZP10) | ZIKV NS2B-NS3 Protease | N/A (Biochemical) | Protease Inhibition | IC50 | 2.3 µM[11][12][14] |
| Theaflavin-3,3'-digallate (TF3/ZP10) | ZIKV Replication | Vero E6 | Plaque Reduction | EC50 | 7.65 µM[11][12][14] |
| This compound (TF2b) | ZIKV/Z16006 | BHK, Vero | Viral Replication | Inhibition | No significant effect observed in one study[13] |
| Theaflavin (TF1) | ZIKV/Z16006 | BHK, Vero | Viral Replication | Inhibition | Significant inhibition observed[13] |
Note: There is some conflicting data regarding the efficacy of TF2b against ZIKV, indicating a need for further research.
Experimental Protocols
4.2.1 ZIKV Protease (ZIKVpro) Inhibition Assay [11]
-
Principle: A fluorescence-based screening assay to identify inhibitors of the ZIKV NS2B-NS3 protease.
-
Procedure:
-
A library of compounds, including theaflavins, was screened.
-
Recombinant ZIKVpro was incubated with each compound.
-
A fluorogenic peptide substrate for the protease was added.
-
A decrease in the rate of substrate cleavage, measured by a change in fluorescence, indicated inhibitory activity.
-
Dose-response curves were generated to determine the IC50 value for active compounds like Theaflavin-3,3'-digallate.
-
4.2.2 Western Blot Analysis for Polyprotein Processing [14]
-
Principle: To visually confirm that the compound inhibits the cleavage of the viral polyprotein precursor in infected cells.
-
Procedure:
-
Vero E6 cells were infected with ZIKV and treated with the test compound (e.g., Theaflavin-3,3'-digallate).
-
After incubation, total cell lysates were collected.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with antibodies specific to a viral protein (e.g., NS3).
-
An accumulation of unprocessed polyprotein precursor and a decrease in mature NS3 protein in treated cells, compared to controls, would confirm the inhibition of protease activity.
-
Conclusion and Future Directions
This compound, a natural polyphenol from black tea, exhibits broad-spectrum antiviral activity against several significant human viruses, including SARS-CoV-2 and Influenza A. Its multitargeted approach, involving the inhibition of essential viral enzymes like proteases and neuraminidase, interference with viral entry, and modulation of host inflammatory responses, makes it a compelling candidate for further drug development.
While in vitro data is robust, further research is required to:
-
Confirm the efficacy of this compound in in vivo animal models for various viral infections.
-
Investigate its pharmacokinetic and safety profiles.
-
Explore its potential in combination therapies with existing antiviral drugs to enhance efficacy and overcome resistance.
-
Clarify its activity against ZIKV and other flaviviruses.
The findings summarized in this guide provide a strong foundation for the continued exploration of this compound as a promising lead compound in the search for novel, broad-spectrum antiviral agents.
References
- 1. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of SARS-CoV 3C-like Protease Activity by Theaflavin-3,3′-digallate (TF3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of theaflavin-3'-gallate during influenza virus infection through regulating the TLR4/MAPK/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro anti-influenza virus and anti-inflammatory activities of theaflavin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Theaflavin-3,3’-Digallate as a Novel Zika Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Identification of Theaflavin-3,3’-Digallate as a Novel Zika Virus Protease Inhibitor [frontiersin.org]
- 13. Antiviral activity of theaflavins against Zika virus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Theaflavin 3'-Gallate: A Technical Guide to its Anti-Inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of Theaflavin (B1682790) 3'-gallate (TF2B), a key polyphenol found in black tea. This document details the signaling pathways modulated by TF2B, presents quantitative data from relevant studies, and outlines typical experimental protocols for investigating its anti-inflammatory properties.
Core Anti-Inflammatory Signaling Pathways of Theaflavins
Theaflavins, including Theaflavin 3'-gallate, exert their anti-inflammatory effects by modulating several key signaling cascades. The primary pathways identified in the literature are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Evidence also suggests a role in modulating the Toll-like Receptor 4 (TLR4) signaling and the NLRP3 inflammasome. While much of the detailed mechanistic work has been conducted on the closely related Theaflavin 3,3'-digallate (TFDG), the available evidence indicates that this compound shares similar mechanisms of action.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Theaflavins have been shown to potently inhibit this pathway.[1][2] The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][3] This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent initiation of pro-inflammatory gene transcription.[2][3] Specifically, Theaflavin 3,3'-digallate has been demonstrated to block the phosphorylation of IκBα and reduce the nuclear accumulation of the p65 and p50 subunits of NF-κB.[3]
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Theaflavins have been shown to inhibit the phosphorylation of key proteins in these pathways.[4][5][6] For instance, Theaflavin 3,3'-digallate has been shown to decrease the phosphorylation of Erk1/2 and MEK1/2.[4] A recent study demonstrated that this compound specifically exerts anti-inflammatory effects during influenza virus infection by regulating the TLR4/MAPK/p38 pathway.[7][8] This suggests that this compound can attenuate the inflammatory cascade by suppressing the activation of these critical kinases.
Quantitative Data on Anti-Inflammatory and Related Activities
The following tables summarize the available quantitative data for this compound and related theaflavins. It is important to note that much of the existing research has focused on Theaflavin 3,3'-digallate.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Activity of Theaflavins
| Compound | Assay / Radical Scavenged | Model System | IC50 / Activity | Reference |
| This compound (TF2B) | Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | 0.39 µmol/L | [9] |
| This compound (TF2B) | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | 29.81 µmol/L | [9] |
| Theaflavin 3,3'-digallate (TF3) | Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | 0.39 µmol/L | [9] |
| Theaflavin 3,3'-digallate (TF3) | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | 25.07 µmol/L | [9] |
| Theaflavin 3-gallate (TF2A) | Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | 1.15 µmol/L | [9] |
| Theaflavin 3-gallate (TF2A) | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | 34.25 µmol/L | [9] |
| Theaflavin (TF1) | Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | 1.29 µmol/L | [9] |
| Theaflavin (TF1) | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | 82.50 µmol/L | [9] |
| (-)-epigallocatechin gallate (EGCG) | Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | 2.57 µmol/L | [9] |
| (-)-epigallocatechin gallate (EGCG) | Hydroxyl Radical (·OH) Scavenging | Chemical Assay | 45.80 µmol/L | [9] |
Table 2: Effects of Theaflavins on Pro-Inflammatory Mediators
| Compound | Cell Line / Model | Treatment | Effect | Reference |
| This compound | Influenza virus-infected mice | Not specified | Reduced pneumonia damage and lung inflammation | [8] |
| Theaflavin 3,3'-digallate | LPS-activated RAW 264.7 macrophages | Not specified | Potent inhibitor of NO generation and iNOS protein expression | [9] |
| Theaflavin 3,3'-digallate | Collagen-induced arthritis and acute lung injury models | Not specified | Significant reduction in TNF-α, IL-1β, and IL-6 expression | [9][10] |
| Theaflavin mixture (including 3'-gallate) | TPA-induced mouse ear edema | Topical application | Strongly inhibited edema | [11] |
| Theaflavin mixture (including 3'-gallate) | TPA-treated mouse ears | Topical application | Inhibited increase in IL-1β and IL-6 protein levels | [11] |
Experimental Protocols
The following are generalized experimental protocols for assessing the anti-inflammatory effects of this compound, based on methodologies reported for theaflavins.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Prior to inflammatory stimulation, cells are pre-treated with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Inflammation is induced by adding agents such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) or other inflammatory stimuli like TNF-α for a designated time course (e.g., 6-24 hours).
Measurement of Cytokine Production (ELISA)
-
Sample Collection: After treatment, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
ELISA Procedure: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve generated with recombinant cytokines.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα, and a loading control like β-actin or GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The expression levels of target genes (e.g., TNF-α, IL-6, iNOS) are quantified by real-time quantitative PCR (RT-qPCR) using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) used for normalization.
Conclusion
This compound is a promising natural compound with significant anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. While more research is needed to fully elucidate the specific molecular interactions and to establish a comprehensive quantitative profile, the existing data strongly support its potential as a therapeutic agent for inflammatory conditions. The experimental protocols outlined in this guide provide a framework for further investigation into the anti-inflammatory effects of this and other related black tea polyphenols.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theaflavin-3,3'-digallate from black tea blocks the nitric oxide synthase by down-regulating the activation of NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of inhibition of the Ras-MAP kinase signaling pathway in 30.7b Ras 12 cells by tea polyphenols (-)-epigallocatechin-3-gallate and theaflavin-3,3'-digallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mnba-journal.com [mnba-journal.com]
- 9. benchchem.com [benchchem.com]
- 10. Theaflavin-3,3’-Digallate Ameliorates Collagen-Induced Arthritis Through Regulation of Autophagy and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of black tea theaflavin derivatives on 12-O-tetradecanoylphorbol-13-acetate-induced inflammation and arachidonic acid metabolism in mouse ears - PubMed [pubmed.ncbi.nlm.nih.gov]
Theaflavin 3'-gallate and its Interaction with Cellular Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theaflavin (B1682790) 3'-gallate (TF3G), a prominent polyphenol in black tea, has garnered significant scientific interest due to its diverse biological activities, many of which are predicated on its interaction with cellular membranes. This technical guide provides an in-depth exploration of the molecular interactions between TF3G and cell membranes, detailing its influence on membrane structure and its role in initiating cellular signaling cascades. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of biochemistry, pharmacology, and drug development.
Introduction
Theaflavins are a class of polyphenolic compounds formed during the enzymatic oxidation of catechins in the fermentation of tea leaves. Among these, Theaflavin 3'-gallate (TF3G) is a significant component of black tea and has been the subject of numerous studies for its potential health benefits. The lipophilic nature of TF3G facilitates its interaction with the lipid bilayer of cellular membranes, which is a critical first step for many of its biological effects. This interaction is not merely a passive partitioning but can lead to significant alterations in membrane properties and the activation of specific cell signaling pathways. Understanding the nuances of this interaction is paramount for elucidating its mechanisms of action and for the development of novel therapeutics.
Molecular Interaction with the Lipid Bilayer
The interaction of this compound with the cellular membrane is a multifaceted process governed by its molecular structure. The presence of a galloyl moiety is thought to enhance its affinity for the lipid bilayer compared to other theaflavin derivatives.
Insights from Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have provided valuable insights into the binding of theaflavins to lipid bilayers. These studies consistently show that theaflavins, including TF3G, have a strong affinity for the membrane surface.[1][2][3] The primary mode of interaction is through the formation of hydrogen bonds between the hydroxyl groups of the theaflavin molecule and the phosphate (B84403) and carbonyl groups of the lipid headgroups.[1][3] The galloyl moiety, with its additional hydroxyl groups, significantly contributes to this hydrogen bonding network, anchoring the molecule at the membrane interface.[1]
The orientation of TF3G at the membrane surface is influenced by its molecular structure, with the simulations suggesting that it lies flat against the bilayer, maximizing its contact with the lipid headgroups.[1] This surface association can perturb the local lipid packing and influence the overall membrane structure.
Quantitative Data on Theaflavin-Membrane Interactions
Permeability in Caco-2 Cell Monolayers
The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal absorption of compounds. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the cell monolayer.
| Theaflavin Derivative | Papp (AP-BL) (x 10⁻⁷ cm/s) | Efflux Ratio (BL-AP/AP-BL) |
| Theaflavin (TF) | 3.64 | >1.24 |
| Theaflavin-3-gallate (TF3G) | 0.44 | >1.24 |
| Theaflavin-3'-gallate (TF3'G) | Not specified | >1.24 |
| Theaflavin-3,3'-digallate (TFDG) | Not specified | >1.24 |
Data sourced from a study on the bioavailability of theaflavins.[4] Note: "AP-BL" refers to transport from the apical (intestinal lumen) to the basolateral (blood) side, while "BL-AP" refers to the reverse direction.
The low Papp value for TF3G suggests poor passive absorption across the intestinal epithelium. The efflux ratio of greater than 1.24 indicates that active efflux transport mechanisms, such as those mediated by P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), are involved in limiting its bioavailability.[4]
Cytotoxicity Data
The interaction of this compound with cellular membranes can also lead to cytotoxic effects, particularly at higher concentrations.
| Cell Line | Compound | IC₅₀ (µM) |
| HCT116 (Human Colorectal Carcinoma) | isoneoTF-3-G (a stereoisomer of TF3G) | 56.32 ± 0.34 |
Data from a study on a stereoisomer of Theaflavin-3-gallate.[5]
Signaling Pathway Activation: The GPR55 Receptor
A significant finding in the study of this compound's interaction with cellular membranes is its role as an agonist for the G protein-coupled receptor 55 (GPR55).[6] This interaction initiates a downstream signaling cascade with important physiological consequences.
The GPR55 Signaling Cascade
The binding of this compound (referred to as TF2B in the cited study) to GPR55 triggers a signaling pathway that leads to the secretion of glucagon-like peptide-1 (GLP-1), a hormone with crucial roles in glucose homeostasis.[6] The key steps in this pathway are:
-
GPR55 Activation: TF3G binds to and activates GPR55 on the surface of enteroendocrine cells.[6]
-
Increase in Intracellular Calcium: GPR55 activation leads to an increase in the intracellular concentration of calcium ions (Ca²⁺).[6]
-
Activation of CaMKII and ERK: The rise in intracellular Ca²⁺ activates Calcium/calmodulin-dependent protein kinase II (CaMKII) and Extracellular signal-regulated kinases 1/2 (ERK1/2).[6]
-
GLP-1 Secretion: The activation of the CaMKII and ERK pathways culminates in the secretion of GLP-1.[6]
Experimental Protocols
A variety of experimental techniques are employed to study the interaction of polyphenols like this compound with cellular membranes. Below are detailed methodologies for key experiments.
Preparation of Liposomes for Interaction Studies
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are commonly used as a model system for cellular membranes.
Protocol: Thin-Film Hydration Method
-
Lipid Preparation: A desired mixture of lipids (e.g., phosphatidylcholine) is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This leaves a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate filters with defined pore sizes.
-
Incubation with this compound: The prepared liposome (B1194612) suspension is then incubated with a solution of this compound at the desired concentration and temperature for a specified period to allow for interaction.
-
Analysis: The liposome-theaflavin mixture can then be analyzed using various techniques such as fluorescence spectroscopy, dynamic light scattering, or differential scanning calorimetry to assess changes in membrane properties.
Caco-2 Cell Permeability Assay
This assay is crucial for determining the intestinal absorption and efflux of compounds.
Protocol: Caco-2 Monolayer Transport Study
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Transport Experiment (Apical to Basolateral):
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
A solution of this compound at a known concentration is added to the apical (upper) chamber.
-
At specific time intervals, samples are collected from the basolateral (lower) chamber and replaced with fresh transport buffer.
-
-
Transport Experiment (Basolateral to Apical):
-
The experiment is repeated with the this compound solution added to the basolateral chamber and samples collected from the apical chamber to assess efflux.
-
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
Conclusion
This compound exhibits a significant interaction with cellular membranes, primarily through hydrogen bonding at the lipid bilayer surface. This interaction can influence membrane properties and, notably, can activate the GPR55 receptor, initiating a signaling cascade that results in GLP-1 secretion. While quantitative data on its direct biophysical interactions with model membranes is an area for future research, cell-based assays have provided valuable insights into its permeability and biological activity. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational understanding for researchers and professionals working to further unravel the complex biological roles of this intriguing black tea polyphenol.
References
- 1. Elucidation of molecular interactions of theaflavin monogallate with camel milk lactoferrin: detailed spectroscopic and dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Molecular binding of black tea theaflavins to biological membranes: relationship to bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of theaflavin-gallate in-silico binding with different proteins of SARS-CoV-2 and host inflammation and vasoregulations referring an experimental rat-lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Theaflavin 3'-Gallate: A Technical Guide to Bioavailability and Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
Theaflavins, including theaflavin (B1682790) 3'-gallate, are bioactive polyphenols formed during the enzymatic oxidation of catechins in the fermentation of black tea.[1] These compounds are responsible for the characteristic color and astringent taste of black tea and are subjects of extensive research for their antioxidant, anti-inflammatory, and anti-cancer properties.[2][3] However, the therapeutic application of theaflavins is largely governed by their bioavailability and metabolic fate in vivo. This technical guide provides a comprehensive analysis of the current scientific understanding of the absorption, distribution, metabolism, and excretion of theaflavin 3'-gallate and related theaflavin compounds.
Bioavailability of this compound
The systemic bioavailability of theaflavins is generally considered to be very low.[4] Studies consistently indicate that these large polyphenolic compounds are poorly absorbed in the small intestine, a critical factor for researchers to consider when evaluating their therapeutic potential.[2]
In Vitro Intestinal Permeability
The Caco-2 cell monolayer, a widely used in vitro model that simulates the human intestinal epithelium, has been instrumental in clarifying the bioavailability of theaflavins.[5] Studies using this model show that theaflavins have extremely poor absorptive transport.[5][6] This is quantified by the apparent permeability coefficient (Papp), where values below 1 x 10⁻⁶ cm/s indicate very low bioavailability.[5]
Furthermore, theaflavins are actively transported back into the intestinal lumen by efflux pumps.[6][7] Research has confirmed that P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP) all contribute to this efflux, with P-gp playing the most significant role.[6][7] Theaflavins have also been shown to increase the expression of these transporters at both the mRNA and protein levels.[6][7]
Table 1: In Vitro Permeability of Theaflavins Across Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp) (cm/s) | Efflux Ratio |
| Theaflavin (TF) | 1.15 x 10⁻⁷ | >1.24 |
| Theaflavin-3-gallate (B192532) (TF3G) | 0.88 x 10⁻⁷ | >1.24 |
| Theaflavin-3'-gallate (TF3'G) | 0.44 x 10⁻⁷ | >1.24 |
| Theaflavin-3,3'-digallate (B1259011) (TFDG) | 3.64 x 10⁻⁷ | >1.24 |
| Data sourced from a comprehensive study on the transport of the four main theaflavins.[6][8] |
In Vivo Pharmacokinetics
Animal studies provide essential insights into the in vivo pharmacokinetics of theaflavins. While specific data for this compound is limited, studies on the closely related and abundant theaflavin-3,3'-digallate (TFDG) are highly informative.
A study in mice using ¹²⁵I-labeled TFDG offered a detailed look at its distribution and elimination.[9][10][11] After oral (intragastric) administration, the maximum plasma concentration (Cmax) was reached at 6 hours.[9][11] Interestingly, the total drug exposure, represented by the area under the curve (AUC), was 20-fold higher after oral administration compared to intravenous dosing, though this is likely attributable to the significantly higher oral dose administered (500 mg/kg vs. 5 mg/kg).[9][10][11] The study also revealed that TFDG showed better absorption when administered as part of a whole Black Tea Extract (BTE) compared to its pure form, suggesting that other components in tea may enhance its uptake.[9]
Table 2: Pharmacokinetic Parameters of ¹²⁵I-labeled Theaflavin-3,3'-digallate in Mice
| Administration Route | Dose | Tmax | AUC₀-₌ (µg·min/L) | Primary Organ of Recovery |
| Intravenous (i.v.) | 5 mg/kg | - | 25.25 (calculated) | Kidney (42%) |
| Oral (Intragastric) | 500 mg/kg | 6 hours | 504.92 | Liver (0.07%) |
| Data sourced from in vivo biodistribution and pharmacokinetic studies in mice.[9][10][11] |
Metabolic Fate of this compound
Due to poor absorption in the small intestine, a substantial proportion of ingested theaflavins enters the large intestine.[2][12] Here, they are extensively metabolized by the resident gut microbiota, a process that is crucial to their overall bioactivity.[4][12]
Microbial Metabolism in the Colon
The biotransformation of theaflavins by gut microbiota is a multi-step process involving degalloylation and subsequent fission of the core theaflavin structure.[2]
-
Upstream Metabolism (Degalloylation): The initial and primary step is the removal of galloyl moieties by microbial esterases.[2] For instance, theaflavin-3,3'-digallate (TFDG) is sequentially converted to theaflavin-3-gallate (TF3G) and theaflavin-3'-gallate (TF3'G) , and subsequently to the non-gallated theaflavin (TF).[4][12] This process also releases gallic acid, which can be further decarboxylated to pyrogallol.[4][12] Specific bacteria, including Lactobacillus plantarum and Bacillus subtilis, have been shown to perform this degalloylation.[4]
-
Downstream Metabolism (Ring Fission): Following degalloylation, the core benzotropolone structure of theaflavins is cleaved, leading to the formation of smaller, more easily absorbable phenolic compounds.[12] These include phenylpropionic acid, phenylacetic acid, benzoic acid, and their hydroxylated derivatives.[12] A unique and abundant metabolite formed from TFDG is theanaphthoquinone.[12]
In vitro fermentation studies with human fecal microbiota show that TFDG is degraded more slowly than other catechins like epigallocatechin gallate (EGCG).[12] After 12 hours of fermentation, 68% of TFDG was degraded, compared to 99.5% of EGCG.[12]
Table 3: Major Microbial Metabolites of Theaflavins
| Metabolite | Description | Reference |
| Theaflavin (TF) | Formed by the removal of both galloyl groups. | [1][4][12] |
| Theaflavin-3-gallate (TF3G) | Formed by the removal of one galloyl group from TFDG. | [1][4][12] |
| Theaflavin-3'-gallate (TF3'G) | Formed by the removal of one galloyl group from TFDG. | [1][4][12] |
| Gallic Acid | Released upon cleavage of the galloyl ester bond. | [4][12][13] |
| Pyrogallol | Decarboxylation product of gallic acid. | [4] |
| Theanaphthoquinone | A unique metabolite from the theaflavin core. | [12] |
| Smaller Phenolic Acids | e.g., Phenylpropionic acid, Phenylacetic acid, Benzoic acid. | [1][12] |
Phase II Metabolism
In addition to microbial degradation, theaflavins and their metabolites can undergo Phase II metabolism. This involves conjugation reactions, primarily glucuronidation and sulfation, which increase their water solubility and facilitate excretion. Glucuronidated and sulfated forms of TFDG, theaflavin-3-gallate, and theaflavin-3'-gallate have been identified as minor fecal metabolites in mice.[13]
Modulation of Cellular Signaling Pathways
The biological effects of theaflavins are often attributed to their interaction with key cellular signaling pathways. While the parent compounds have low bioavailability, the combined action of the parent compounds in the gut and their absorbed microbial metabolites may be responsible for the observed effects.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key driver in the proliferation of many cancer cells. Theaflavin-3,3'-digallate has been demonstrated to induce the down-regulation of EGFR and inhibit its phosphorylation, providing a potential mechanism for its anti-cancer activity.[14] This inhibition disrupts downstream signaling cascades, such as the MAPK pathway, that are crucial for cell growth and survival.[15][16]
Key Experimental Protocols
In Vitro Intestinal Permeability Assay (Caco-2 Model)
This assay is used to predict the oral absorption of compounds by measuring their transport across a monolayer of Caco-2 cells.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[17][18]
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
For absorptive (apical to basolateral) transport, the theaflavin solution (e.g., 200 µM in HBSS) is added to the apical (AP) chamber, and fresh HBSS is added to the basolateral (BL) chamber.[17]
-
For secretory (basolateral to apical) transport, the theaflavin solution is added to the BL chamber and fresh HBSS to the AP chamber.[17]
-
The plates are incubated at 37°C. Samples are collected from the receiving chamber at various time points (e.g., 0.5, 1, 2, 3, 4 hours).[17]
-
-
Analysis: The concentration of theaflavins in the collected samples is quantified by HPLC or LC-MS.
-
Calculation: The apparent permeability coefficient (Papp) and the efflux ratio (Papp BL-AP / Papp AP-BL) are calculated to determine absorption potential and the involvement of active efflux.
In Vivo Pharmacokinetic Study in Mice
This protocol is used to determine the absorption, distribution, and elimination of theaflavins in a living organism.
-
Animal Model: Female BALB/c mice are typically used.[9]
-
Radiolabeling: Theaflavins (e.g., TFDG) are labeled with a radioisotope (e.g., ¹²⁵I) to enable sensitive detection and tracking.[9]
-
Administration: The labeled compound is administered to mice either intravenously (i.v.) via the tail vein (e.g., 5 mg/kg) or orally (intragastrically) by gavage (e.g., 500 mg/kg).[9][10]
-
Sample Collection: Blood samples are collected at predetermined time points. At the end of the study, tissues (liver, kidney, spleen, etc.) are harvested.[9]
-
Analysis: Plasma and tissue levels of radioactivity are quantified by a gamma counter. Pharmacokinetic parameters (Cmax, Tmax, AUC) are then calculated.[9]
In Vitro Fecal Fermentation
This method simulates the metabolism of theaflavins by human gut microbiota.
-
Fecal Slurry Preparation: Fresh fecal samples from healthy human donors (who have not taken antibiotics recently) are collected and homogenized in a pre-reduced anaerobic buffer.[12][19]
-
Incubation: The fecal slurry is incubated anaerobically at 37°C to activate the bacteria. Theaflavins are then added to the slurry, and the mixture is incubated for up to 48 hours.[12]
-
Sample Processing: Aliquots are taken at various time points (e.g., 0, 2, 6, 12, 24, 48 hours). The fermentation is stopped by adding a solvent like acetonitrile. Samples are centrifuged, and the supernatant is collected for analysis.[12]
-
Analytical Method: The identification and quantification of the parent theaflavin and its metabolites are performed using advanced analytical techniques such as UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS).[12]
Conclusion
This compound, like other theaflavins, exhibits very low systemic bioavailability due to poor intestinal absorption and significant efflux back into the gut lumen.[6] The vast majority of ingested theaflavins are not absorbed intact but pass to the colon, where they are extensively transformed by the gut microbiota into a variety of smaller, potentially more bioactive phenolic compounds.[4][12] This highlights a critical concept for researchers and drug developers: the biological effects attributed to black tea consumption may be mediated not by the parent theaflavins themselves, but by their gut-derived metabolites. Therefore, future research should focus on the systemic exposure and biological activities of these microbial metabolites to fully understand the health benefits of theaflavins.
References
- 1. Microbial Metabolism of Theaflavin-3,3′-digallate and Its Gut Microbiota Composition Modulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The microbiota is essential for the generation of black tea theaflavins-derived metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. scialert.net [scialert.net]
- 10. imrpress.com [imrpress.com]
- 11. scialert.net [scialert.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural identification of mouse fecal metabolites of theaflavin 3,3'-digallate using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells [frontiersin.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Effect and Mechanism of Theaflavins on Fluoride Transport and Absorption in Caco-2 Cells [mdpi.com]
- 19. Microbial-Transferred Metabolites of Black Tea Theaflavins by Human Gut Microbiota and Their Impact on Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Theaflavin 3'-Gallate Isomers in Tea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theaflavins, the polyphenolic compounds responsible for the characteristic color and taste of black tea, are a subject of growing interest in the scientific community due to their potential health benefits. Among these, theaflavin (B1682790) 3'-gallate and its isomers are of particular significance owing to their pronounced bioactivities, including antioxidant and anticancer properties. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of theaflavin 3'-gallate isomers. It details the experimental protocols for their analysis, presents quantitative data on their occurrence in various tea types, and explores their biological activities through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Theaflavins are a class of flavonoids that are formed during the enzymatic oxidation of catechins in the fermentation process of black tea production.[1] The primary theaflavin monomers include theaflavin (TF1), theaflavin-3-gallate (B192532) (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (B1259011) (TF3).[2] These compounds are the result of the co-oxidation of precursor catechins.[3] The gallated theaflavins, in particular, have been shown to be positively correlated with the bioactivities of black tea.[4]
The discovery of various isomers of this compound has expanded the landscape of tea chemistry and its potential pharmacological applications. A notable discovery is the identification of isoneoTF-3-G, a unique stereoisomer of theaflavin-3-gallate, in black tea from Camellia ptilophylla.[3] This novel isomer is formed from the oxidation of gallocatechin gallate and catechin (B1668976), highlighting the influence of the precursor catechin configuration on the resulting theaflavin structure.[3]
Quantitative Analysis of this compound Isomers in Tea
The concentration of this compound and its isomers can vary significantly depending on the type of tea and its processing. Black teas are the primary source of these compounds, while they are found in trace amounts or are absent in green teas.[5]
Table 1: Theaflavin Content in Various Tea Samples (mg/g of dry tea leaves)
| Tea Type | Theaflavin (TF) | Theaflavin-3-gallate (TF-3-G) | Theaflavin-3'-gallate (TF-3'-G) | Theaflavin-3,3'-digallate (TFDG) | Reference |
| Black Tea (Sample 1) | 0 - 3.46 | 0 - 3.06 | 0 - 7.37 | 0 - 7.40 | [5] |
| Black Tea (Range) | 2.02 to 17.64 (total theaflavins) | - | - | - | [6] |
| Green Tea | Not Detected | Not Detected | Not Detected | Not Detected | [5][6] |
Table 2: Percentage of Individual Theaflavins in a Black Tea Extract
| Theaflavin Fraction | Percentage (%) | Reference |
| Theaflavin (TF-1) | 4.8 | [4] |
| Theaflavin-3-gallate (TF-2) | 2.1 | [4] |
| Theaflavin-3'-gallate (TF-3) | 2.7 | [4] |
| Theaflavin-3,3'-digallate (TF-4) | 58.44 | [4] |
Experimental Protocols
The isolation, purification, and identification of this compound isomers involve a combination of chromatographic and spectroscopic techniques.
Extraction of Theaflavins from Tea Leaves
A common method for extracting theaflavins from black tea leaves involves the use of aqueous ethanol (B145695).[7]
-
Materials: Dried black tea powder, 50% aqueous ethanol containing 2% ascorbic acid.
-
Procedure:
-
Weigh 50 mg of dry tea powder.
-
Add 2 mL of 50% aqueous ethanol with 2% ascorbic acid.
-
Shake the mixture at 1500 rpm for 20 minutes at room temperature.[8]
-
Repeat the extraction process three times.[7]
-
Combine the ethanol extracts.
-
Dilute the combined extract 4-fold with distilled water for further analysis.[7]
-
Solid-Phase Extraction (SPE) for Sample Clean-up
To eliminate interfering substances, solid-phase extraction is employed.[7]
-
Materials: C18 cartridge column, 15% ethanol, 40% ethanol.
-
Procedure:
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a robust technique for the separation and quantification of theaflavin isomers.
-
Instrumentation: A high-performance liquid chromatograph with a photodiode array detector.
-
Column: ODS C18 reversed-phase column.[7]
-
Mobile Phase: A linear gradient system of distilled water and acetonitrile, both containing 0.5% acetic acid.[7]
-
Gradient Elution Example:
-
0–5 min, 4–5.5% B (acetonitrile)
-
5–25 min, 5.5–9.5% B
-
25–49 min, 9.5–21.5% B
-
49–76.5 min, 21.5–27.0% B[3]
-
-
Flow Rate: 1 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection: 280 nm.[3]
-
Quantification: Based on external standards of purified theaflavins.
Preparative Isolation by High-Speed Countercurrent Chromatography (HSCCC)
For obtaining pure theaflavin isomers for structural elucidation and bioactivity studies, HSCCC is an effective technique.[9]
-
Solvent System: A two-phase solvent system composed of hexane-ethyl acetate-methanol-water-acetic acid (1:5:1:5:0.25, v/v/v/v/v).[9]
-
Procedure:
-
Elute with the lower aqueous phase.
-
Set the flow rate to 2 mL/min.
-
Maintain a rotational speed of 700 rpm.[9]
-
Structural Elucidation
The definitive identification of theaflavin isomers is achieved through a combination of spectroscopic methods.
-
Mass Spectrometry (MS): Liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS) and tandem mass spectrometry (MS/MS) are used to determine the molecular weight and fragmentation patterns of the isomers.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are crucial for confirming the precise structure and stereochemistry of the isolated compounds.[3][9]
Biological Activities and Signaling Pathways
This compound and its isomers exhibit a range of biological activities, with their anticancer and prooxidant effects being particularly noteworthy.
Anticancer Properties
Studies have shown that theaflavin-3-gallate isomers can inhibit the proliferation of human colorectal carcinoma cells.[3] For instance, isoneoTF-3-G demonstrated a half-inhibitory concentration (IC50) of 56.32 ± 0.34 μM on HCT116 cells.[11][12] The presence and position of galloyl groups in theaflavins appear to enhance their anticancer activity.[12] The differential sensitivity of cancer cell lines suggests that these compounds may target specific cellular pathways.[12] The proposed mechanism of action involves the induction of apoptosis and cell cycle arrest.
Caption: Proposed mechanism of anticancer activity of this compound isomers.
Prooxidant Activity
Interestingly, under certain conditions, theaflavin-3-gallate (TF-2A) and theaflavin-3'-gallate (TF-2B) can act as prooxidants.[13] In vitro studies have shown that these compounds can generate hydrogen peroxide and superoxide (B77818) anions, leading to oxidative stress.[13][14] This prooxidant activity appears to be more pronounced in carcinoma cells compared to normal cells.[13] The mechanism involves the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant.[13]
Caption: Workflow of the prooxidant activity of this compound isomers.
Conclusion
The discovery and ongoing research into this compound and its isomers are uncovering a fascinating area of tea chemistry with significant potential for therapeutic applications. The development of robust analytical and preparative techniques has enabled the detailed characterization of these compounds. The elucidation of their biological activities, particularly their dual role as antioxidants and prooxidants, opens up new avenues for research in cancer biology and drug development. This guide provides a foundational understanding of the current knowledge in this field, aiming to facilitate further exploration and innovation.
References
- 1. Theaflavins detection,请登录后台后到SEO选项里设置网页标题 [webiolotech.com]
- 2. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Publication : USDA ARS [ars.usda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of theaflavins including methylated theaflavins in black tea leaves by solid-phase extraction and HPLC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparative isolation and purification of theaflavins and catechins by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural identification of theaflavin trigallate and tetragallate from black tea using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Theaflavin-3-gallate and theaflavin-3'-gallate, polyphenols in black tea with prooxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Theaflavin 3'-gallate: A Technical Guide to its Free Radical Scavenging Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin (B1682790) 3'-gallate (TF-2A) is a prominent polyphenol found in black tea, formed during the enzymatic oxidation of catechins in the fermentation process of Camellia sinensis leaves. As a member of the theaflavin family, which includes theaflavin (TF1), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (B1259011) (TF3), it is distinguished by its benzotropolone core.[1] These compounds are significant contributors to the characteristic color and taste of black tea and are the subject of extensive research for their potential therapeutic applications, particularly their antioxidant properties.[2] Theaflavins are recognized for their potent ability to neutralize reactive oxygen species (ROS), a cornerstone of their therapeutic potential in diseases linked to oxidative stress.[1][3] This guide provides a detailed examination of the free radical scavenging capacity of Theaflavin 3'-gallate, presenting quantitative data, experimental methodologies, and an overview of related cellular signaling pathways.
Quantitative Analysis of Free Radical Scavenging Capacity
The antioxidant and free radical scavenging activities of theaflavin derivatives are frequently evaluated using various in vitro assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.[1] The galloyl moiety is a critical structural feature, and studies consistently show that the presence and number of galloyl groups enhance antioxidant potency.[1][3]
The scavenging capabilities of this compound (TF2A) and its related compounds against different reactive oxygen species are summarized below.
| Radical Species | Compound | IC50 (µmol/L) | Relative Scavenging Order |
| Superoxide (O₂⁻) | Theaflavin (TF1) | 14.50 | TF1 > TF2B > TF2A > TF3 > EGCG |
| Theaflavin-3-gallate (TF2A) | 22.50 | ||
| Theaflavin-3'-gallate (TF2B) | 18.70 | ||
| Theaflavin-3,3'-digallate (TF3) | 26.70 | ||
| (-)-epigallocatechin gallate (EGCG) | 45.80 | ||
| Singlet Oxygen (¹O₂) | Theaflavin (TF1) | 0.73 | TF2B > TF1 > TF3 > TF2A > EGCG |
| Theaflavin-3-gallate (TF2A) | 0.87 | ||
| Theaflavin-3'-gallate (TF2B) | 0.55 | ||
| Theaflavin-3,3'-digallate (TF3) | 0.82 | ||
| (-)-epigallocatechin gallate (EGCG) | 0.87 | ||
| Hydrogen Peroxide (H₂O₂) | Theaflavin (TF1) | 0.70 | TF3 = TF2B > TF2A > TF1 > EGCG |
| Theaflavin-3-gallate (TF2A) | 0.42 | ||
| Theaflavin-3'-gallate (TF2B) | 0.39 | ||
| Theaflavin-3,3'-digallate (TF3) | 0.39 | ||
| (-)-epigallocatechin gallate (EGCG) | 0.76 | ||
| Hydroxyl Radical (•OH) | Theaflavin (TF1) | 12.00 | TF3 > TF2B > TF2A > EGCG > TF1 |
| Theaflavin-3-gallate (TF2A) | 9.10 | ||
| Theaflavin-3'-gallate (TF2B) | 8.80 | ||
| Theaflavin-3,3'-digallate (TF3) | 7.90 | ||
| (-)-epigallocatechin gallate (EGCG) | 10.30 | ||
| DPPH Radical | Theaflavin (TF1) | Not Quantified | TF3 > TF2 > EGCG > TF1 |
| Theaflavin-3-gallate (TF2) | Not Quantified | ||
| Theaflavin-3,3'-digallate (TF3) | Not Quantified | ||
| (-)-epigallocatechin gallate (EGCG) | Not Quantified | ||
| LDL Oxidation Inhibition | Theaflavin (TF1) | Not Quantified | TF3 > ECG > EGCG ≥ TF2B ≥ TF2A > TF1 |
| Theaflavin-3-gallate (TF2A) | Not Quantified | ||
| Theaflavin-3'-gallate (TF2B) | Not Quantified | ||
| Theaflavin-3,3'-digallate (TF3) | Not Quantified | ||
| (-)-epigallocatechin gallate (EGCG) | Not Quantified | ||
| (-)-epicatechin gallate (ECG) | Not Quantified |
Data compiled from studies by Leung et al., 2001, and other comparative analyses.[4][5][6] A direct comparison of IC50 values across different studies may be affected by variations in experimental conditions.[1]
Experimental Protocols
Detailed methodologies for common free radical scavenging assays are provided below. These protocols are synthesized from established methods and can be adapted for specific research needs.
Caption: General workflow for an in-vitro antioxidant scavenging assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow.[1]
-
Reagents and Materials:
-
DPPH (1,1-diphenyl-2-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
This compound and other test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a fresh DPPH solution (e.g., 0.12 mM or 152 µM) in methanol.[7][8]
-
Sample Preparation: Dissolve this compound and control compounds in methanol to create stock solutions. Perform serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the methanolic DPPH solution to each well.[8] For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7][8]
-
Measurement: Measure the absorbance at 517-520 nm using a microplate reader.[7]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100.[8]
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.[1]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Reagents and Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or appropriate buffer
-
This compound and other test compounds
-
Trolox (as a standard)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Preparation of ABTS•+ Solution: Prepare stock solutions of 7.4 mM ABTS and 2.6 mM potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]
-
Working Solution: Before use, dilute the stock ABTS•+ solution with methanol to obtain an absorbance of approximately 1.1 at 734 nm.[8]
-
Sample Preparation: Prepare various concentrations of this compound and a standard (Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 10 µL of the sample or standard to 200 µL of the ABTS•+ working solution.[8]
-
Incubation: Allow the reaction to proceed for approximately 6 minutes.[8]
-
Measurement: Measure the absorbance at 734 nm.[8]
-
Calculation: Create a standard curve by plotting the absorbance against the concentration of Trolox. The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[8]
-
Oxygen Radical Antioxidant Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[9]
-
Reagents and Materials:
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (peroxyl radical initiator)
-
Trolox (standard)
-
Phosphate (B84403) buffer (pH 7.4)
-
This compound and other test compounds
-
96-well black microplate (for fluorescence)
-
Fluorescent microplate reader with temperature control
-
-
Procedure:
-
Preparation: Prepare working solutions of fluorescein (e.g., 35 nM), AAPH (e.g., 12 mM), Trolox standards (e.g., 2-10 µM), and test samples in phosphate buffer.[10]
-
Reaction Setup: In a 96-well black plate, add 25 µL of the sample, standard, or blank (buffer) to each well. Then, add 150 µL of the fluorescein solution to all wells.[9]
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.[9][10]
-
Initiation: Add 25 µL of the AAPH solution to each well to start the reaction.[9]
-
Measurement: Immediately begin reading the fluorescence intensity every 1-5 minutes for at least 60 minutes using a fluorescent plate reader (excitation ~485 nm, emission ~520 nm) maintained at 37°C.[9][10]
-
Calculation: Calculate the Area Under the Curve (AUC) for each sample and standard. The Net AUC is calculated by subtracting the AUC of the blank. Plot the Net AUC of the standards against their concentrations to create a calibration curve. The ORAC value of the sample is then determined from this curve and expressed as Trolox Equivalents.[9]
-
Involvement in Cellular Signaling Pathways
Beyond direct radical scavenging, the antioxidant effects of this compound are linked to its ability to modulate cellular signaling pathways, thereby enhancing the cell's intrinsic defense mechanisms against oxidative stress.
CaN-NFAT Signaling Pathway
In pathological cardiac hypertrophy, angiotensin II (ANGII) can induce an increase in intracellular Ca²⁺, leading to the activation of the Calcineurin (CaN)-Nuclear Factor of Activated T-cells (NFAT) signaling pathway. Theaflavin-3,3'-digallate (TF3), a closely related compound, has been shown to intervene in this process. It is plausible that TF2A acts similarly by scavenging ROS, which are known mediators in this pathway. By reducing ROS, theaflavins can help rebalance (B12800153) the redox system and decrease the intracellular Ca²⁺ levels, thereby inhibiting the CaN-NFAT pathway and mitigating hypertrophic signals.[11]
Caption: Putative role of this compound in the CaN-NFAT pathway.
Nrf2/ARE Signaling Pathway
Theaflavins can also exert indirect antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or the presence of electrophilic compounds like theaflavins can cause Nrf2 to dissociate from Keap1. The freed Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage.[3]
Caption: Activation of the Nrf2/ARE antioxidant response pathway.
Conclusion
This compound demonstrates significant free radical scavenging capacity against a range of reactive oxygen species. Its antioxidant potency is intrinsically linked to its chemical structure, particularly the presence of the galloyl group. In addition to its direct scavenging activities, which can be quantified by assays such as DPPH, ABTS, and ORAC, this compound likely contributes to cellular protection by modulating key signaling pathways involved in the antioxidant response. This dual action underscores its potential as a valuable compound for further investigation in the development of therapeutic strategies against oxidative stress-related pathologies. The provided protocols and data serve as a foundational guide for researchers and professionals in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radical-scavenging abilities and antioxidant properties of theaflavins and their gallate esters in H2O2-mediated oxidative damage system in the HPF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theaflavins in black tea and catechins in green tea are equally effective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. mdpi.com [mdpi.com]
- 11. The Prevention Role of Theaflavin-3,3′-digallate in Angiotensin II Induced Pathological Cardiac Hypertrophy via CaN-NFAT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Theaflavin 3'-Gallate: A Technical Guide to its Pro-Apoptotic Activity in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin 3'-gallate, a key polyphenol found in black tea, is emerging as a compound of significant interest in oncology research. Formed during the enzymatic oxidation of catechins in the fermentation of Camellia sinensis leaves, this natural product has demonstrated potent anti-cancer properties in a variety of preclinical models. A growing body of evidence indicates that this compound exerts its anti-tumor effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells, while exhibiting lower cytotoxicity towards normal cells. This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental methodologies related to the pro-apoptotic effects of this compound in tumor cells.
Quantitative Data on Cytotoxicity
The cytotoxic potential of this compound and its closely related derivatives has been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population, is a key metric for assessing potency. The following tables summarize the reported IC50 values for this compound and the structurally similar Theaflavin-3,3'-digallate (TF3).
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| A-549 | Non-small cell lung carcinoma | 42.1 | 24 |
| A-549 | Non-small cell lung carcinoma | 27.9 | 48 |
| A2780/CP70 | Cisplatin-resistant ovarian cancer | Not specified for TF2b alone, but TF2a and TF2b together show potent effects | 24 |
Note: Data for this compound (also referred to as TF2b) is sometimes presented in combination with its isomer, Theaflavin 3-gallate (TF2a).
Table 2: IC50 Values of Theaflavin-3,3'-digallate (TF3) in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) |
| SPC-A-1 | Lung adenocarcinoma | 4.78 | Not Specified |
| A2780/CP70 | Cisplatin-resistant ovarian cancer | 23.81 | 24 |
| IOSE-364 | Normal ovarian epithelial cells | 59.58 | 24 |
| HCT116 | Colon carcinoma | 49.57 | Not Specified |
| isoneoTF-3-G in HCT116 | Colon carcinoma | 56.32 | Not Specified |
Signaling Pathways of Apoptosis Induction
This compound and its analogs induce apoptosis through a multi-pronged approach, engaging both the intrinsic and extrinsic pathways, as well as modulating key survival signals.
The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism of this compound-induced apoptosis. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane.
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. It upregulates the expression of Bax and downregulates Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][2]
-
Mitochondrial Membrane Depolarization: The shift towards pro-apoptotic Bcl-2 family members results in the loss of mitochondrial membrane potential.
-
Cytochrome c Release: This depolarization leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[3] Activated caspase-3 then cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound.
The Extrinsic (Death Receptor) Pathway
This compound can also initiate apoptosis through the extrinsic pathway by modulating death receptors on the cell surface.
-
Upregulation of Death Receptors: It can increase the expression of death receptors such as Fas and DR5.
-
Caspase-8 Activation: The engagement of these receptors leads to the recruitment of adaptor proteins like FADD and the subsequent activation of caspase-8.
-
Executioner Caspase Activation: Activated caspase-8 can then directly cleave and activate caspase-3, converging with the intrinsic pathway.
Modulation of the Akt/MDM2/p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in cell cycle arrest and apoptosis. Theaflavin-3,3'-digallate has been shown to activate p53 through the Akt/MDM2 pathway, particularly in cisplatin-resistant ovarian cancer cells.[4][5]
-
Akt Inhibition: Theaflavin-3,3'-digallate inhibits the phosphorylation and activation of Akt, a key survival kinase.
-
MDM2 Downregulation: Inactivation of Akt leads to the downregulation of MDM2, which is a negative regulator of p53.
-
p53 Stabilization and Activation: With reduced MDM2-mediated degradation, p53 levels stabilize and accumulate, leading to the transcriptional activation of target genes that promote apoptosis and cell cycle arrest.[5]
Caption: Akt/MDM2/p53 pathway modulation by Theaflavin-3,3'-digallate.
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound can cause cell cycle arrest, preventing cancer cell proliferation. In non-small cell lung carcinoma cells (A-549), it induces G2/M phase arrest.[6] In cisplatin-resistant ovarian cancer cells, it has been shown to cause G1 cell cycle arrest by downregulating cyclin D1 and CDK4.[7]
Experimental Protocols
The investigation of this compound-induced apoptosis relies on a set of standard and robust cell biology techniques.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a range of concentrations of this compound for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theaflavin-3, 3'-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the black tea polyphenol theaflavin-2 on apoptotic and inflammatory pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of black tea pigments, theaflavin-3/3′-gallate against cisplatin-resistant ovarian cancer cells by inducing apoptosis and G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Quantifying Theaflavin 3'-gallate in Black Tea Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavins, the reddish-orange pigments formed during the enzymatic oxidation of catechins in the manufacturing of black tea, are significant contributors to the taste and color of the final product. Among the major theaflavins, Theaflavin (B1682790) 3'-gallate (TF-3'-G) is a key bioactive compound with various reported health benefits, including antioxidant and anti-inflammatory properties. Accurate quantification of TF-3'-G in black tea extracts is crucial for quality control, standardization of products, and for research into its pharmacological effects. These application notes provide detailed protocols for the quantification of Theaflavin 3'-gallate in black tea extracts using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the type of black tea, processing methods, and extraction conditions. The following table summarizes representative quantitative data for this compound found in black tea infusions.
| Tea Sample Type | Analytical Method | Theaflavin 3'-O-gallate Concentration (mg/100 mL) | Reference |
| China black tea 2 | HPLC | 0.08 | [1] |
| China black tea 3 | HPLC | 0.10 | [1] |
| China black tea 4 | HPLC | 0.12 | [1] |
| China black tea 5 | HPLC | 0.06 | [1] |
| China black tea 6 | HPLC | 4.02 | [1] |
| China black tea 7 | HPLC | 2.14 | [1] |
| China black tea 8 | HPLC | 1.68 | [1] |
| China black tea 1 | HPLC | 0.26 | [1] |
| China black tea 9 | HPLC | 0.80 | [1] |
| China black tea 10 | HPLC | 13.00 | [1] |
| China black tea 11 | HPLC | 1.36 | [1] |
| China black tea 12 | HPLC | 3.36 | [1] |
| China black tea 13 | HPLC | 0.86 | [1] |
| China black tea 14 | HPLC | 1.64 | [1] |
| China black tea 15 | HPLC | 0.06 | [1] |
| China black tea 16 | HPLC | 0.06 | [1] |
| China black tea 17 | HPLC | 0.50 | [1] |
| Average of 33 Samples | HPLC | 1.58 | [1] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-DAD
This protocol details a rapid and accurate method for the quantification of four theaflavin monomers, including this compound, using a reversed-phase HPLC with a diode-array detector (DAD).[2][3]
1. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
Ultrapure water
-
Black tea samples
2. Sample Preparation:
-
Weigh 1.0 g of the ground black tea sample.
-
Extract with 50 mL of 70% methanol (B129727) at 80-85°C for 10 minutes.[4]
-
Cool the extract to room temperature and filter through a 0.45 µm syringe filter into an HPLC vial.
-
For analysis of bottled tea, a simple dilution with a stabilizing solution (0.5 g/L ascorbic acid, 0.5 g/L EDTA, 10% v/v acetonitrile, and 90% v/v water) may be sufficient.[4]
3. HPLC Conditions:
-
Column: RP-18 end-capped column (e.g., 4.6 x 250 mm, 5 µm)[5]
-
Gradient Elution:
-
Detection: Diode Array Detector (DAD) at 270 nm[6]
-
Injection Volume: 10 µL[5]
4. Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the tea samples by interpolating their peak areas from the calibration curve.
Protocol 2: Sensitive Quantification of this compound using UPLC-MS/MS
This protocol provides a highly sensitive and selective method for the simultaneous determination of catechins and theaflavins, including this compound, using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[7][8] This method is particularly suitable for analyzing low concentrations of the analyte in complex matrices like biological fluids.[7][8]
1. Materials and Reagents:
-
This compound standard (≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (LC-MS grade)
-
Black tea samples
2. Sample Preparation:
-
Follow the same sample preparation procedure as described in Protocol 1. Ensure all solvents and reagents are of LC-MS grade.
3. UPLC-MS/MS Conditions:
-
Column: A suitable reversed-phase UPLC column (e.g., C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A gradient optimized for the separation of theaflavins, typically starting with a low percentage of mobile phase B and gradually increasing. A rapid separation within 7 minutes has been reported.[7][8]
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.[5]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for theaflavins.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
4. Quantification:
-
Quantification is performed using a calibration curve generated from the peak areas of the MRM transitions of the this compound standard. The lower limit of quantification for this method can be as low as ~5 ng/mL.[7][8]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the quantification of this compound and the logical relationship of the key components in the analytical process.
Caption: Experimental workflow for quantifying this compound.
Caption: Logical relationship of components in the quantification process.
References
- 1. Showing details for content value of Theaflavin 3-O-gallate in Tea [Black], infusion - Phenol-Explorer [phenol-explorer.eu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. EP2192844A1 - Process for extracting theaflavins from tea - Google Patents [patents.google.com]
- 5. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry | PLOS One [journals.plos.org]
- 8. Simultaneous Determination of Black Tea-Derived Catechins and Theaflavins in Tissues of Tea Consuming Animals Using Ultra-Performance Liquid-Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Theaflavin 3,3'-digallate (TF3) Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction: Theaflavin 3,3'-digallate (TF3), a major polyphenol found in black tea, has garnered significant scientific interest for its potent anti-cancer, antioxidant, and anti-inflammatory properties.[1] It is formed during the enzymatic oxidation of catechins during the fermentation of tea leaves.[2] In cell-based assays, TF3 is utilized to investigate its effects on cell viability, proliferation, apoptosis, and to elucidate its mechanisms of action by modulating various signaling pathways.[1] This document provides detailed protocols for the treatment of cell cultures with TF3, based on established research findings.
Data Presentation: Quantitative Summary of TF3 Effects
The following tables summarize the effective concentrations and observed effects of TF3 across various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Theaflavin 3,3'-digallate (TF3) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | 23.81 | 24 | MTT |
| IOSE-364 | Normal Ovarian Epithelial | 59.58 | 24 | MTT |
| HOS | Osteosarcoma | Not specified | 24, 48 | CCK-8 |
| MG-63 | Osteosarcoma | Not specified | 24, 48 | CCK-8 |
| HCT116 | Colorectal Carcinoma | Not specified | 48 | MTT |
| HT29 | Colorectal Carcinoma | >200 | 48 | MTT |
| HSC-2 | Oral Squamous Carcinoma | Initial toxicity at 300 | 24 | Not specified |
| CAL27 | Oral Squamous Carcinoma | Initial toxicity at 150 | 24 | Not specified |
Table 2: Effects of Theaflavin 3,3'-digallate (TF3) on Cellular Processes
| Cell Line | Concentration (µM) | Incubation Time | Observed Effect |
| A2780/CP70 | 0-20 | 24 h | Induction of apoptosis and G2 cell cycle arrest.[3] |
| MG63 and HOS | 40-200 | 24, 48 h | Reduced cell viability, suppressed proliferation, G0/G1 cell cycle arrest, induction of ferroptosis and apoptosis.[4] |
| Rat Aortic Smooth Muscle Cells | 20 | 1 h pre-treatment | Suppression of PDGFRβ pathway activation.[5] |
| JB6 Cl41 | 20 | 1 h | Induction of EGFR down-regulation.[6] |
| H9c2 | 1-10 | Not specified | Prevention of pathological cardiac hypertrophy.[7] |
Experimental Protocols
Preparation of Theaflavin 3,3'-digallate (TF3) Stock Solution
TF3 is soluble in organic solvents such as DMSO, ethanol, and DMF.[1] For cell culture experiments, DMSO is the most commonly used solvent.[1]
Materials:
-
Theaflavin 3,3'-digallate (TF3) powder
-
Sterile Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the required amount of TF3 powder in a sterile environment.
-
Dissolve the TF3 powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).[1]
-
Gently vortex until the TF3 is completely dissolved.[8]
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.[1][8]
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[1]
Note on Stability: TF3 is sensitive to pH, temperature, and light. It is most stable in acidic conditions (pH 3.0-6.0) and degrades in neutral to alkaline solutions.[1] It is recommended to prepare fresh working solutions from the frozen stock for each experiment and add it to the cell culture medium immediately before use.[1][8]
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on cisplatin-resistant ovarian cancer cells.[1][3]
Materials:
-
Cells (e.g., A2780/CP70)
-
96-well plates
-
Complete cell culture medium
-
TF3 stock solution
-
MTT solution (5 mg/ml in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[1][3]
-
Treat the cells with various concentrations of TF3 (e.g., 0-50 µM) and a vehicle control (DMSO).[1][3] Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.[1][3]
-
Add 20 µl of MTT solution to each well and incubate for an additional 4 hours at 37°C in the dark.[1][3]
-
Carefully remove the medium and add 200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on a study investigating TF3-induced apoptosis in ovarian cancer cells.[3]
Materials:
-
Cells (e.g., A2780/CP70)
-
6-well plates
-
Complete cell culture medium
-
TF3 stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of TF3 (e.g., 0-20 µM) for 24 hours.[3]
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Western Blot Analysis for Signaling Pathway Modulation
This protocol is adapted from a study on the effect of TF3 on the PDGFRβ signaling pathway.[1][5]
Materials:
-
Cells (e.g., rat aortic smooth muscle cells)
-
Cell culture dishes
-
TF3 stock solution
-
Agonist (e.g., PDGF-BB)
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection system
Procedure:
-
Culture cells to the desired confluency and serum-starve for 24 hours if required.[1][5]
-
Pre-treat the cells with TF3 (e.g., 20 µM) for 1 hour before stimulating with an agonist (e.g., 20 ng/ml PDGF-BB) for a specified time (e.g., 10 minutes).[1][5]
-
Lyse the cells in RIPA buffer and determine the protein concentration.[1]
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[1]
-
Block the membrane for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PDGFRβ, p-Akt, p-ERK1/2) overnight at 4°C.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualize the protein bands using an ECL detection system.[1]
Visualization of Pathways and Workflows
Caption: General experimental workflow for cell culture treatment with TF3.
Caption: Simplified signaling pathways affected by Theaflavin 3,3'-digallate (TF3).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Theaflavin-3,3′-Digallate from Black Tea Inhibits Neointima Formation Through Suppression of the PDGFRβ Pathway in Vascular Smooth Muscle Cells [frontiersin.org]
- 6. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Prevention Role of Theaflavin-3,3′-digallate in Angiotensin II Induced Pathological Cardiac Hypertrophy via CaN-NFAT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Antioxidant Assays of Theaflavin 3'-gallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin (B1682790) 3'-gallate (TF3'-G), a prominent polyphenol found in black tea, is formed during the enzymatic oxidation of catechins during the fermentation process. It is one of the four major theaflavins, which also include theaflavin (TF1), theaflavin-3-gallate (B192532) (TF2A), and theaflavin-3,3'-digallate (B1259011) (TF3).[1][2] Emerging research suggests that theaflavins, including TF3'-G, possess significant antioxidant properties, which contribute to the health benefits associated with black tea consumption.[3][4] These antioxidant activities are primarily attributed to their ability to scavenge free radicals and chelate metals.[5] The evaluation of the in vitro antioxidant capacity of Theaflavin 3'-gallate is crucial for understanding its mechanism of action and for the development of new therapeutic agents. This document provides detailed protocols for common in vitro antioxidant assays and summarizes the quantitative antioxidant data for this compound.
Quantitative Antioxidant Activity of this compound
The antioxidant capacity of this compound (TF₂B) has been evaluated against various reactive oxygen species (ROS). The following table summarizes the 50% inhibitory concentration (IC₅₀) values, providing a quantitative measure of its antioxidant potency. Lower IC₅₀ values indicate higher antioxidant activity.
| Antioxidant Assay | This compound (TF₂B) IC₅₀ (µmol/L) | Comparison with other Theaflavins and EGCG | Reference |
| Superoxide Radical Scavenging | 26.70 | More efficient than TF₂A (Theaflavin-3-gallate) and TF₃ (Theaflavin-3,3'-digallate). The scavenging capacity order is TF₂B > TF₂A > TF₃. | [3] |
| Singlet Oxygen (¹O₂) Scavenging | 0.55 | Strongest scavenging activity among all theaflavin derivatives and EGCG. The scavenging ability decreased in the order of TF₂B > TF₁ > TF₃ > TF₂A > EGCG. | [3] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 0.39 | Equally effective as TF₃. The scavenging capacity order is TF₃ = TF₂B > TF₂A > TF₁ > EGCG. | [3] |
| Hydroxyl Radical (·OH) Scavenging | Not explicitly quantified with an IC₅₀ value, but noted to be an effective scavenger. | Found to be a potent ·OH scavenger, following TF₃ in efficacy. | [3][4] |
Experimental Protocols
Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
a. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
This compound (or test sample)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at ~517 nm
b. Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.
-
Assay Procedure:
-
To a 96-well plate, add a specific volume of the sample solution (e.g., 100 µL).
-
Add the DPPH solution (e.g., 100 µL) to each well.
-
A control well should contain methanol and the DPPH solution.
-
A blank well should contain methanol and the sample solution (to account for any color of the sample).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[6][7]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution with solvent.
-
A_sample is the absorbance of the DPPH solution with the this compound sample.
-
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the sample concentration. A lower IC₅₀ value indicates higher antioxidant activity.[7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.
a. Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
This compound (or test sample)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at 734 nm
b. Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
-
Working Solution Preparation: Before use, dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent to prepare a stock solution and then make serial dilutions.
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to a 96-well plate.
-
Add the ABTS•⁺ working solution (e.g., 200 µL) to each well.
-
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the ABTS•⁺ solution without the antioxidant.
-
A_sample is the absorbance of the ABTS•⁺ solution with the this compound sample.
-
-
TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the sample is calculated from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
a. Reagents and Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
This compound (or test sample)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading at 593 nm
-
Water bath at 37°C
b. Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[8]
-
Sample Preparation: Prepare different concentrations of this compound in a suitable solvent.
-
Standard Curve Preparation: Prepare a series of standards using FeSO₄ or Trolox.
-
Assay Procedure:
-
Add a small volume of the sample or standard (e.g., 10 µL) to a 96-well plate.
-
Add the FRAP working solution (e.g., 220 µL) to each well.[8]
-
-
Incubation: Incubate the mixture for a specified time (e.g., 4-6 minutes) at 37°C.[8]
-
Measurement: Read the absorbance at 593 nm.[8]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard curve and is expressed as µmol Fe²⁺ equivalents per gram or liter of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
a. Reagents and Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
This compound (or test sample)
-
Standard (Trolox)
-
96-well black microplate
-
Fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm
b. Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox and create a series of dilutions for the standard curve.
-
-
Sample Preparation: Dissolve this compound in phosphate buffer to the desired concentrations.
-
Assay Procedure:
-
Measurement: Immediately begin reading the fluorescence kinetically at 37°C, with readings taken every 1-5 minutes for at least 60 minutes.[9]
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC of the standards against their concentrations to create a standard curve.
-
The ORAC value of the sample is expressed as Trolox Equivalents (TE) by comparing its Net AUC to the standard curve.
-
Mandatory Visualization
References
- 1. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. detailed protocol for FRAP assay | Filo [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity [mdpi.com]
- 9. iomcworld.com [iomcworld.com]
Application Note: Measuring Theaflavin 3'-gallate Effects on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theaflavins are a class of polyphenolic compounds formed during the enzymatic oxidation of catechins in the manufacturing of black tea.[1][2][3] Among these, Theaflavin (B1682790) 3'-gallate is a significant bioactive component that has garnered attention for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties.[3][4] A growing body of research indicates that Theaflavin 3'-gallate and its derivatives can inhibit the proliferation of various cancer cells and induce programmed cell death, or apoptosis.[1][5][6] This document provides detailed protocols for assessing the cytotoxic and apoptotic effects of this compound on cancer cell lines, along with a summary of its impact on cell viability and the signaling pathways involved.
Principle
This compound exerts its anti-cancer effects primarily by inducing oxidative stress within carcinoma cells, leading to apoptosis.[4] This programmed cell death can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[1] Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell.[1] Key indicators of apoptosis include the externalization of phosphatidylserine (B164497) on the cell membrane, loss of mitochondrial membrane potential, and the activation of caspases.[7] The protocols outlined below are designed to measure these key events and quantify the impact of this compound on cell viability.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of theaflavin derivatives on the viability of various cancer cell lines. It is important to note that much of the published research focuses on Theaflavin-3,3'-digallate (TF3), a closely related and abundant theaflavin.
Table 1: IC50 Values of Theaflavin Derivatives in Different Cell Lines
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Assay |
| Theaflavin-3,3'-digallate (TF3) | A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | 23.81 | 24 | MTT |
| Theaflavin-3,3'-digallate (TF3) | IOSE-364 | Normal Ovarian Epithelial | 59.58 | 24 | MTT |
| IsoneoTheaflavin-3-gallate | HCT116 | Human Colorectal Carcinoma | 56.32 | 48 | MTT |
| Theaflavin-3-gallate | HCT116 | Human Colorectal Carcinoma | 49.57 | 48 | MTT |
| Theaflavin-3,3'-digallate (TF3) | A431 | Epidermoid Carcinoma | 18 | 48 | Not Specified |
Data compiled from multiple sources.[1][5][6]
Table 2: Effect of Theaflavin-3,3'-digallate (TF3) on Apoptosis in A2780/CP70 Cells
| TF3 Concentration (µM) | Total Apoptotic Cells (%) | Exposure Time (h) |
| 0 | 3.28 | 24 |
| 20 | 22.47 | 24 |
Data from flow cytometry analysis after Annexin V-FITC and PI staining.[1]
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1][9] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).[9] From this stock, prepare a series of working solutions at various concentrations by diluting with serum-free medium immediately before use. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: After overnight incubation, carefully remove the medium and add 100 µL of the prepared this compound working solutions to the respective wells.[1] Include wells with vehicle control (medium with the same concentration of DMSO as the treatment wells) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[1][9]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C in the dark to allow for the formation of formazan crystals.[1][9]
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150-200 µL of DMSO to each well to dissolve the crystals.[1][9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon plasma membrane disruption.[10]
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well cell culture plates
-
This compound
-
Lysis buffer (e.g., 10X Triton X-100 provided in kits)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat cells with this compound. Be sure to include the following controls in triplicate:[11]
-
Vehicle Control: Cells treated with vehicle only.
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to be lysed with lysis buffer.
-
Medium Background: Culture medium without cells.
-
-
Induce Maximum LDH Release: One hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum release control wells.[12]
-
Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.[13]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[12]
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can also be used.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[7][15] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
This compound
-
6-well plates or T25 flasks
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 1-5 x 10⁵ cells per well in a 6-well plate and incubate overnight.[7] Treat the cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).
-
Cell Harvesting:
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[14][15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effects on cell viability.
Signaling Pathways in Theaflavin-Induced Apoptosis
Theaflavins induce apoptosis through both the intrinsic and extrinsic pathways.[1] The gallate structure is considered important for the inhibition of cell growth.[16]
Caption: this compound-induced apoptosis signaling pathways.
References
- 1. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Apoptosis Detection in Theaflavin 3'-gallate Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin 3'-gallate, a polyphenol found in black tea, has garnered significant interest in oncological research for its pro-apoptotic properties in various cancer cell lines. This compound has been shown to induce programmed cell death through the modulation of key signaling pathways, making it a potential candidate for novel cancer therapeutics. These application notes provide detailed protocols for assays commonly used to detect and quantify apoptosis in cells treated with this compound.
The induction of apoptosis by theaflavins, including this compound, is a multifaceted process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] Key events include the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497).[2][3] The protocols outlined below will enable researchers to effectively measure these apoptotic markers.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Theaflavin 3,3'-digallate (a closely related theaflavin) in various cancer cell lines, providing a reference for determining appropriate treatment concentrations.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | 23.81 | [4] |
| HCT116 | Colon Carcinoma | 56.32 | [5] |
| A-549 | Non-small cell lung carcinoma | 42.1 (24h), 27.9 (48h) | [6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: this compound induced apoptosis signaling.
Caption: General workflow for apoptosis detection.
Experimental Protocols
Annexin V-FITC/PI Staining for Flow Cytometry
This assay identifies early apoptotic cells through the detection of phosphatidylserine (PS) externalization.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Protocol:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with desired concentrations of this compound for the indicated time.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Treated and untreated cells in culture medium
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[11]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
Data Interpretation: An increase in luminescence is directly proportional to the amount of caspase-3/7 activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting allows for the detection and quantification of changes in the expression levels of key apoptosis-regulating proteins.[12][13]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Interpretation:
-
An increase in the expression of pro-apoptotic proteins like Bax and cleaved Caspase-3.
-
A decrease in the expression of anti-apoptotic proteins like Bcl-2.
-
The appearance of cleaved PARP fragments.
-
β-actin is used as a loading control to normalize protein levels.[14]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[1][15]
Materials:
-
TUNEL Assay Kit
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat cells with this compound.
-
Fix the cells with a fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling enzyme.
-
Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
For indirect detection, incubate with a fluorescently labeled antibody against the incorporated nucleotide.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope or analyze by flow cytometry.[16][17]
Data Interpretation: Apoptotic cells will exhibit bright nuclear fluorescence due to the labeling of fragmented DNA. The percentage of TUNEL-positive cells can be quantified.
References
- 1. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. tripod.nih.gov [tripod.nih.gov]
- 4. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antbioinc.com [antbioinc.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
- 15. Video: The TUNEL Assay [jove.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: Theaflavin 3'-gallate for Inhibiting Cancer Cell Proliferation
Introduction
Theaflavin (B1682790) 3'-gallate (TF2B), a principal bioactive polyphenol found in black tea, has garnered significant attention for its potential anti-carcinogenic properties.[1] It is formed during the enzymatic oxidation of tea catechins during the fermentation process. Emerging research demonstrates that Theaflavin 3'-gallate and its related compounds, such as Theaflavin-3,3'-digallate (TF3), can potently inhibit the proliferation of a wide range of cancer cells while exhibiting lower cytotoxicity towards normal cells.[2][3] This selective activity, coupled with its ability to modulate multiple oncogenic signaling pathways, makes it a promising candidate for further investigation in cancer therapy and prevention. These notes provide an overview of its mechanism of action, efficacy data, and detailed protocols for its application in a research setting.
Mechanism of Action
This compound exerts its anti-proliferative effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest at critical checkpoints.
-
Induction of Apoptosis: this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2]
-
Intrinsic Pathway: It promotes the accumulation of intracellular reactive oxygen species (ROS), leading to a decrease in mitochondrial membrane potential.[4] This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates initiator caspase-9 and executioner caspase-3, culminating in the cleavage of poly(ADP-ribose) polymerase (PARP) and cell death.[4][5] This process is also regulated by the upregulation of pro-apoptotic proteins like Bax and Bak1 and the downregulation of anti-apoptotic proteins such as Bcl-xL and Mcl-1.[2][5]
-
Extrinsic Pathway: The compound can increase the expression of death receptors like DR5 and the Fas-associated death domain (FADD), leading to the activation of caspase-8, which directly activates downstream executioner caspases.[2][6]
-
-
Cell Cycle Arrest: this compound can halt the progression of the cell cycle, preventing cancer cells from dividing.
-
G1 Phase Arrest: In cisplatin-resistant ovarian cancer cells, it has been shown to cause arrest in the G1 phase.[3][7] This is achieved by downregulating the expression of key cell cycle proteins, including cyclin-dependent kinases CDK2 and CDK4, and cyclin E1.[3][6]
-
G2/M Phase Arrest: The related compound TF3 has been observed to induce G2/M phase arrest in other cancer cell lines, an effect linked to the modulation of cyclin B1.[2][8]
-
-
Modulation of Key Signaling Pathways: The anti-cancer activities of this compound are orchestrated through its influence on several critical signaling cascades.
-
p53-Dependent Pathways: It can induce DNA damage, which activates the ATM/Chk/p53 signaling cascade, a central pathway in controlling cell fate. The tumor suppressor p53 plays a vital role in theaflavin-induced apoptosis and cell cycle arrest.[3][8]
-
Inhibition of Pro-Survival Pathways: Theaflavins have been shown to inhibit the PI3K/Akt/mTOR pathway, a critical signaling route for cell growth and survival.[2][6] For instance, TF3 upregulates p53 expression by targeting the Akt/MDM2 pathway.[2][8]
-
EGFR Signaling: Theaflavin-3,3'-digallate (TF3) can suppress the epidermal growth factor receptor (EGFR) by inducing its internalization and subsequent degradation, thereby blocking downstream mitogenic signals.[9][10]
-
Data Presentation: Efficacy of Theaflavins
The inhibitory potency of this compound and its related compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth.
Table 1: IC50 Values of this compound (TF2B) in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (mM) | Reference |
|---|---|---|---|
| BEL-7402 | Human Liver Cancer | 0.11 | [11] |
| MKN-28 | Human Gastric Cancer | 0.22 |[11] |
Table 2: Comparative IC50 Values of Theaflavin-3,3'-digallate (TF3) in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| A2780/CP70 | Cisplatin-Resistant Ovarian | 23.81 | [2][8] |
| SPC-A-1 | Lung Adenocarcinoma | 4.78 | [6] |
| A431 | Epidermoid Carcinoma | 18 | [6] |
| HCT116 | Colon Carcinoma | 17.26 | [12] |
| IOSE-364 | Normal Ovarian Epithelial | 59.58 |[2][8] |
Note: The data for TF3 is included to provide a broader context of the anti-proliferative potential of gallated theaflavins. Lower IC50 values indicate higher potency. The higher IC50 value in the normal cell line (IOSE-364) suggests a degree of selectivity for cancer cells.
Visualizations: Pathways and Workflows
Caption: this compound induced apoptosis pathways.
Caption: Mechanism of this compound induced cell cycle arrest.
Caption: Experimental workflow for MTT cell viability assay.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include wells with vehicle control (medium with DMSO, concentration matched to the highest treatment dose) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24 hours.[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle phase distribution (G0/G1, S, G2/M) by flow cytometry.
Materials:
-
Cancer cells cultured in 6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours as described previously.[2]
-
Cell Harvesting: Collect all cells and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 4: Western Blotting for Protein Expression
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins, CDKs).
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-CDK2, anti-p53, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of black tea pigments, theaflavin‑3/3'-gallate against cisplatin-resistant ovarian cancer cells by inducing apoptosis and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells [mdpi.com]
- 5. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Theaflavin-3, 3'-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The theaflavin monomers inhibit the cancer cells growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Theaflavin 3'-gallate: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin (B1682790) 3'-gallate (TF3'G), a key polyphenol in black tea, is gaining significant attention for its potential therapeutic applications. Formed during the enzymatic oxidation of catechins in the tea fermentation process, this compound has demonstrated a range of biological activities. Of particular interest is its role in metabolic regulation, where it has been shown to mitigate postprandial hyperglycemia by activating the G protein-coupled receptor 55 (GPR55) and enhancing glucagon-like peptide-1 (GLP-1) secretion.[1] This document provides detailed application notes and protocols for the preparation and in vivo investigation of Theaflavin 3'-gallate, aimed at facilitating further research into its pharmacological properties.
Data Presentation
Table 1: Preparation and Purification of this compound
| Preparation Method | Source Material/Precursors | Key Reagents/Enzymes | Reported Purity | Reported Yield | Reference |
| Extraction from Black Tea & Purification by HSCCC | Black Tea Leaves | Hexane, Ethyl Acetate (B1210297), Methanol, Water, Acetic Acid | >90% for total theaflavins | ~0.5% for total theaflavins | [2] |
| Enzymatic Synthesis | (-)-epicatechin (EC) and (-)-epigallocatechin (B1671488) gallate (EGCG) | Polyphenol Oxidase (PPO) | High Purity (specific % not stated) | Yield can be optimized; one study reported a 47.60% increase in a related theaflavin with optimized conditions. | [3][4][5] |
Table 2: Pharmacokinetic Parameters of a Related Theaflavin (Theaflavin-3,3'-digallate) in Mice
Note: This data is for Theaflavin-3,3'-digallate and is provided as a reference for designing in vivo studies with this compound due to the limited availability of specific pharmacokinetic data for the latter.
| Administration Route | Dose | Cmax | Tmax | AUC (0-∞) | Reference |
| Intravenous (i.v.) | 5 mg/kg | - | - | - | [6][7] |
| Oral (Intragastric) | 500 mg/kg | - | 6 hours | 504.92 µg·min/L | [6][7] |
Experimental Protocols
Protocol 1: Purification of this compound from Black Tea using High-Speed Countercurrent Chromatography (HSCCC)
This protocol is adapted from established methods for the separation of theaflavins.
1. Materials and Equipment:
-
Black tea leaves
-
Ethyl acetate
-
Hexane
-
Methanol
-
Water
-
Acetic acid
-
High-Speed Countercurrent Chromatography (HSCCC) instrument
-
Rotary evaporator
-
Freeze dryer
2. Procedure:
-
Extraction:
-
Extract dried black tea leaves with 70% ethanol at a 1:10 (w/v) ratio for 2 hours at 60°C.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Perform a liquid-liquid extraction of the concentrated aqueous solution with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness to obtain the crude theaflavin extract.
-
-
HSCCC Separation:
-
Prepare the two-phase solvent system composed of hexane-ethyl acetate-methanol-water-acetic acid (1:5:1:5:0.25, v/v/v/v/v).
-
Thoroughly mix the solvent system and allow the phases to separate. The lower aqueous phase will be the mobile phase.
-
Fill the HSCCC column with the upper organic phase as the stationary phase.
-
Set the apparatus to the desired revolution speed (e.g., 700 rpm).
-
Pump the mobile phase into the column at a specific flow rate (e.g., 2 mL/min).
-
Once the system reaches hydrodynamic equilibrium, inject the crude theaflavin extract dissolved in a small volume of the biphasic solvent system.
-
Monitor the effluent with a UV-Vis detector at a wavelength of 380 nm.
-
Collect the fractions corresponding to the this compound peak.
-
-
Purification and Characterization:
-
Combine the collected fractions containing this compound.
-
Evaporate the solvent under reduced pressure.
-
Further purify the sample if necessary using preparative HPLC.
-
Lyophilize the purified fraction to obtain this compound as a powder.
-
Confirm the identity and purity of the compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol 2: In Vivo Administration of this compound in Mice via Oral Gavage
This protocol provides a general guideline for the oral administration of this compound to mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
1. Materials and Equipment:
-
This compound (purified)
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose sodium, or corn oil)
-
Animal scale
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Appropriate mouse strain (e.g., C57BL/6)
2. Procedure:
-
Animal Acclimation:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose and the body weight of the mice. A dose of 50-100 mg/kg can be a starting point based on related compound studies.
-
Prepare the dosing solution by suspending or dissolving the calculated amount of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
-
Prepare a vehicle control solution without this compound.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered. The typical administration volume is 10 mL/kg body weight.
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle against the mouse to determine the correct insertion depth (from the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the dosing solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals as required by the study design.
-
-
Sample Collection and Analysis:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration for pharmacokinetic analysis.
-
Collect tissues of interest at the end of the study for biodistribution or pharmacodynamic analysis.
-
Analyze the concentration of this compound and its metabolites in plasma and tissues using validated analytical methods such as LC-MS/MS.
-
Mandatory Visualizations
References
- 1. Theaflavin 3′-gallate activates G protein-coupled receptor 55 (GPR55) and enhances GLP-1 secretion via Ca2+/CaMKII/ERK signaling in enteroendocrine STC-1 cells, mitigating postprandial hyperglycemia in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. CN106432167A - Method for extracting theaflavin from black tea - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. imrpress.com [imrpress.com]
- 7. scialert.net [scialert.net]
Theaflavin 3'-Gallate: A Promising Therapeutic Agent - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin (B1682790) 3'-gallate (TF3'G), a prominent polyphenol found in black tea, is gaining significant attention within the scientific community for its diverse pharmacological activities. As a member of the theaflavin family, which is formed during the enzymatic oxidation of catechins in the fermentation of tea leaves, TF3'G exhibits potent antioxidant, anti-inflammatory, antiviral, anticancer, neuroprotective, and metabolic regulatory properties.[1][2] These multifaceted effects position Theaflavin 3'-gallate as a compelling candidate for further investigation and development as a potential therapeutic agent for a range of human diseases.
This document provides detailed application notes summarizing the therapeutic potential of this compound and comprehensive protocols for key experiments to evaluate its efficacy.
Application Notes
This compound has demonstrated significant biological activity across various in vitro and in vivo models. Its therapeutic potential stems from its ability to modulate multiple cellular signaling pathways and its potent free radical scavenging capabilities.
Antiviral Activity
This compound has shown notable antiviral effects, particularly against SARS-CoV-2. It effectively inhibits the main protease (Mpro) of the virus, an enzyme crucial for its replication.[3][4] In vitro studies using Vero cells demonstrated a significant reduction in viral count upon treatment with this compound.[3]
Anticancer Properties
This compound exhibits selective cytotoxicity towards cancer cells while having a less pronounced effect on normal cells.[5][6] Its anticancer mechanism involves the induction of oxidative stress within tumor cells, leading to apoptosis.[5][6] Studies have shown its efficacy against various cancer cell lines, including human colorectal carcinoma.[7]
Anti-inflammatory Effects
Theaflavins, including this compound, possess anti-inflammatory properties by inhibiting key inflammatory mediators. They have been shown to reduce the production of nitric oxide (NO) in activated macrophages and inhibit the release of arachidonic acid.[8] This is achieved, in part, by blocking the activation of nuclear factor kappaB (NF-κB), a critical transcription factor in the inflammatory response.[9]
Antioxidant Capacity
The antioxidant activity of this compound is a cornerstone of its therapeutic potential. It is a potent scavenger of various reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals.[10][11] This activity helps protect cells from oxidative damage, a key factor in many chronic diseases.[11]
Neuroprotective Effects
Theaflavins have demonstrated neuroprotective effects by protecting neuronal cells from oxidative stress-induced apoptosis.[12][13] Studies in mouse models of age-related neurodegeneration have shown that theaflavins can ameliorate learning and memory impairments by restoring neurotransmitter metabolism and inducing an antioxidant response.[14][15]
Metabolic Regulation
This compound and other theaflavins have shown potential in managing metabolic syndrome. They can improve glucose and lipid metabolism, enhance insulin (B600854) sensitivity, and modulate the gut microbiome.[16][17][18] These effects are mediated through the regulation of pathways such as the AMPK and PI3K/Akt signaling cascades.[16][17]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound and its related compounds.
| Table 1: Antiviral and Enzyme Inhibitory Activity of this compound | |
| Target | IC50 Value |
| SARS-CoV-2 Main Protease (Mpro) | 18.48 ± 1.29 μM[3] |
| CYP1A2 (cytochrome P450) | 8.67 μM[19] |
| UGT1A1/UGT1A3 (UDP-glucuronosyltransferase) | 1.40–5.22 μM[19] |
| Table 2: In Vitro Antiviral Efficacy of this compound against SARS-CoV-2 | |
| Concentration | Effect |
| 200 μM | 75% reduction in viral count in Vero cells[3] |
| Table 3: Anticancer Activity of this compound Isomer (isoneoTF-3-G) | |
| Cell Line | IC50 Value |
| Human Colorectal Carcinoma (HCT116) | 56.32 ± 0.34 μM[7] |
| Table 4: Antioxidant Activity of Theaflavins (Radical Scavenging) | |
| Radical | Relative Scavenging Ability |
| Superoxide Radical | Theaflavin (TF1) > Theaflavin-3'-gallate (TF2B) > Theaflavin-3-gallate (TF2A) > Theaflavin-3,3'-digallate (TF3) > EGCG[10] |
| Hydroxyl Radical | Theaflavin-3,3'-digallate (TF3) > Theaflavin-3-gallate/3'-gallate (TF2) > Theaflavin (TF1) > EGCG[11] |
| DPPH Radical | Theaflavin-3,3'-digallate (TF3) > Theaflavin-3-gallate/3'-gallate (TF2) > EGCG > Theaflavin (TF1)[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the therapeutic potential of this compound.
Protocol 1: In Vitro Antiviral Assay against SARS-CoV-2
Objective: To determine the inhibitory effect of this compound on SARS-CoV-2 replication in cell culture.
Materials:
-
Vero cells
-
SARS-CoV-2 isolate
-
This compound (high purity)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Quantitative real-time PCR (qRT-PCR) system and reagents
Procedure:
-
Cell Culture: Culture Vero cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Assay (MTT):
-
Seed Vero cells in a 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Add solubilization buffer (e.g., DMSO) and measure absorbance at 570 nm to determine cell viability and the non-toxic concentration range.
-
-
Viral Infection and Treatment:
-
Seed Vero cells in a 24-well plate.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After 1 hour of adsorption, remove the virus inoculum and add fresh medium containing various non-toxic concentrations of this compound.
-
-
Quantification of Viral Load (qRT-PCR):
-
After 24-48 hours of incubation, harvest the cell supernatant.
-
Extract viral RNA using a suitable kit.
-
Perform qRT-PCR to quantify the viral RNA copies using specific primers and probes for a viral gene (e.g., N or E gene).
-
-
Data Analysis: Calculate the percentage of viral inhibition compared to the untreated virus control. Determine the IC50 value of this compound.
Protocol 2: Anticancer Cell Viability Assay (MTT)
Objective: To evaluate the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116 human colorectal carcinoma cells)
-
Normal cell line (e.g., human gingival fibroblasts) for comparison[6]
-
This compound
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells and normal cells in separate 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a range of concentrations of this compound. Include an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value for each cell line at different time points.
Protocol 3: Antioxidant Activity - DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound and ascorbic acid.
-
Prepare a solution of DPPH in methanol (typically 0.1 mM).
-
-
Assay:
-
In a 96-well plate, add a specific volume of each dilution of this compound or ascorbic acid.
-
Add the DPPH solution to each well.
-
Include a control with only DPPH and methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the therapeutic action of this compound.
Caption: Anti-inflammatory action of this compound via NF-κB pathway inhibition.
Caption: Anticancer mechanism of this compound inducing apoptosis via the mitochondrial pathway.
Caption: General experimental workflow for evaluating the therapeutic potential of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Theaflavin Chemistry and Its Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Theaflavin-3-gallate and theaflavin-3'-gallate, polyphenols in black tea with prooxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]
- 9. Theaflavin-3,3'-digallate from black tea blocks the nitric oxide synthase by down-regulating the activation of NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical-scavenging abilities and antioxidant properties of theaflavins and their gallate esters in H2O2-mediated oxidative damage system in the HPF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects and Mechanisms of Tea Bioactive Components in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of Theaflavins Against Oxidative Stress-Induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Theaflavin-3,3'-digallate ameliorates learning and memory impairments in mice with premature brain aging induced by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improvement of Theaflavins on Glucose and Lipid Metabolism in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beneficial Effects of Theaflavins on Metabolic Syndrome: From Molecular Evidence to Gut Microbiome [mdpi.com]
- 18. caringsunshine.com [caringsunshine.com]
- 19. mdpi.com [mdpi.com]
Application Note: High-Speed Countercurrent Chromatography for Theaflavin 3'-Gallate Purification
Introduction
Theaflavin (B1682790) 3'-gallate is a prominent bioactive polyphenol found in black tea, formed during the enzymatic oxidation of catechins during fermentation.[1][2] It belongs to the theaflavin class of compounds, which contribute significantly to the characteristic color, taste, and potential health benefits of black tea.[3] These benefits include antioxidant, anti-inflammatory, and potential anticancer properties.[4][5] Due to its therapeutic potential, obtaining high-purity Theaflavin 3'-gallate is crucial for research and drug development. High-Speed Countercurrent Chromatography (HSCCC) has emerged as an effective liquid-liquid partition chromatography technique for the preparative separation and purification of natural products like theaflavins, offering advantages such as the elimination of irreversible adsorption to a solid support matrix.[6][7]
Principle of HSCCC
High-Speed Countercurrent Chromatography is a support-free liquid-liquid partition chromatographic technique. It relies on the partitioning of a solute between two immiscible liquid phases. A strong centrifugal force field is used to retain the stationary phase in the column while the mobile phase is pumped through it. This allows for a continuous liquid-liquid extraction process, leading to the separation of compounds based on their differential partition coefficients.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound from a crude theaflavin extract using High-Speed Countercurrent Chromatography.
1. Materials and Reagents
-
Crude theaflavin extract (from black tea)
-
n-Hexane (analytical grade)
-
Ethyl acetate (B1210297) (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
Acetic acid (analytical grade)
-
Reference standard of this compound (>98% purity)
2. Instrumentation
-
High-Speed Countercurrent Chromatography instrument equipped with a multi-layer coil
-
Preparative High-Performance Liquid Chromatography (HPLC) system for purity analysis
-
UV-Vis detector
-
Fraction collector
-
Rotary evaporator
-
Freeze dryer
3. Preparation of the Two-Phase Solvent System
A crucial step in a successful HSCCC separation is the selection of an appropriate two-phase solvent system. Based on literature, a commonly used system for the separation of theaflavins is a mixture of hexane, ethyl acetate, methanol, and water.[6][8]
-
Solvent System A: A mixture of n-hexane-ethyl acetate-methanol-water-acetic acid is prepared in a volume ratio of 1:5:1:5:0.25.[6]
-
Solvent System B: A mixture of n-hexane-ethyl acetate-methanol-water is prepared in a volume ratio of 1:3:1:6.[8]
Protocol:
-
Measure the required volumes of each solvent and mix them thoroughly in a separatory funnel.
-
Allow the mixture to stand at room temperature until two distinct phases are formed.
-
Separate the upper (organic) phase and the lower (aqueous) phase.
-
Degas both phases before use to prevent bubble formation during the chromatographic run.
4. Sample Preparation
-
Dissolve a known amount of the crude theaflavin extract in a specific volume of the lower phase of the chosen solvent system to prepare the sample solution.
5. HSCCC Operation
-
Column Filling: Pump the stationary phase (typically the upper organic phase) into the HSCCC column at a suitable flow rate until the column is completely filled.
-
Rotation: Start the rotation of the column at the desired speed (e.g., 700-800 rpm).[6][8]
-
Mobile Phase Pumping: Pump the mobile phase (typically the lower aqueous phase) into the column in the head-to-tail direction at a specific flow rate (e.g., 2.0-2.5 mL/min).[6][8]
-
Equilibration: Continue pumping the mobile phase until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the column outlet.
-
Sample Injection: Inject the prepared sample solution into the column through the sample injection valve.
-
Elution and Fraction Collection: Continuously monitor the effluent with a UV-Vis detector at a suitable wavelength (e.g., 380 nm) and collect the fractions at regular intervals using a fraction collector.[8]
6. Analysis and Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions containing the target compound by analytical HPLC to determine the purity of this compound.
-
Solvent Removal: Combine the fractions containing the high-purity this compound and remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the purified compound using a freeze dryer to obtain a solid powder.
-
Structural Confirmation: Confirm the structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[6]
Data Presentation
The following table summarizes the quantitative data from various studies on the HSCCC purification of theaflavins, providing a basis for comparison.
| Parameter | Value (Study 1)[6] | Value (Study 2)[8] |
| Solvent System (v/v) | Hexane-EtOAc-MeOH-H₂O-HAc (1:5:1:5:0.25) | Hexane-EtOAc-MeOH-H₂O (1:3:1:6) |
| Apparatus | Not Specified | Type J coil planet centrifuge |
| Coil Volume | Not Specified | 230 mL |
| Revolution Speed | 700 rpm | 800 rpm |
| Mobile Phase | Lower Aqueous Phase | Lower Aqueous Phase |
| Flow Rate | 2.0 mL/min | 2.5 mL/min |
| Sample Size | Not Specified | 250 mg |
| Detection Wavelength | Not Specified | 380 nm |
| Separation Time | Not Specified | 4.1 hours |
| Purity of this compound | High Purity Achieved | Mixture with Theaflavin-3-gallate |
| Recovery | Not Specified | Not Specified |
Visualizations
Diagram 1: HSCCC Experimental Workflow
Caption: Workflow for this compound purification using HSCCC.
Diagram 2: Chemical Structure of this compound
Caption: Structural relationship in this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radical-scavenging abilities and antioxidant properties of theaflavins and their gallate esters in H2O2-mediated oxidative damage system in the HPF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparative isolation and purification of theaflavins and catechins by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antioxidant Properties of Theaflavin 3'-Gallate Using Cell-Free Assays
Introduction
Theaflavin (B1682790) 3'-gallate (TF3) is a prominent polyphenolic compound found in black tea, formed during the enzymatic oxidation of catechins.[1][2] It is recognized for its potent biological activities, including antioxidant, anti-inflammatory, and anti-carcinogenic properties.[1][2] The antioxidant capacity of TF3 is attributed to its ability to scavenge free radicals and chelate metal ions, which is largely influenced by the number and position of galloyl groups in its structure.[1][3] In vitro cell-free assays are essential tools for characterizing the antioxidant potential of compounds like TF3, providing a rapid and reproducible means to evaluate their radical scavenging and reducing capabilities.
These application notes provide detailed protocols for common cell-free antioxidant assays, including the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay, as they apply to the analysis of Theaflavin 3'-gallate.
Quantitative Data Summary
The antioxidant capacity of this compound (TF3) and its related compounds has been quantified using various cell-free assays. The following table summarizes key findings, with the half-maximal inhibitory concentration (IC50) being a common metric where a lower value indicates higher antioxidant activity.[4]
| Assay | Compound | IC50 (µmol/L) | Relative Activity Comparison | Source(s) |
| Superoxide Radical (O₂⁻) Scavenging | Theaflavin 3,3'-digallate (TF3) | 26.7 | TF1 was most efficient, followed by TF2B > TF2A > TF3. All theaflavins were more efficient than EGCG. | [4][5] |
| Epigallocatechin gallate (EGCG) | 45.80 | [4] | ||
| Hydrogen Peroxide (H₂O₂) Scavenging | Theaflavin 3,3'-digallate (TF3) | 0.39 | TF3 is significantly more potent than EGCG. | [4] |
| Epigallocatechin gallate (EGCG) | > 10.00 | [4] | ||
| Hydroxyl Radical (·OH) Scavenging | Theaflavin 3,3'-digallate (TF3) | 25.07 | TF3 is the most effective ·OH scavenger among theaflavin derivatives, followed by other theaflavins, and then EGCG. | [4][6] |
| Epigallocatechin gallate (EGCG) | 38.60 | [4] | ||
| DPPH Radical Scavenging | Theaflavin derivatives | - | The order of scavenging ability is TF3 > TF2 > EGCG > TF1. | [6] |
| ABTS Radical Scavenging | Theaflavin derivatives | - | The hierarchy of reactivity is: theaflavin digallate > 3'-monogallate = 3-monogallate > theaflavin. | [3] |
Experimental Protocols and Workflows
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH free radical.[7] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[7][8]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.[8] Keep the solution in a dark, light-protected container.
-
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to create a stock solution.
-
Prepare a series of dilutions of the this compound stock solution to be tested.
-
-
Reaction:
-
Incubation:
-
Measurement:
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100[7] Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the scavenging percentage against the sample concentration.[7]
-
Workflow Diagram:
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The antioxidant properties of theaflavins and their gallate esters--radical scavengers or metal chelators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical-scavenging abilities and antioxidant properties of theaflavins and their gallate esters in H2O2-mediated oxidative damage system in the HPF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Assessing Theaflavin 3'-gallate's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Theaflavin (B1682790) 3'-gallate and its closely related derivatives on gene expression, particularly in the context of cancer and inflammation. The included protocols and diagrams are intended to guide researchers in designing and executing experiments to investigate the molecular mechanisms of this promising bioactive compound found in black tea.
Data Presentation
The following tables summarize the quantitative data on the biological effects of theaflavin derivatives, focusing on their anti-proliferative activity and impact on key protein and gene expression.
Table 1: Comparative IC50 Values of Theaflavin Derivatives in Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Compound | IC50 Value (µM) | Reference |
| A431 | Epidermoid Carcinoma | Theaflavin-3,3'-digallate | 18 | [1] |
| SPC-A-1 | Lung Adenocarcinoma | Theaflavin-3,3'-digallate | 4.78 | [1] |
| A2780/CP70 | Cisplatin-Resistant Ovarian | Theaflavin-3,3'-digallate | 23.81 | [1][2] |
| HCT116 | Colon Carcinoma | Theaflavin-3,3'-digallate | 17.26 | [1] |
| KYSE 510 | Esophageal Squamous | Theaflavin-3,3'-digallate | 18 | [1] |
| HCT116 | Colon Carcinoma | isoneoTF-3-G | 56.32 ± 0.34 | [3] |
| HCT116 | Colon Carcinoma | Theaflavin-3-gallate (TF-3-G) | 49.57 ± 0.54 | [3] |
Table 2: Modulation of Key Gene and Protein Expression by Theaflavin Derivatives
| Target Gene/Protein | Effect | Cell Line/Model | Compound | Key Findings | Reference |
| Apoptosis Regulation | |||||
| Bax, Bad | Increased expression | Ovarian cancer cells | Theaflavin-3,3'-digallate | Promotes apoptosis. | [1] |
| Bcl-xL | Inhibited expression | Ovarian cancer cells | Theaflavin-3,3'-digallate | Promotes apoptosis. | [1] |
| DR5 (Death Receptor 5) | Upregulated expression | Ovarian cancer cells | Theaflavin-3,3'-digallate | Activates extrinsic apoptosis pathway. | [1] |
| Caspase-3, -7, -8, -9 | Increased activity | Ovarian cancer cells | Theaflavin derivatives | Induction of apoptosis. | [2][4] |
| Cytochrome c | Release from mitochondria | Human colorectal carcinoma cells | isoneoTF-3-G | Induces mitochondrial apoptosis pathway. | [3] |
| Cell Cycle Control | |||||
| Cyclin D1, CDK4 | Decreased expression | Cancer cells | Theaflavin-3,3'-digallate | Induces G1 phase arrest. | [1] |
| Cyclin B1 | Downregulated expression | Cisplatin-resistant ovarian cancer cells | Theaflavin-3,3'-digallate | Causes G2/M phase arrest. | [1] |
| Signal Transduction | |||||
| EGFR | Down-regulation | JB6 Cl41, A431 cells | Theaflavin-3,3'-digallate | Inhibits EGFR signaling pathway. | [5] |
| Akt (Phosphorylation) | Decreased | Cancer cells | Theaflavin-3,3'-digallate | Inhibits PI3K/Akt survival pathway. | [1] |
| ERK, JNK, p38 (MAPK) | Phosphorylation | Human osteosarcoma cells | Theaflavin-3,3'-digallate | Activation of MAPK signaling pathways. | [6] |
| Inflammation | |||||
| iNOS, COX-2 | Decreased expression | Macrophages, Chondrocytes | Theaflavin-3,3'-digallate | Anti-inflammatory effect. | [7][8] |
| TNF-α, IL-6, IL-1β | Suppressed induction/expression | Macrophages, Chondrocytes | Theaflavin-3,3'-digallate | Attenuates inflammatory response. | [8][9] |
| NF-κB | Blocked activation | Macrophages | Theaflavin-3,3'-digallate | Inhibits transcription of pro-inflammatory genes. | [7] |
| Angiogenesis | |||||
| VEGF | Reduced secretion | Ovarian cancer cells | Theaflavin derivatives | Inhibits tumor angiogenesis. | [4] |
| HIF1α | Lowered expression | Ovarian cancer cells | TF2a, TF2b, TF3 | HIF1α-dependent reduction of VEGF. | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by theaflavin derivatives and a general workflow for assessing their impact on gene expression.
Caption: Theaflavin derivatives induce apoptosis via both extrinsic and intrinsic pathways.
Caption: Inhibition of EGFR and PI3K/Akt signaling pathways by Theaflavin-3,3'-digallate.
References
- 1. benchchem.com [benchchem.com]
- 2. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory Effects of the Four Main Theaflavin Derivatives Found in Black Tea on Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theaflavin-3,3'-digallate from black tea blocks the nitric oxide synthase by down-regulating the activation of NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Theaflavin 3'-gallate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin (B1682790) 3'-gallate (TF3'-G) is a key bioactive polyphenol found in black tea, recognized for its potent antioxidant and potential therapeutic properties, including anticancer activities. The enzymatic synthesis of TF3'-G offers a controlled and efficient alternative to extraction from natural sources, enabling the production of high-purity compounds for research and drug development. This document provides detailed application notes and protocols for the enzymatic synthesis of Theaflavin 3'-gallate, primarily through the action of polyphenol oxidase (PPO).
Principle of Synthesis
The enzymatic synthesis of this compound is achieved through the oxidative co-coupling of (-)-epigallocatechin (B1671488) gallate (EGCG) and (-)-epicatechin (B1671481) (EC). The enzyme polyphenol oxidase (PPO), a copper-containing enzyme, catalyzes the oxidation of these catechin (B1668976) substrates into highly reactive ortho-quinones. These intermediates then undergo a series of non-enzymatic condensation and rearrangement reactions to form the characteristic benzotropolone skeleton of theaflavins.
Quantitative Data for Enzymatic Synthesis
The efficiency of this compound synthesis is influenced by several critical parameters. The following tables summarize key quantitative data for optimizing the enzymatic reaction.
Table 1: Optimal Reaction Conditions for Theaflavin Synthesis
| Parameter | Optimal Range | Notes |
| Enzyme | Polyphenol Oxidase (PPO) | Sourced from plants (e.g., potato, tea leaves) or microorganisms (e.g., Bacillus megaterium). Microbial PPOs may offer more consistent activity. |
| Substrates | (-)-epigallocatechin gallate (EGCG) and (-)-epicatechin (EC) | High purity substrates are essential for high-yield synthesis of the desired theaflavin. |
| pH | 4.0 - 5.5 | The optimal pH can vary depending on the source of the PPO. |
| Temperature | 20 - 30°C | Higher temperatures can lead to enzyme denaturation and increased formation of byproducts.[1] |
| Reaction Time | 30 - 150 minutes | Reaction progress should be monitored to determine the optimal endpoint. |
| Agitation | ~200 rpm | Constant agitation ensures proper mixing and oxygen availability. |
Table 2: Substrate and Enzyme Concentrations
| Component | Concentration Range | Notes |
| EGCG:EC Molar Ratio | 2:1 | This ratio is often cited for the synthesis of gallated theaflavins.[2] |
| Substrate Concentration | Varies | High substrate concentrations can sometimes lead to substrate inhibition.[3] |
| PPO Activity | Varies | The required enzyme activity will depend on the reaction scale and desired reaction time. |
| Cu²⁺ (optional) | ~0.1 mM | Can enhance the activity of some PPOs.[2] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
1. Materials:
-
(-)-epigallocatechin gallate (EGCG) (high purity)
-
(-)-epicatechin (EC) (high purity)
-
Polyphenol Oxidase (PPO) (e.g., from potato or a commercial source)
-
Citrate-phosphate buffer (0.1 M, pH 4.0-5.5)
-
Reaction vessel (e.g., glass beaker or flask)
-
Magnetic stirrer and stir bar
-
Incubator or water bath
2. Procedure:
-
Prepare the citrate-phosphate buffer to the optimal pH for the chosen PPO.
-
Dissolve EGCG and EC in the buffer at the desired molar ratio (e.g., 2:1) and concentration.
-
If using a commercial PPO, dissolve it in a small amount of the reaction buffer. If preparing a crude extract (e.g., from potato), follow standard laboratory procedures for homogenization and partial purification.
-
Initiate the reaction by adding the PPO solution to the substrate mixture.
-
Incubate the reaction mixture at the optimal temperature (e.g., 25°C) with constant stirring (~200 rpm) for the predetermined reaction time (e.g., 60 minutes).
-
Monitor the reaction progress by taking aliquots at various time points for analysis by HPLC.
-
Terminate the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent.
-
Centrifuge the reaction mixture to remove the precipitated enzyme and any other solids.
-
Collect the supernatant containing the synthesized this compound for purification.
Protocol 2: Purification of this compound by HPLC
1. Materials:
-
Crude this compound solution (supernatant from Protocol 1)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile Phase A: Water with 0.1% formic acid or acetic acid
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid or acetic acid
-
Syringe filters (0.45 µm)
2. Procedure:
-
Filter the crude theaflavin solution through a 0.45 µm syringe filter.
-
Set up the semi-preparative HPLC system with a suitable C18 column.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Elute the theaflavins using a gradient of mobile phase B. A typical gradient might be a linear increase in acetonitrile concentration.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Collect the fraction corresponding to the this compound peak.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Lyophilize or evaporate the solvent from the purified fraction to obtain solid this compound.
Visualizations
Caption: Enzymatic synthesis pathway of this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Putative anticancer signaling pathways of theaflavins.
References
Application Notes and Protocols for Theaflavin 3'-gallate in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theaflavin (B1682790) 3'-gallate (TF3'G), a prominent polyphenol in black tea, is gaining significant attention as a natural food preservative. Its potent antioxidant and antimicrobial properties offer a promising alternative to synthetic preservatives, addressing the growing consumer demand for clean-label food products. These application notes provide a comprehensive overview of the mechanisms, quantitative data, and detailed protocols for utilizing TF3'G in food preservation.
Theaflavin 3'-gallate is one of the main bioactive compounds formed during the enzymatic oxidation of catechins in tea leaves.[1] Its unique chemical structure, featuring a benzotropolone ring and a gallate moiety, contributes to its significant biological activities.[1]
Mechanisms of Action
The preservative effects of this compound are primarily attributed to its dual-action as a potent antioxidant and a broad-spectrum antimicrobial agent.
Antioxidant Mechanism
TF3'G functions as a powerful antioxidant through several mechanisms:
-
Free Radical Scavenging: The phenolic hydroxyl groups in the structure of TF3'G can donate hydrogen atoms to neutralize a variety of free radicals, including superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, thereby inhibiting the chain reactions of oxidation.[1]
-
Metal Ion Chelation: By chelating pro-oxidant metal ions such as iron and copper, TF3'G prevents them from catalyzing oxidative reactions that lead to food deterioration.
Antimicrobial Mechanism
The antimicrobial activity of TF3'G against a range of foodborne pathogens is a key aspect of its preservative capabilities. The primary mechanism involves the disruption of the bacterial cell membrane. Theaflavin derivatives, particularly those with galloyl moieties, exhibit a strong affinity for the phospholipids (B1166683) in the cell membrane, leading to a decrease in membrane fluidity and integrity. This disruption ultimately results in cell death.[2][3] Furthermore, theaflavins have been shown to inhibit the activity of crucial bacterial enzymes, such as metallo-β-lactamases, which can contribute to their antibacterial efficacy.[4] The interaction of theaflavin-3,3'-digallate (B1259011), a closely related compound, with cytoplasmic membrane proteins has been observed to decrease the activity of glucose transporters, leading to cell death.[5]
Quantitative Data
The following tables summarize the available quantitative data on the antimicrobial and antioxidant activities of theaflavins. It is important to note that much of the existing research has been conducted on theaflavin mixtures or the closely related compound, theaflavin-3,3'-digallate (TFDG).
| Target Microorganism | Theaflavin Derivative | Concentration | Result | Reference |
| Streptococcus mutans | Theaflavins (mixture) | 0.5 mg/mL | Minimum Inhibitory Concentration (MIC) | [6] |
| Streptococcus mutans | Theaflavins (mixture) | 1.0 mg/mL | Minimum Bactericidal Concentration (MBC) | [6] |
| Streptococcus mutans | Theaflavin-3,3'-digallate | 2x MIC | >90% killing effect after 1 hour | [7] |
| SARS-CoV-2 | Theaflavin 3-gallate | 18.48 ± 1.29 μM | IC50 for Mpro inhibition | [8] |
| SARS-CoV-2 | Theaflavin 3-gallate | 200 μM | 75% reduction in viral count | [8] |
| Various Bacteria | Theaflavin-3,3'-digallate | 250 µg/mL | Up to 99.97% inhibition of bacterial growth | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in food preservation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Foodborne Pathogens
Objective: To determine the lowest concentration of TF3'G that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
This compound (pure compound)
-
Target foodborne pathogens (e.g., Escherichia coli, Salmonella enterica, Listeria monocytogenes, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Tryptic Soy Broth, Nutrient Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Sterile agar (B569324) plates
-
Incubator
Procedure:
-
Preparation of TF3'G Stock Solution: Dissolve a known weight of TF3'G in a suitable solvent (e.g., DMSO, ethanol) to prepare a high-concentration stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth.
-
Bacterial Inoculum Preparation: Culture the target bacteria overnight in the appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
MIC Assay (Broth Microdilution Method): a. In a 96-well plate, perform serial two-fold dilutions of the TF3'G stock solution in the broth medium to achieve a range of concentrations. b. Add the standardized bacterial inoculum to each well. c. Include a positive control (broth + inoculum, no TF3'G) and a negative control (broth only). d. Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours. e. Determine the MIC by visually inspecting for the lowest concentration of TF3'G that shows no turbidity (no bacterial growth). This can be confirmed by measuring the optical density at 600 nm.
-
MBC Assay: a. From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot and plate it onto fresh agar plates. b. Incubate the agar plates at the optimal growth temperature for 24-48 hours. c. The MBC is the lowest concentration of TF3'G that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Protocol 2: Application of this compound in a Food Matrix (e.g., Ground Meat) and Shelf-life Evaluation
Objective: To evaluate the effectiveness of TF3'G in extending the shelf life of a perishable food product by monitoring microbial growth and lipid oxidation.
Materials:
-
Freshly ground meat (e.g., beef, chicken)
-
This compound solution of known concentration
-
Sterile stomacher bags
-
Stomacher
-
Plate Count Agar (PCA) for total viable count
-
Selective agar for specific pathogens (if desired)
-
Thiobarbituric acid reactive substances (TBARS) assay kit for lipid oxidation measurement
-
pH meter
-
Colorimeter
-
Incubator/refrigerator for storage study
Procedure:
-
Sample Preparation: a. Divide the ground meat into equal portions. b. Treat the meat portions with different concentrations of TF3'G solution (e.g., 0, 50, 100, 200 ppm). A control group with no treatment and a group with a standard preservative can be included for comparison. Ensure even distribution of the TF3'G. c. Package the treated meat samples in appropriate packaging (e.g., aerobic packaging, modified atmosphere packaging).
-
Storage Study: Store the packaged samples at a specific temperature (e.g., 4°C for refrigerated storage).
-
Sampling and Analysis: At regular intervals (e.g., day 0, 3, 6, 9, 12), take samples for the following analyses: a. Microbiological Analysis: i. Homogenize a known weight of the meat sample in a sterile diluent. ii. Perform serial dilutions and plate on PCA for total viable count and on selective agar for specific spoilage or pathogenic bacteria. iii. Incubate the plates and count the colonies to determine the microbial load (CFU/g). b. Lipid Oxidation Analysis (TBARS assay): i. Follow the instructions of the TBARS assay kit to measure the malondialdehyde (MDA) content in the meat samples. MDA is a secondary product of lipid oxidation. c. Physicochemical Analysis: i. Measure the pH of the meat samples. ii. Measure the color of the meat samples using a colorimeter (L, a, b* values).
-
Data Analysis: Plot the microbial counts, TBARS values, pH, and color changes over the storage period for each treatment group. Statistically analyze the data to determine the effect of TF3'G on extending the shelf life of the ground meat.
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Antimicrobial Signaling Pathway of TF3'G.
References
- 1. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Theaflavin and its derivatives exert antibacterial action against Bacillus coagulans through adsorption to cell surface phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theaflavin-3,3´-digallate increases the antibacterial activity of β-lactam antibiotics by inhibiting metallo-β-lactamase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difference in the antibacterial action of epigallocatechin gallate and theaflavin 3,3'-di-O-gallate on Bacillus coagulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Theaflavin-3,3′-Digallate Suppresses Biofilm Formation, Acid Production, and Acid Tolerance in Streptococcus mutans by Targeting Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial and Sporicidal Activity Evaluation of Theaflavin-3,3'-digallate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Theaflavin 3'-gallate stability in different solvents and pH
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of Theaflavin (B1682790) 3'-gallate (TF3'G) in various solvents and pH conditions. Understanding the stability of this bioactive compound, a prominent polyphenol in black tea, is critical for designing and interpreting in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Theaflavin 3'-gallate?
A1: this compound, like other theaflavins, is susceptible to degradation, particularly in neutral to alkaline conditions (pH > 7). Its stability is significantly enhanced in acidic environments. The galloyl moiety in its structure contributes to its relative instability compared to non-gallated theaflavins.
Q2: I am observing a color change in my this compound solution. What does this indicate?
A2: A color change, typically to a darker brown, is a visual indicator of this compound degradation. This is often due to oxidation, which can be accelerated by exposure to light, oxygen, and alkaline pH. One of the known degradation products is theanaphthoquinone.
Q3: Which isomer is more stable, Theaflavin-3-gallate (TF2A) or Theaflavin-3'-gallate (TF2B)?
A3: Studies suggest that Theaflavin-3'-gallate (TF2B) is generally more stable than Theaflavin-3-gallate (TF2A), particularly in alkaline buffer solutions.[1]
Q4: How should I prepare and store this compound stock solutions to maximize stability?
A4: To minimize degradation, it is recommended to prepare a high-concentration stock solution in an anhydrous, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Q5: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A5: Precipitation in aqueous media is a common issue due to the low aqueous solubility of theaflavins. To troubleshoot this:
-
Ensure the final concentration of the organic solvent (e.g., DMSO) from your stock solution is low (typically <0.1%) and compatible with your experimental system.
-
Prepare fresh working solutions for each experiment.
-
Consider the composition of your cell culture medium. Theaflavins have shown very poor stability in Dulbecco's Modified Eagle Medium (DMEM), with less than 15% recovery after 2 hours.[2] In contrast, stability is significantly better in Hanks' Balanced Salt Solution (HBSS), with over 80% recovery after 2 hours.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of bioactivity | Degradation of this compound in stock or working solutions. | - Prepare fresh working solutions for each experiment from a frozen stock.- Aliquot stock solutions to avoid multiple freeze-thaw cycles.- Protect all solutions from light and air exposure. |
| Rapid color change of the solution (darkening) | Oxidation and/or degradation, accelerated by alkaline pH, light, or oxygen. | - Use buffers with a slightly acidic to neutral pH (if compatible with the experiment).- Prepare solutions in amber vials or wrap containers in aluminum foil.- Use deoxygenated solvents where possible. |
| Precipitation in aqueous buffers or cell culture media | Low aqueous solubility or interaction with media components. | - Prepare a high-concentration stock solution in DMSO before diluting to the final concentration in the aqueous medium.- Ensure the final organic solvent concentration is minimal and non-toxic to cells.- Evaluate the stability in your specific medium prior to the main experiment (see Experimental Protocols). |
| Low purity detected by HPLC analysis | Degradation during storage or handling. | - Store solid this compound at -20°C in a desiccator.- Prepare stock solutions in anhydrous DMSO and store at -80°C in small aliquots. |
Data on this compound Stability
The following tables summarize the available data on the stability of this compound under various conditions. It is important to note that "this compound" is often analyzed as a mixture of the 3-gallate (TF2A) and 3'-gallate (TF2B) isomers.
Table 1: Stability of this compound in Different Solvents/Media
| Solvent/Medium | Conditions | Observation |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, stored at -20°C to -80°C, protected from light | Generally stable for long-term storage of stock solutions. |
| Hanks' Balanced Salt Solution (HBSS) | pH ~7.4, 37°C | Relatively stable, with over 80% recovery of a TF3G/TF3'G mixture after 2 hours.[2] |
| Dulbecco's Modified Eagle Medium (DMEM) | pH ~7.4, 37°C | Extremely unstable, with less than 15% recovery of a TF3G/TF3'G mixture after 2 hours.[2] |
Table 2: Influence of pH on Theaflavin Stability (General Trends)
| pH Range | Stability | Observations |
| Acidic (pH < 6) | High | Theaflavins are generally stable in acidic conditions. |
| Neutral (pH ~7) | Moderate to Low | Degradation begins to occur. Stability is highly dependent on the specific buffer and presence of other components. |
| Alkaline (pH > 7.4) | Low | Rapid degradation is observed. Theaflavin-3'-gallate (TF2B) is more stable than Theaflavin-3-gallate (TF2A) in alkaline phosphate (B84403) buffer.[1] |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol outlines a general method to determine the stability of this compound in a specific solvent or buffer system over time.
1. Materials:
-
This compound (high purity standard)
-
Solvent/buffer of interest (e.g., DMSO, ethanol, phosphate buffer at various pH)
-
HPLC-grade acetonitrile, water, and acid (e.g., acetic acid or formic acid) for mobile phase
-
Amber HPLC vials
-
HPLC system with a UV-Vis or DAD detector
2. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution with the test solvent/buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubation: Aliquot the working solution into several amber HPLC vials and incubate under the desired conditions (e.g., specific temperature, light/dark).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial and immediately analyze its content by HPLC. If the reaction needs to be stopped, acidification of the sample can be performed.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Protocol 2: HPLC Method for this compound Quantification
This method is suitable for the separation and quantification of theaflavin isomers.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Water with 2% acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A linear gradient can be optimized, for instance, starting with a low percentage of B and gradually increasing it to elute the theaflavins. A rapid method could involve a gradient from 8% to 31% B over a set time.
-
Flow Rate: 1.0 - 1.5 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
Visualizations
Below are diagrams illustrating key workflows and concepts related to this compound stability testing.
References
Preventing degradation of Theaflavin 3'-gallate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Theaflavin (B1682790) 3'-gallate (TF-3-G) during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of Theaflavin 3'-gallate, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Solution turns a dark brown color. | Oxidation and/or degradation of TF-3-G. | - Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. - Avoid repeated freeze-thaw cycles of the stock solution. - Ensure the pH of your solution is not alkaline (pH > 7.4). |
| Precipitate forms in the solution. | - The concentration of TF-3-G exceeds its solubility in the solvent. - "Temperature shock" from adding a cold stock solution to a warmer medium. - Interaction with components in the cell culture medium, such as proteins and metal ions. | - Lower the final concentration of TF-3-G. - Warm the experimental medium to 37°C before slowly adding the TF-3-G stock solution while gently swirling. - Consider reducing the serum concentration in cell culture media if your experiment allows. |
| Inconsistent or unexpected experimental results. | Degradation of TF-3-G in stock or working solutions. | - Prepare fresh working solutions for each experiment. - Store stock solutions in single-use aliquots at -80°C to minimize freeze-thaw cycles. - Confirm the stability of TF-3-G in your specific experimental medium over the time course of your experiment. |
| Low yield or absence of the expected biological effect. | - TF-3-G has degraded due to improper storage or handling. - The compound has precipitated out of the solution. | - Review storage and handling procedures. Ensure the compound is protected from light, high temperatures, and alkaline conditions. - Visually inspect solutions for any precipitate before use. If present, refer to the "Precipitate forms in the solution" section. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: It is unstable in alkaline conditions (pH > 8), leading to rapid degradation.[1] It is most stable in acidic to neutral solutions.
-
Temperature: Elevated temperatures can significantly accelerate its degradation. For instance, heating at 80°C for 30 minutes can lead to a decomposition rate of nearly 60%.[1]
-
Light: Exposure to light can promote photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidation.[1]
Q2: What is the recommended way to store this compound?
A2: For long-term storage, solid this compound should be kept at -20°C, protected from light and moisture. Stock solutions, typically prepared in an organic solvent like DMSO, should be stored in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO). This enhances its solubility and stability compared to aqueous solutions. When preparing your working solution, the stock solution should be diluted into your experimental buffer or medium.
Q4: Can I use a buffer to stabilize my this compound solution?
A4: Yes, using a buffer to maintain an acidic to neutral pH is crucial. Theaflavins have shown high stability in sodium acetate (B1210297) buffer at pH 5.5. In contrast, significant degradation is observed in phosphate (B84403) buffer at pH 7.4 and is even more rapid at pH 8.5.
Q5: Are there any additives I can use to prevent the degradation of this compound?
A5: The use of antioxidants and chelating agents can help stabilize this compound. Antioxidants can mitigate oxidative degradation, while chelating agents can bind metal ions that may catalyze degradation reactions. Theaflavins themselves have been shown to be effective metal chelators, particularly for iron and copper.[2][3]
Quantitative Data on Stability
The stability of this compound is significantly influenced by pH and temperature. The following tables summarize the degradation under various conditions.
Table 1: Effect of pH on Theaflavin Degradation
| pH | Incubation Time | Degradation (%) | Buffer System |
| 5.5 | 24 hours | Stable | Sodium Acetate Buffer |
| 7.4 | 6 hours | Complete Degradation of EGCG and EGC (precursors) | Sodium Phosphate Buffer |
| 7.4 | 8 hours | 34.8% | Not specified |
| > 8 | Not specified | > 40% | Alkaline Conditions |
| 8.5 | 2 hours | 78.4% | Not specified |
Table 2: Effect of Temperature on Theaflavin Degradation
| Temperature | Incubation Time | Degradation (%) | Medium |
| 80°C | 30 minutes | ~60% | Not specified[1] |
| Boiling (100°C) | Not specified | Significant degradation | Water[4] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, accurately weigh the desired amount of this compound.
-
Dissolve the weighed compound in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -80°C for long-term stability.
-
Protocol 2: General Handling for Cell Culture Experiments
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Warm the cell culture medium to 37°C.
-
Slowly add the required volume of the stock solution to the pre-warmed medium while gently swirling to mix. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal and non-toxic to the cells (typically <0.1%).
-
-
Experimental Procedure:
-
Use the freshly prepared this compound-containing medium immediately for your experiment.
-
For time-course experiments, it is advisable to prepare fresh medium for each time point if possible, or to assess the stability of this compound in your specific medium over the duration of the experiment.
-
Protect the plates or flasks from direct light exposure by keeping them in the incubator or covering them with foil when outside.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for preparing and using this compound.
References
- 1. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antioxidant properties of theaflavins and their gallate esters--radical scavengers or metal chelators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Black tea polyphenol theaflavin as promising antioxidant and potential copper chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Theaflavin 3'-Gallate Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful HPLC separation of Theaflavin (B1682790) 3'-gallate and its related isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of theaflavin isomers, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between theaflavin-3-gallate (B192532) (TF-3-G) and theaflavin-3'-gallate (TF-3'-G) isomers. | Inadequate mobile phase composition or gradient program. | Optimize the Gradient: Employ a shallower gradient (a slower, more gradual increase in the organic mobile phase percentage) to enhance the separation of closely eluting compounds like TF-3-G and TF-3'-G.[1] Adjust Mobile Phase Acidity: Modifying the concentration of the acid (e.g., acetic acid or trifluoroacetic acid) in the aqueous mobile phase can alter selectivity and improve resolution.[1][2] Modify Organic Phase: If using a single organic solvent like acetonitrile (B52724), consider introducing a second solvent such as ethyl acetate (B1210297) to the organic mobile phase to potentially improve selectivity between the isomers. |
| Peak Tailing (Asymmetrical peaks with a "tail"). | Chemical Issues: Secondary interactions between the analytes and the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support of the column.[3] Physical Issues: Problems with the column, such as a blocked inlet frit or a void in the packing material, or issues with system plumbing (e.g., excessive dead volume).[4][5][6] | For Chemical Issues: - Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.05% trifluoroacetic acid or 2% acetic acid) can suppress the ionization of silanol groups, reducing peak tailing for these phenolic compounds.[1][7] - Use an End-Capped Column: Employ a high-quality, end-capped C18 or similar reversed-phase column where residual silanols have been deactivated.[3] For Physical Issues: - Backflush the Column: Reverse the column direction and flush with a strong solvent to attempt to clear any frit blockage.[4] - Check for Voids: If the column bed has settled, a void may have formed at the inlet. This often requires column replacement.[5] - Minimize Tubing Length: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to reduce dead volume. |
| Inconsistent Retention Times. | Fluctuations in column temperature, mobile phase composition, or flow rate. | Control Column Temperature: Use a column oven to maintain a constant and stable temperature (e.g., 35°C or 40°C).[1][2][7] Ensure Proper Mobile Phase Preparation: Always degas the mobile phase to prevent bubble formation, which can affect the pump's performance and lead to flow rate fluctuations.[1] Prepare fresh mobile phase regularly. System Equilibration: Ensure the HPLC system and column are thoroughly equilibrated with the initial mobile phase conditions before injecting any samples. |
| Baseline Noise or Drift. | Air bubbles in the system, contaminated mobile phase or detector cell, or temperature fluctuations. | Degas Mobile Phase: Use an online degasser or vacuum degas solvents before use.[1] Flush the System: Flush the system, including the detector flow cell, with a strong, clean solvent like isopropanol (B130326) or methanol. Stable Environment: Ensure the HPLC instrument is in a temperature-stable environment, away from direct sunlight or drafts. |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for separating theaflavin isomers?
A good starting point is a reversed-phase HPLC method using a C18 column.[1] A gradient elution with an acidified aqueous mobile phase (e.g., water with 0.05% trifluoroacetic acid or 2% acetic acid) and an organic mobile phase (e.g., acetonitrile) is commonly employed.[1][7]
Q2: Which type of HPLC column is most effective for theaflavin isomer separation?
Reversed-phase columns are the standard choice. C18 (ODS) columns are widely used and have demonstrated effective separation of theaflavin isomers.[1] In some applications, C12 columns have also been utilized.[8] For faster analysis times, monolithic RP-18 columns can be a viable alternative.[1][2]
Q3: How should I prepare the mobile phase for theaflavin analysis?
A typical mobile phase consists of two eluents:
-
Mobile Phase A (Aqueous): HPLC-grade water containing a small amount of acid, such as 0.05% trifluoroacetic acid or 2% acetic acid, to improve peak shape.[1][7]
-
Mobile Phase B (Organic): HPLC-grade acetonitrile is a common choice.[7] Some methods may use a mixture of acetonitrile and another organic solvent like ethyl acetate.[1] It is critical to degas both mobile phases before use to prevent issues with the pump and baseline.[1]
Q4: What are the typical instrument parameters for this separation?
-
Flow Rate: Generally in the range of 1.0 mL/min to 1.5 mL/min.[1][2][7]
-
Column Temperature: Maintaining a constant temperature, for example, at 35°C or 40°C, is crucial for reproducible results.[1][2][7]
-
Detection Wavelength: Theaflavins exhibit strong absorbance at approximately 280 nm, making this a suitable wavelength for detection.[1][7]
-
Injection Volume: A typical injection volume is 10 µL.[1][7]
Q5: How can I confirm the identity of the Theaflavin 3'-gallate peak?
Peak identification can be confirmed by comparing the retention time and UV-Vis spectrum of the peak in your sample with that of a certified reference standard. For more definitive identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (HPLC-MS) is recommended.[8]
Experimental Protocols
Protocol 1: Gradient HPLC Method for Theaflavin Isomer Separation
This protocol is based on a widely cited method for the separation of major theaflavins.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade)
-
Theaflavin isomer standards (Theaflavin, Theaflavin-3-gallate, Theaflavin-3'-gallate, Theaflavin-3,3'-digallate)
-
Methanol (for standard preparation)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05% Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases for at least 15 minutes.
-
-
Standard Preparation:
-
Prepare individual stock solutions of each theaflavin standard in methanol.
-
From the stock solutions, prepare a mixed working standard solution containing all isomers at a suitable concentration.
-
-
HPLC Conditions:
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the mixed standard solution to determine the retention times of each isomer.
-
Inject the prepared tea extract samples.
-
Identify and quantify the theaflavin isomers in the samples by comparing with the standard.
-
Quantitative Data Summary
The following tables summarize typical HPLC parameters and performance data from various published methods for the separation of theaflavin isomers.
Table 1: HPLC Method Parameters for Theaflavin Isomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 250 mm, 5 µm)[7] | C12 (4.6 x 250 mm, 4 µm)[8] | Monolithic RP-18 (2 µm)[2] |
| Mobile Phase A | 0.05% TFA in Water[7] | 1% Formic Acid in Water[8] | 2% Acetic Acid in Water[2] |
| Mobile Phase B | Acetonitrile[7] | Acetonitrile[8] | Acetonitrile/Ethyl Acetate (7:1 v/v)[2] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[8] | 1.5 mL/min[2] |
| Temperature | 40°C[7] | 40°C[8] | 35°C[2] |
| Detection | 280 nm[7] | Diode Array (250-700 nm)[8] | Not Specified |
| Gradient | Multi-step gradient[7] | 10-30% B over 60 min[8] | Linear gradient over 3 min[2] |
Table 2: Performance Data for a Rapid HPLC Method
| Analyte | Limit of Detection (mg/L) | Limit of Quantification (mg/L) | Recovery (%) |
| Theaflavin | 0.1 - 0.3 | 0.4 - 1.1 | 97.5 - 102.6 |
| Theaflavin-3-gallate | 0.1 - 0.3 | 0.4 - 1.1 | 98.6 - 102.4 |
| Theaflavin-3'-gallate | 0.1 - 0.3 | 0.4 - 1.1 | 99.6 - 105.4 |
| Theaflavin-3,3'-digallate | 0.1 - 0.3 | 0.4 - 1.1 | 95.5 - 105.4 |
Data adapted from a rapid method using a monolithic column.[2]
Visualizations
Caption: Troubleshooting workflow for HPLC separation issues.
Caption: General experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. waters.com [waters.com]
- 7. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting Theaflavin 3'-gallate precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Theaflavin 3'-gallate. Our goal is to help you overcome common challenges, such as precipitation in media, to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in cell culture media?
A1: Precipitation of this compound in aqueous solutions like cell culture media is often due to its low solubility.[1] Several factors can contribute to this issue:
-
High Concentration: Exceeding the solubility limit of this compound in the specific medium formulation is a common cause of precipitation.[1]
-
Temperature Shock: Adding a cold, concentrated stock solution of this compound to warmer cell culture media can cause the compound to precipitate out of solution.[1]
-
pH Instability: this compound is more stable in acidic to neutral conditions. The slightly alkaline pH of some culture media (typically pH 7.2-7.4) can lead to its degradation and subsequent precipitation.[1][2]
-
Interaction with Media Components: this compound can interact with proteins and metal ions present in the cell culture medium, especially when supplemented with fetal bovine serum (FBS), leading to the formation of insoluble complexes.[1]
Q2: My this compound solution has changed color. What does this indicate?
A2: A color change, often to a darker brown, is a visual sign of this compound degradation.[1] This is commonly caused by exposure to alkaline pH, light, and oxygen, which can lead to oxidation of the compound.[1]
Q3: What is the recommended method for preparing a this compound stock solution?
A3: To minimize precipitation, it is highly recommended to first prepare a high-concentration stock solution in an organic solvent before diluting it into your aqueous experimental medium.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1][3]
Q4: How should I store this compound stock solutions?
A4: Stock solutions prepared in an organic solvent like DMSO should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles and degradation.[1][3] It is also advisable to protect the solutions from light by using amber vials or by wrapping the containers in aluminum foil.[1]
Q5: How stable is this compound in cell culture media?
A5: The stability of this compound in cell culture media can be quite limited. For instance, in Dulbecco's Modified Eagle Medium (DMEM), theaflavins have been shown to be extremely unstable, with a recovery rate of less than 15% after just 2 hours.[4] It is highly recommended to prepare fresh working solutions for each experiment.[1]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL |
| Ethanol | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:6) | 0.1 mg/mL |
Data sourced from Cayman Chemical.[5]
Table 2: Stability of Theaflavins under Different Conditions
| Condition | Stability | Key Findings |
| pH | Unstable in alkaline conditions (pH > 7.0), stable in acidic conditions.[2][6] | Tea polyphenols, including theaflavins, are pH-sensitive; lower pH enhances stability.[7][8] |
| Temperature | Vulnerable to degradation with elevated temperatures.[9] | Tea polyphenol solutions become darker and deeper yellow as the temperature is raised.[6][8] |
| Cell Culture Media | Extremely unstable in DMEM (less than 15% recovery after 2 hours).[4] | Interactions with media components, especially serum proteins, can lead to precipitation.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated scale
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.
-
Dissolve the weighed this compound in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex the solution until the this compound is completely dissolved. Avoid vigorous shaking.[1]
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.[1]
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Application of this compound to Cell Culture
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (37°C)
-
Cultured cells in appropriate vessels
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Warm the complete cell culture medium to 37°C in a water bath.[1]
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Slowly add the calculated volume of the this compound stock solution to the pre-warmed medium while gently swirling the flask or plate.[1] Do not add the cold stock solution directly to the cells.
-
Immediately apply the freshly prepared this compound-containing medium to your cells.
-
Incubate the cells for the desired experimental duration.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Key factors contributing to this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of black tea polyphenol, theaflavin, and identification of theanaphthoquinone as its major radical reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Technical Support Center: Enhancing Theaflavin 3'-gallate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Theaflavin (B1682790) 3'-gallate (TF3G).
Frequently Asked Questions (FAQs)
FAQ 1: Why is the observed in vivo bioavailability of my Theaflavin 3'-gallate (TF3G) compound unexpectedly low?
Low systemic bioavailability of theaflavins, including TF3G, is a well-documented challenge stemming from several factors.[1][2][3] If your experiments show poor results, consider these primary causes:
-
Inherent Structural Instability : Theaflavins, particularly those with galloyl moieties like TF3G, can be unstable in the gastrointestinal (GI) tract.[2][4][5] This degradation reduces the amount of intact compound available for absorption.
-
Poor Intestinal Permeability : Theaflavins exhibit very low permeability across the intestinal epithelium.[3][4] Studies using Caco-2 cell monolayers, a model for the human intestinal barrier, show extremely low apparent permeability (Papp) values for theaflavins, indicating poor absorption.[4][5][6]
-
Active Efflux Transport : A major contributor to low bioavailability is the action of efflux transporters in the intestinal wall. Proteins such as P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP) actively pump absorbed TF3G back into the intestinal lumen, preventing its entry into systemic circulation.[4][5][6] P-gp is considered to play the most significant role in this efflux.[4][5]
-
Extensive Metabolism : TF3G that is not absorbed in the small intestine passes to the large intestine, where it is extensively metabolized by the gut microbiota.[2][3][7][8] This process involves the removal of the galloyl group and the breakdown of the theaflavin core into smaller phenolic compounds, which may have different biological activities but reduce the concentration of the parent compound.[2][7][8]
References
- 1. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioavailability of Black Tea Theaflavins: Absorption, Metabolism, and Colonic Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor absorption of Theaflavin 3'-gallate
Welcome to the technical support center for Theaflavin (B1682790) 3'-gallate (TF3'G). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor absorption of TF3'G in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of Theaflavin 3'-gallate (TF3'G) so low?
A1: The poor oral bioavailability of TF3'G is a result of a combination of factors.[1][2][3] Primarily, it is due to its structural instability, particularly the galloyl moiety which makes it susceptible to degradation.[1][2][3] Furthermore, TF3'G is actively removed from intestinal cells by efflux transporters such as P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP).[1][2][3] Lastly, TF3'G undergoes significant metabolism, both within the intestinal cells and by the gut microbiota, where it is broken down into simpler theaflavins and gallic acid.[1][2][3]
Q2: What is the apparent permeability (Papp) of this compound in Caco-2 cell models?
A2: Studies using the Caco-2 cell monolayer model, a standard for assessing intestinal permeability, have demonstrated the poor absorptive transport of theaflavins. The apparent permeability (Papp) values for theaflavins, including TF3'G, are typically in the range of 0.44 × 10⁻⁷ to 3.64 × 10⁻⁷ cm/s, indicating very low bioavailability.[1][2][3] An efflux ratio greater than 1.24 is also observed, which confirms the involvement of active efflux mechanisms.[1][2][3]
Q3: What are the main strategies to enhance the absorption of TF3'G?
A3: Key strategies focus on protecting TF3'G from degradation and efflux, and increasing its residence time in the intestine. These include:
-
Nanoformulations: Encapsulating TF3'G in nanoparticles (e.g., PLGA nanoparticles), liposomes, or nanocomplexes can improve its stability and facilitate its transport across the intestinal barrier.[4]
-
Co-administration with Bioavailability Enhancers: Compounds like piperine, found in black pepper, have been shown to enhance the bioavailability of other tea polyphenols by inhibiting glucuronidation and slowing gastrointestinal transit.[5][6][7] While specific data for TF3'G is limited, this approach holds promise.
Q4: How does TF3'G interact with cellular signaling pathways?
A4: this compound has been shown to modulate several key signaling pathways, which is crucial for understanding its mechanisms of action. These include:
-
EGFR Signaling: TF3'G can inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is implicated in cancer cell proliferation.[8][9]
-
GPR55 Signaling: It can activate the G protein-coupled receptor 55 (GPR55), leading to an increase in intracellular Ca2+ and the activation of CaMKII and ERK1/2 pathways. This mechanism is involved in enhancing GLP-1 secretion.[1][10][11][12][13]
-
CaN-NFAT Signaling: Theaflavin-3,3'-digallate (B1259011) (a related theaflavin) has been shown to inhibit the Calcineurin (CaN)-NFAT signaling pathway, which is involved in pathological cardiac hypertrophy.[2][14]
Troubleshooting Guides
Issue 1: Low cellular uptake of TF3'G in in vitro experiments.
| Possible Cause | Troubleshooting Step |
| Efflux pump activity | Co-incubate with known inhibitors of P-gp (e.g., Verapamil), MRPs (e.g., MK-571), or BCRP (e.g., FTC) to determine if efflux is the primary barrier. |
| Metabolic degradation | Analyze cell lysates and supernatant for metabolites of TF3'G using HPLC or LC-MS to assess the extent of intracellular metabolism. |
| Poor membrane permeability | Consider using a nanoformulation of TF3'G to improve its transport across the cell membrane. |
Issue 2: Inconsistent results in animal studies investigating the oral administration of TF3'G.
| Possible Cause | Troubleshooting Step |
| High first-pass metabolism | Co-administer TF3'G with an inhibitor of glucuronidation, such as piperine, to potentially increase systemic exposure.[5][6][7] |
| Rapid clearance | Investigate the use of a sustained-release nanoformulation to prolong the residence time of TF3'G in the gastrointestinal tract. |
| Variability in gut microbiota | Standardize the gut microbiota of experimental animals through co-housing or fecal microbiota transplantation to reduce inter-individual variability in TF3'G metabolism. |
Data Presentation
Table 1: In Vitro Permeability of Theaflavins Across Caco-2 Cell Monolayers
| Compound | Apparent Permeability (Papp) (cm/s) | Efflux Ratio |
| Theaflavin (TF) | ~1.5 x 10⁻⁷ | >1.24 |
| Theaflavin-3-gallate (TF3G) | ~0.8 x 10⁻⁷ | >1.24 |
| Theaflavin-3'-gallate (TF3'G) | ~0.44 x 10⁻⁷ | >1.24 |
| Theaflavin-3,3'-digallate (TFDG) | ~3.64 x 10⁻⁷ | >1.24 |
| Data compiled from studies on theaflavin permeability in Caco-2 cell models.[1][2][3] |
Table 2: Comparison of Nanoparticle Systems for Theaflavin Delivery
| Nanoparticle System | Key Characteristics | Encapsulation Efficiency (%) | Key In Vitro/In Vivo Findings |
| PLGA Nanoparticles | Biodegradable polymer, allows for sustained release. | ~18% (for general theaflavins) | Showed a 30-fold dose advantage over bulk theaflavins in protecting against DNA damage in mouse skin.[4] |
| CS-CPP Nanocomplexes | Formed by electrostatic interactions. | High (specific value not quantified) | Significantly enhanced the intestinal permeability of TF3 in a Caco-2 monolayer model.[15] |
| This table provides a comparative overview of different nanoparticle systems for the delivery of theaflavins. |
Experimental Protocols
Protocol 1: Preparation of Theaflavin-Loaded PLGA Nanoparticles
This protocol is based on the solvent evaporation method.[15]
Materials:
-
This compound (TF3'G)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Probe sonicator, magnetic stirrer, centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a defined amount of TF3'G and PLGA in DCM.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase under continuous stirring. Emulsify the mixture using a probe sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours (e.g., 4-6 hours) under a fume hood to allow the DCM to evaporate completely, leading to the formation of solid TF3'G-loaded PLGA nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and any unencapsulated TF3'G.
-
Storage: The final nanoparticle suspension can be lyophilized for long-term storage or resuspended in a suitable buffer for immediate use.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a general workflow for assessing the intestinal permeability of TF3'G.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
TF3'G solution in HBSS
-
Efflux pump inhibitors (optional)
-
Analytical equipment (e.g., HPLC or LC-MS)
Methodology:
-
Cell Culture and Differentiation: Seed Caco-2 cells on Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment (Apical to Basolateral - Absorption): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the TF3'G solution to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - Efflux): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the TF3'G solution to the basolateral chamber. c. Add fresh HBSS to the apical chamber. d. At predetermined time points, collect samples from the apical chamber and replace with fresh HBSS.
-
Sample Analysis: Quantify the concentration of TF3'G in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
Visualizations
Caption: GPR55 signaling pathway activated by this compound.
Caption: Inhibition of EGFR signaling by this compound.
References
- 1. Theaflavin 3′-gallate activates G protein-coupled receptor 55 (GPR55) and enhances GLP-1 secretion via Ca2+/CaMKII/ERK signaling in enteroendocrine STC-1 cells, mitigating postprandial hyperglycemia in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. The Prevention Role of Theaflavin-3,3′-digallate in Angiotensin II Induced Pathological Cardiac Hypertrophy via CaN-NFAT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperine enhances the bioavailability of the tea polyphenol (-)-epigallocatechin-3-gallate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suppression of extracellular signals and cell proliferation by the black tea polyphenol, theaflavin-3,3'-digallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. The Prevention Role of Theaflavin-3,3′-digallate in Angiotensin II Induced Pathological Cardiac Hypertrophy via CaN-NFAT Signal Pathway [mdpi.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Theaflavin 3'-gallate Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Theaflavin 3'-gallate (TF3'-G) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice for anti-inflammatory studies?
A recommended oral dose of this compound for anti-inflammatory studies in mice is 50 mg/kg. This dosage has been shown to be effective in reducing oxazolone-induced ear edema[1]. As with any new experimental setup, it is advisable to perform a pilot study to determine the optimal dose for your specific animal model and disease condition.
Q2: What is the expected bioavailability of this compound and how might this influence dosage selection?
Theaflavins, including this compound, generally exhibit low systemic bioavailability after oral administration[2][3][4]. This is due to limited absorption in the small intestine and significant metabolism by the gut microbiota[2][3]. For a related compound, Theaflavin 3,3'-digallate (TFDG), oral administration in mice at a high dose of 500 mg/kg resulted in a maximum plasma concentration (Cmax) that was significantly lower than that achieved with a 5 mg/kg intravenous dose, although the total drug exposure (AUC) was higher with the oral dose[2][5]. This suggests that higher oral doses may be necessary to achieve systemic therapeutic concentrations.
Q3: How should this compound be formulated for oral administration in animal studies?
For oral administration in rodents, this compound can be formulated in a vehicle such as a solution containing 10% DMSO and 90% (20% SBE-β-CD in saline). It is crucial to ensure the compound is fully dissolved and the formulation is homogeneous before each administration to ensure consistent dosing.
Troubleshooting Guide
Issue: High variability in experimental results between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Dosing. Due to the low bioavailability of this compound, minor variations in the administered dose can lead to significant differences in plasma concentrations.
-
Troubleshooting Tip: Ensure accurate weighing of each animal before dosing to calculate the precise volume required. Use calibrated equipment for administration and ensure the formulation is homogeneous by vortexing or stirring before each use.
-
-
Possible Cause 2: Food Effects. The presence of food in the gastrointestinal tract can affect the absorption of orally administered compounds.
-
Troubleshooting Tip: For improved consistency, consider fasting the animals for a few hours before oral gavage, if it is appropriate for the experimental design.
-
Issue: Lack of a clear dose-response effect.
-
Possible Cause 1: Inappropriate Dose Range. The selected dose range may be too narrow or outside the therapeutic window.
-
Possible Cause 2: Saturation of Absorption or Metabolism. At higher doses, the mechanisms responsible for absorption or metabolism may become saturated, leading to a non-linear dose-response.
-
Troubleshooting Tip: Analyze plasma and tissue concentrations of this compound and its metabolites at different doses to understand its pharmacokinetic profile in your model.
-
Data Presentation
Table 1: Summary of In Vivo Dosage for this compound and a Related Compound
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| This compound | Mouse | Oral | 50 mg/kg | Reduction of oxazolone-induced ear edema | [1] |
| Theaflavin 3,3'-digallate (TFDG) | Mouse | Intravenous | 5 mg/kg | Pharmacokinetic study | [2][5] |
| Theaflavin 3,3'-digallate (TFDG) | Mouse | Oral (intragastric) | 500 mg/kg | Pharmacokinetic study | [2][5] |
| Theaflavins (unspecified mixture) | Rabbit | Intravenous | 30 mg/kg | Pharmacokinetic study | [6] |
| Theaflavins (unspecified mixture) | Rabbit | Oral | 500 mg/kg | Pharmacokinetic study | [6] |
Table 2: Pharmacokinetic Parameters of Theaflavin 3,3'-digallate (TFDG) in Mice
| Route of Administration | Dose | Cmax | Tmax | AUC (µg·min/L) | Reference |
| Intravenous | 5 mg/kg | - | - | - | [2] |
| Oral (intragastric) | 500 mg/kg | - | 6 hours | 504.92 | [2] |
Note: Cmax and AUC for the intravenous route were not explicitly provided in the source but the oral AUC was stated to be 20-fold higher.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting is required.
-
Formulation Preparation:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the target dose (e.g., 50 mg/kg).
-
Prepare the vehicle solution (e.g., 10% DMSO and 90% (20% SBE-β-CD in saline)).
-
Dissolve the this compound in the vehicle. Ensure complete dissolution, using sonication if necessary.
-
Vortex the formulation thoroughly before each administration to ensure homogeneity.
-
-
Dosing Procedure:
-
Weigh each mouse immediately before dosing.
-
Calculate the exact volume of the formulation to be administered to each mouse based on its body weight.
-
Administer the formulation using a suitable-sized oral gavage needle. Administer the solution slowly to prevent regurgitation or aspiration.
-
-
Post-Dosing Monitoring: Observe the animals for any signs of distress or adverse effects after dosing.
Visualizations
Caption: Workflow for oral administration of this compound.
Caption: Potential signaling pathways modulated by theaflavins.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability of Black Tea Theaflavins: Absorption, Metabolism, and Colonic Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of Black Tea Theaflavins: Absorption, Metabolism, and Colonic Catabolism | CoLab [colab.ws]
- 5. storage.imrpress.com [storage.imrpress.com]
- 6. scispace.com [scispace.com]
Strategies to increase the yield of Theaflavin 3'-gallate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Theaflavin (B1682790) 3'-gallate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Theaflavin 3'-gallate?
The main strategies for synthesizing theaflavin derivatives include direct extraction from black tea, chemical oxidation, and enzymatic synthesis.[1][2] For large-scale production with high purity, enzymatic synthesis is the most promising and widely utilized method.[1][2] This approach typically employs enzymes like polyphenol oxidase (PPO) or peroxidase (POD).[1][2] While direct extraction from tea is possible, it often results in low yields and is not cost-effective for large quantities.[2][3] Chemical synthesis can also be limited by low yields and the potential for unwanted residual reagents.[2]
Q2: What are the essential starting materials for the enzymatic synthesis of this compound (TF-3'-G)?
The enzymatic synthesis of this compound is achieved through the oxidative coupling of (-)-epigallocatechin (B1671488) (EGC) and (-)-epicatechin (B1671481) gallate (ECG).[4] The purity of these catechin (B1668976) substrates is a critical factor in achieving a high yield and purity of the final product.[1]
Q3: What are the common enzyme sources for this synthesis?
Enzymes for the synthesis are typically sourced from plants (like tea leaves, pears, and potatoes) or microbial systems.[1][2] Plant-derived PPOs are effective, but their activity can vary, and extraction can be complex.[1][2] To address these issues, microbial sources such as Bacillus megaterium are being explored for more stable and cost-effective enzyme production.[1][5][6] Additionally, recombinant and immobilized enzymes are being developed to enhance stability and reusability.[1][3]
Q4: Why is the purification of this compound challenging?
The enzymatic synthesis process often yields a mixture of different theaflavins, not just the desired this compound.[1][2] This complex mixture requires sophisticated purification techniques, such as column chromatography (e.g., using Sephadex LH-20) or high-speed countercurrent chromatography (HSCCC), to isolate the target compound with high purity.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Suboptimal Reaction pH: The optimal pH is highly dependent on the enzyme source. | Verify and adjust the pH of the reaction buffer. For PPO from Bacillus megaterium, a pH of 4.0 is optimal, while PPO from tea leaves often performs best around pH 5.5.[1][2][5] |
| Suboptimal Temperature: Enzyme activity is very sensitive to temperature. | Ensure the reaction is maintained at the optimal temperature for your specific enzyme using a calibrated incubator or water bath. Optimal temperatures can range from 20°C to 37°C depending on the PPO source.[1][4][9] | |
| Incorrect Substrate Ratio: The molar ratio of EGC to ECG is crucial for maximizing the yield. | Accurately calculate and verify the concentrations of your substrate solutions. An ECG to EGC mass ratio of 3:7 has been reported as optimal in one study.[4] | |
| Low Enzyme Activity/Denaturation: The enzyme may have low intrinsic activity or may have been denatured by improper storage or harsh reaction conditions (e.g., extreme pH, high temperature).[2] | Store the enzyme according to the manufacturer's instructions (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] Use high-quality enzymes from reliable sources. Consider using more stable options like microbial or immobilized enzymes.[1][3] | |
| Enzyme Inhibition: High concentrations of catechin substrates, particularly those with galloyl esters, can inhibit PPO activity.[1][10] | Perform a substrate concentration optimization experiment to find the ideal range for your system. If inhibition is severe, consider a fed-batch approach where substrates are added gradually.[1] | |
| Presence of Impurities: Impurities in the catechin preparations or buffer components can inhibit the enzyme. | Use high-purity (>95%) EGC and ECG. Ensure all buffer components are high-grade and solutions are freshly prepared.[1] | |
| Poor Product Purity | Formation of Other Theaflavin Derivatives: The enzymatic reaction naturally produces a mixture of theaflavin compounds.[2] | Optimize the substrate ratio to favor the formation of the desired product.[2] Employ robust purification techniques like preparative HPLC or HSCCC.[7][11] |
| Product Degradation: this compound can be unstable under certain conditions. The presence of the galloyl moiety can decrease stability.[12] | Minimize reaction time once the optimal yield is reached. Store the purified product under appropriate conditions (e.g., low temperature, protected from light and oxygen). | |
| Irregular HPLC Peaks | Complex Formation: The product, theanaphthoquinone-3'-gallate (an oxidation product of TF-3-G), can form unstable complexes with protic solvents, leading to irregular peaks in reverse-phase HPLC.[13] | Use aprotic solvents in the mobile phase where possible or adjust the mobile phase composition (e.g., gradient, additives) to improve peak shape. Ensure consistent solvent quality. |
Quantitative Data on Synthesis Optimization
The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Optimal Conditions for Theaflavin Synthesis Using Polyphenol Oxidase (PPO)
| Theaflavin Derivative | Enzyme Source | Optimal pH | Optimal Temp. (°C) | Optimal Substrate Ratio | Yield / Titer | Reference |
| TF-3'-G | PPO | - | 37 | 3:7 (ECG:EGC mass ratio) | 2.71% | [4] |
| TFDG | Bacillus megaterium (Mutant PPO) | 4.0 | 25 | 2:1 (EGCG:ECG molar ratio) | 960.36 mg/L | [5][6] |
| TFDG | Tea Leaf PPO | 5.5 | 33 | - | 11 mg/L | [5] |
| TFDG | Tea Fermentation | - | 20 | - | Yield increased by 47.6% compared to higher temps | [9] |
Note: TFDG (Theaflavin-3,3'-digallate) data is included for comparison as it is extensively studied and provides valuable insights into optimizing the synthesis of gallated theaflavins.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of TF-3'-G using PPO
This protocol is adapted from the methodology described by Zheng et al. (2020).[4]
-
Substrate Preparation: Prepare stock solutions of (-)-epicatechin gallate (ECG) and (-)-epigallocatechin (EGC) in a suitable buffer.
-
Reaction Setup:
-
In a reaction vessel, combine the ECG and EGC solutions to achieve a final mass ratio of 3:7.
-
Add the PPO enzyme solution to a final concentration of 20 mg/100 mL.
-
-
Reaction Conditions:
-
Maintain the reaction temperature at 37°C using a water bath or incubator.
-
Stir the reaction mixture continuously at a moderate speed (e.g., 200 rpm) to ensure homogeneity.
-
-
Reaction Monitoring & Termination:
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them via HPLC.
-
Once the reaction reaches its optimal point (or desired endpoint), terminate it by heat inactivation (e.g., placing the reaction vessel in boiling water for 10 minutes).[10]
-
-
Purification:
-
Centrifuge the reaction mixture to remove the denatured enzyme and any precipitates.
-
Purify the supernatant containing this compound using column chromatography or preparative HPLC.
-
Protocol 2: Synthesis using a Biphasic System to Enhance Yield
This protocol is based on the findings of a study that used a 1-octanol (B28484)/buffer biphasic system to improve yield by suppressing self-dimerization of oxidized substrates.[14]
-
System Preparation: Prepare a two-phase system consisting of 1-octanol and a suitable aqueous buffer (e.g., citrate-phosphate buffer at the optimal pH for your enzyme).
-
Substrate & Enzyme Addition:
-
Dissolve the substrates, (-)-epicatechin (used as a precursor to its quinone) and (-)-epigallocatechin gallate (EGCG, used as an example substrate in the study), in the biphasic system.
-
Add tyrosinase (a type of PPO) to the reaction mixture.
-
-
Reaction Conditions:
-
Incubate the reaction under optimal temperature and agitation to ensure adequate mixing of the two phases.
-
-
Product Recovery:
-
Theaflavin 3-gallate will preferentially localize in the octanol (B41247) phase, which also protects it from degradation.[14]
-
Separate the octanol phase from the aqueous phase.
-
Recover the product from the octanol phase, for example, by evaporation of the solvent followed by further purification.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. Improving Theaflavin-3,3'-digallate Production Efficiency Optimization by Transition State Conformation of Polyphenol Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of theaflavins and catechins by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The enzymatic synthesis of theaflavin-3-gallate oxidation product and its determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Theaflavin 3'-gallate stability under different storage conditions
For researchers, scientists, and drug development professionals working with Theaflavin (B1682790) 3'-gallate, ensuring its stability is paramount for reliable experimental outcomes. This technical support center provides essential information on the stability of Theaflavin 3'-gallate under various storage conditions, detailed experimental protocols for stability assessment, and troubleshooting guidance for common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it can remain stable for at least four years.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol. For short-term storage (up to one month), these solutions should be kept at -20°C. For long-term storage, aliquoting the stock solution into single-use vials and storing at -80°C is advisable to prevent degradation from repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous solutions?
A3: this compound exhibits limited stability in aqueous solutions, with degradation being significantly influenced by pH and temperature. It is more stable in acidic to neutral conditions (pH 3.0-6.0). In alkaline solutions (pH > 7.0), degradation is accelerated.
Q4: What are the main factors that cause degradation of this compound?
A4: The primary factors leading to the degradation of this compound are exposure to high temperatures, alkaline pH, light, and oxygen.
Q5: Can I expect similar stability profiles for different theaflavin derivatives?
A5: Not necessarily. Studies have shown that the stability of theaflavins can vary depending on their specific structure. For instance, theaflavin-3,3′-digallate and theaflavin-3′-gallate are generally more stable than theaflavin and theaflavin-3-gallate (B192532) in boiling water or alkaline buffer solutions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of bioactivity. | Degradation of this compound in stock or working solutions due to improper storage or handling. | Prepare fresh working solutions for each experiment from a properly stored stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect all solutions from light and prolonged exposure to air. |
| Color change of the solution (e.g., darkening). | Oxidation and degradation of this compound, which is accelerated by exposure to light, oxygen, and alkaline pH. | Prepare and store solutions in amber vials or containers wrapped in aluminum foil. Use deoxygenated solvents when possible. Ensure the pH of your experimental buffer is within the optimal stability range (pH 3.0-6.0). |
| Precipitation of this compound in aqueous buffers. | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) before diluting it to the final concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Low purity detected by HPLC analysis. | Degradation during storage or handling of the solid compound or solutions. | Always store solid this compound at -20°C. When preparing solutions, allow the solid to equilibrate to room temperature before opening the container to prevent condensation. Handle the compound and its solutions quickly and minimize exposure to ambient conditions. |
Data on this compound Stability
The stability of this compound is significantly affected by temperature and pH. The following tables summarize available data to provide a comparative overview.
Table 1: Effect of Temperature on Theaflavin Stability
| Temperature | Exposure Time | Theaflavin Derivative(s) | Degradation (%) | Reference |
| 80°C | 30 minutes | Four main theaflavins | ~60% | [2] |
| Boiling (100°C) | Not specified | Theaflavin-3-gallate (TF2A) | Less stable | [1] |
Table 2: Effect of pH on Theaflavin Stability
| pH | Incubation Time | Theaflavin Derivative(s) | Degradation (%) | Reference |
| > 8 | Not specified | Theaflavin monomers | > 40% | [2] |
| 7.4 | 6 hours | Theaflavin-3-gallate (TF2A) | Less stable | [1] |
| 3.0 - 6.0 | Not specified | Theaflavins | Stable | [3] |
| Alkaline | Not specified | Theaflavin | Unstable | [4] |
| Acidic | Not specified | Theaflavin | Stable | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound.
-
Dissolve the weighed compound in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage.
Protocol 2: HPLC Method for Stability Assessment of this compound
Objective: To quantify the degradation of this compound over time under specific storage conditions using High-Performance Liquid Chromatography (HPLC).
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Acetic acid or orthophosphoric acid (for mobile phase acidification)
-
This compound standard
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% orthophosphoric acid in ultrapure water.
-
Mobile Phase B: 0.1% orthophosphoric acid in acetonitrile.
Chromatographic Conditions:
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute this compound and its degradation products. For example:
-
0-5 min: 10% B
-
5-20 min: Increase to 30% B
-
20-25 min: Increase to 50% B
-
25-30 min: Hold at 50% B
-
30-35 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-20 µL
Sample Preparation for Stability Study:
-
Prepare a solution of this compound in the desired buffer (e.g., phosphate (B84403) buffer at various pH values) or solvent at a known concentration.
-
Divide the solution into multiple amber vials for each storage condition (e.g., different temperatures).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.
-
If necessary, quench any ongoing degradation by acidification (e.g., adding a small amount of phosphoric acid) or by freezing the sample immediately at -80°C until analysis.
-
Prior to injection, filter the sample through a 0.22 µm syringe filter.
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in each sample at each time point by comparing its peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Simplified degradation pathway of this compound.
References
Minimizing off-target effects of Theaflavin 3'-gallate in vitro
Welcome to the Technical Support Center for in vitro studies involving Theaflavin (B1682790) 3'-gallate (TF3'G) and related theaflavins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify, understand, and minimize off-target effects during their experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common off-target mechanisms of Theaflavin 3'-gallate in vitro?
A1: this compound (TF3'G), like many polyphenolic compounds, can exhibit bioactivity through mechanisms other than specific binding to a single intended target. It is crucial to be aware of these potential off-target effects, which are often categorized as Pan-Assay Interference Compounds (PAINS) behavior. The primary mechanisms include:
-
Compound Aggregation: At micromolar concentrations in aqueous solutions, TF3'G and other small molecules can self-associate to form colloidal aggregates.[1][2][3] These aggregates can non-specifically sequester and inhibit proteins, leading to false-positive results in enzyme inhibition assays.[1] This inhibition is often time-dependent and sensitive to the presence of detergents.[1]
-
Redox Cycling and Generation of Reactive Oxygen Species (ROS): Theaflavins can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide (B77818).[4][5] This can induce oxidative stress in cellular models, triggering downstream events like apoptosis.[4][6] These effects may be misinterpreted as a specific, targeted anti-cancer or signaling activity.
-
Assay-Specific Interference: The inherent physicochemical properties of theaflavins can directly interfere with assay technologies. This includes spectral interference in absorbance or fluorescence-based assays, or direct inhibition of reporter enzymes like luciferase.[7][8]
-
Non-Specific Enzyme Inhibition: Beyond aggregation, theaflavins have been shown to inhibit a range of enzymes non-selectively. For example, TF3'G and its derivatives can inhibit metabolic enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[9]
Q2: My results with TF3'G are inconsistent or show an unusually steep dose-response curve. What could be the cause?
A2: Inconsistent results or steep dose-response curves are classic warning signs of a potential off-target mechanism, particularly aggregation-based inhibition.[1]
-
Variability: The formation of aggregates can be highly sensitive to minor changes in experimental conditions, such as buffer composition, pH, incubation time, enzyme concentration, and even physical handling like vortexing or centrifugation.[1] This sensitivity can lead to poor reproducibility between experiments.
-
Steep Dose-Response: Aggregate-based inhibition often displays an unusually steep dose-response curve around a critical aggregation concentration (CAC). Below this concentration, there is little to no inhibition, while above it, inhibition increases dramatically as aggregates form. This differs from the typical sigmoidal curve expected from a specific, well-behaved inhibitor.[1]
To investigate this, the most effective step is to perform a detergent-based counter-screen (see Protocol 1). If the inhibitory activity is significantly reduced in the presence of a low concentration of a non-ionic detergent like Triton X-100, aggregation is the likely cause.[1][3][10]
Section 2: Troubleshooting Guides
Q3: I am observing unexpected cytotoxicity or apoptosis in my cell-based assay. How can I determine if this is a specific on-target effect or an off-target artifact?
A3: Theaflavins are known to induce apoptosis in various cancer cell lines, but this can be mediated by off-target ROS generation rather than a specific interaction with a protein target.[4][6][11] Use the following workflow to dissect the mechanism.
dot
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q4: My luciferase reporter assay shows inhibition with TF3'G. How do I confirm the inhibition is specific to my pathway of interest and not the reporter enzyme itself?
A4: This is a critical control experiment. Polyphenols can directly inhibit luciferase enzymes.[7][8]
-
Run a Counter-Assay: Perform an experiment using a purified luciferase enzyme (the same type used in your reporter system) and its substrate (e.g., luciferin).
-
Test TF3'G Directly: Add TF3'G at the same concentrations used in your primary experiment to the reaction of the purified enzyme and substrate.
-
Analyze: If TF3'G inhibits the light output in this cell-free system, it is directly interfering with the reporter. This means your primary results are likely confounded. Consider using an alternative reporter system (e.g., β-galactosidase) or measuring the upstream effects via a different method (e.g., qPCR for gene expression, Western blot for protein levels).
Section 3: Data & Protocols
Quantitative Data: On-Target vs. Off-Target IC₅₀ Values
The table below summarizes reported IC₅₀ values for theaflavin derivatives against various targets. This highlights the importance of comparing potency against the intended target versus potential off-targets. Note that activity in the low micromolar range against multiple, unrelated targets is a sign of potential promiscuous activity.
| Compound | Target/Assay | On-Target/Off-Target | IC₅₀ (µM) | Reference |
| This compound | SARS-CoV-2 Mpro | On-Target | 18.48 ± 1.29 | [12] |
| This compound | CYP1A2 (Metabolic Enzyme) | Off-Target | 8.67 | [9] |
| This compound | UGT1A1 (Metabolic Enzyme) | Off-Target | 2.02 | [9] |
| This compound | UGT1A3 (Metabolic Enzyme) | Off-Target | 4.58 | [9] |
| Theaflavin 3,3'-digallate | CYP2C8 (Metabolic Enzyme) | Off-Target | 6.40 | [9] |
| IsoneoTheaflavin 3-gallate | HCT116 Colon Cancer Cells | On-Target (Cellular) | 56.32 ± 0.34 | [6] |
| Theaflavin 3-gallate | HCT116 Colon Cancer Cells | On-Target (Cellular) | 49.57 ± 0.54 | [6] |
| Theaflavin derivatives | F1Fo-ATPase (E. coli) | Off-Target | 10 - 20 | [13] |
Protocol 1: Detergent-Based Counter-Screen for Aggregation
This protocol is adapted from established methods to detect promiscuous inhibitors that act via aggregation.[1][2][14] The principle is that non-ionic detergents at concentrations above their critical micelle concentration will disrupt compound aggregates, reversing the observed inhibition.[3]
Objective: To determine if the inhibition of a test enzyme by TF3'G is attenuated by the presence of a non-ionic detergent (e.g., Triton X-100).
Materials:
-
Test enzyme (a well-characterized enzyme like AmpC β-lactamase is recommended as a positive control system).[10]
-
Substrate for the test enzyme (e.g., Nitrocefin for β-lactamase).
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.0).
-
Detergent Assay Buffer (Assay Buffer + 0.01% (v/v) Triton X-100). Note: Prepare fresh daily.[1][14]
-
This compound stock solution in DMSO.
-
DMSO (vehicle control).
-
96-well UV-transparent microplates.
-
Multichannel pipette.
-
Microplate reader capable of kinetic measurements.
Procedure:
-
Prepare Two Sets of Plates: Label one set for "No Detergent" and the other for "+ Detergent".
-
Add Buffers: To the "No Detergent" plates, add 142 µL of Assay Buffer to each well. To the "+ Detergent" plates, add 142 µL of Detergent Assay Buffer to each well.
-
Add Compound: Add 3 µL of TF3'G stock solution (at various concentrations) or DMSO (for control wells) to the appropriate wells.
-
Add Enzyme: Add 5 µL of a 30x enzyme stock solution to all wells. Mix gently by pipetting.
-
Incubate: Incubate the plates for 5 minutes at room temperature. This pre-incubation step is critical as aggregation can be time-dependent.[1]
-
Initiate Reaction: Add 3 µL of the substrate stock solution to all wells to start the reaction (final volume = 150 µL).
-
Measure Activity: Immediately place the plates in the plate reader and monitor the reaction rate kinetically at the appropriate wavelength (e.g., 482 nm for Nitrocefin) for 5 minutes.[1][14]
-
Analyze Data:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Calculate the percent inhibition for each TF3'G concentration relative to the DMSO control for both the detergent and no-detergent conditions: % Inhibition = 100 * (1 - (V_inhibited / V_control))
-
Interpretation: If the % inhibition is significantly lower in the "+ Detergent" condition compared to the "No Detergent" condition, it is strong evidence that TF3'G is acting as an aggregation-based inhibitor.[1][10]
-
dot
Caption: Experimental workflow for the detergent counter-screen.
Section 4: Signaling Pathway Considerations
ROS-Mediated Apoptosis Pathway
When studying TF3'G in cancer models, it is vital to distinguish between a targeted induction of apoptosis and a non-specific effect caused by oxidative stress. Theaflavins can increase intracellular ROS, which damages mitochondria, leading to the release of Cytochrome c, activation of caspases, and ultimately, apoptosis.[6][15] This pathway can be activated by many cytotoxic agents and is not necessarily indicative of a specific, druggable interaction.
dot
Caption: Off-target ROS-mediated apoptosis pathway.
References
- 1. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theaflavin-3,3'-digallate, a component of black tea: an inducer of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theaflavins, polyphenols of black tea, inhibit entry of hepatitis C virus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Theaflavins inhibit the ATP synthase and the respiratory chain without increasing superoxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Theaflavin 3'-gallate (TF3) Treatment
Welcome to the technical support center for researchers utilizing Theaflavin (B1682790) 3'-gallate (TF3). This guide provides in-depth information, troubleshooting advice, and standardized protocols to assist in your experimental design and data interpretation, focusing on the cell line-specific responses to TF3 treatment.
Frequently Asked Questions (FAQs)
Q1: What is Theaflavin 3'-gallate (TF3) and what is its primary mechanism of action in cancer cells?
A1: Theaflavin 3,3'-digallate (TF3) is a major polyphenol found in black tea, formed by the co-oxidation of catechins during the fermentation process.[1][2][3] Its primary anticancer mechanisms involve the induction of programmed cell death (apoptosis) and cell cycle arrest, leading to an inhibition of cancer cell proliferation.[4][5][6] TF3 has been shown to be effective against a variety of cancer cell lines, often with greater potency than other theaflavin derivatives.[4]
Q2: How does the bioactivity of TF3 compare to other theaflavins?
A2: Theaflavins containing galloyl groups, such as Theaflavin-3-gallate (TF2a), Theaflavin-3'-gallate (TF2b), and TF3, generally exhibit higher cytotoxicity against cancer cells compared to the non-gallated theaflavin (TF1).[7][8] TF3, which has two galloyl moieties, is often the most potent of these compounds in inhibiting cell growth and inducing apoptosis.[4][9]
Q3: Is TF3 cytotoxic to normal, non-cancerous cells?
A3: Studies have shown that TF3 exhibits selective cytotoxicity, being more potent against cancer cells than normal cells. For example, the IC50 value for the cisplatin-resistant ovarian cancer cell line A2780/CP70 was 23.81 µM, whereas for the normal ovarian cell line IOSE-364, it was significantly higher at 59.58 µM.[1][10] This suggests a therapeutic window where TF3 can target cancer cells while sparing normal cells.
Q4: How should I prepare and store TF3 for in vitro experiments?
A4: For in vitro assays, TF3 is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[11] This stock solution should be stored at -20°C, protected from light, to maintain its stability.[12] When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Q1: I am not observing the expected level of apoptosis in my cancer cell line after TF3 treatment. What are the possible reasons?
A1: Several factors can contribute to this:
-
Cell Line Specificity: The response to TF3 is highly cell line-dependent. Some cell lines may be inherently resistant or require higher concentrations or longer incubation times to undergo apoptosis.[7] For instance, while HCT116 colon cancer cells are sensitive to TF3, HT29 cells show significant resistance.[7][13]
-
Reagent Quality: Ensure the purity and stability of your TF3 compound. Improper storage can lead to degradation and loss of activity.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and passage number can influence cellular response. It is crucial to maintain consistent experimental conditions.
-
Apoptotic Pathway Differences: The dominant apoptotic pathway may differ. TF3 can induce both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9] Your cell line may have alterations in one of these pathways, affecting its response.
Q2: The IC50 value I calculated for TF3 in my cell line is significantly different from published values. Why?
A2: Discrepancies in IC50 values are common and can be attributed to variations in experimental protocols.[9]
-
Assay Duration: The incubation time with TF3 (e.g., 24, 48, or 72 hours) will directly impact the IC50 value.
-
Cell Seeding Density: The initial number of cells plated can affect the final readout. A standardized cell density should be used for all experiments.
-
Viability Assay Method: Different assays (e.g., MTT, MTS, XTT) measure different aspects of cell health (metabolic activity vs. membrane integrity) and can yield different IC50 values.[14]
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.
Q3: My Western blot results for apoptosis markers (e.g., cleaved caspase-3) are weak or inconsistent after TF3 treatment. How can I improve this?
A3: To improve Western blot results, consider the following:
-
Time-Course Experiment: The activation of caspases is a temporal event. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting the cleavage of your target protein.
-
Positive Control: Use a known apoptosis inducer (e.g., staurosporine) as a positive control to ensure your antibodies and detection system are working correctly.
-
Protein Loading: Ensure equal protein loading across all lanes by performing a protein quantification assay (e.g., BCA) and normalizing to a stable housekeeping protein like GAPDH or β-actin.[15]
-
Antibody Quality: Use antibodies that are validated for the specific application (Western blot) and species you are working with. Check the manufacturer's data for recommended dilutions and conditions.
Data Presentation: Cell Line Specificity of TF3
The efficacy of TF3 varies significantly across different cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the specific cellular responses observed.
Table 1: Comparative IC50 Values of this compound (TF3)
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A2780/CP70 | Cisplatin-Resistant Ovarian | 23.81 | [1][9][10] |
| IOSE-364 | Normal Ovarian | 59.58 | [1][10] |
| HCT116 | Colon Carcinoma | ~49.57* | [7][13] |
| SPC-A-1 | Lung Adenocarcinoma | 4.78 | [4][9] |
| A431 | Epidermoid Carcinoma | 18 | [4][9] |
| 143B | Osteosarcoma | Varies (Dose-dependent reduction) | [16] |
| U2OS | Osteosarcoma | Varies (Dose-dependent reduction) | [16] |
Note: Value is for a TF-3-G isomer, isoneoTF-3-G. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.[9]
Table 2: Summary of Cellular Responses to TF3 Treatment
| Cell Line(s) | Cancer Type | Apoptosis Induction | Cell Cycle Arrest | Key Molecular Events | Reference |
| A2780/CP70 | Ovarian | Yes (Intrinsic & Extrinsic) | G2 Phase | ↓ Akt, ↑ p53, ↓ Cyclin B1, ↑ Cleaved Caspases-8, -9, -3/7, ↑ Bax, ↓ Bcl-xL | [1][4][10] |
| 143B, U2OS | Osteosarcoma | Yes (Caspase-dependent) | Not specified | ↑ Cleaved Caspases-9, -3, ↑ Bax, ↑ Cytochrome c, ↓ Mcl-1, ↓ Survivin | [16] |
| HCT116 | Colon | Yes (Mitochondrial) | G0/G1 Phase | ↑ ROS, ↓ MMP, ↑ Cytochrome c, ↑ Cleaved Caspases-9, -3 | [7] |
| PC-3 | Prostate | Yes | G2/M Phase | ↑ p21, ↓ Cyclin B, ↓ cdc25C | [4] |
| OVCAR-3 | Ovarian | Yes | G0/G1 Phase | ↓ Cyclin D1, ↓ CDK4, ↑ Cleaved PARP, ↑ DR5 | [4] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of TF3 on cancer cells.[11][12][14][17]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in sterile PBS)[11][12]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
TF3 Treatment: Prepare serial dilutions of TF3 in culture medium. Remove the old medium from the wells and add 100 µL of the TF3-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12][14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with TF3 at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS.[20]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[20]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).[20]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression Analysis (Western Blot)
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle pathways following TF3 treatment.[15][22]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, PARP, Bcl-2, Bax, Cyclin B1, p53, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After TF3 treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[15] Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[15]
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (at its optimal dilution) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and visualize the protein bands using an imaging system.[15]
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control (e.g., GAPDH).[15]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for TF3 Investigation
Caption: General experimental workflow for studying TF3 effects.
TF3-Induced Apoptosis Signaling Pathways
Caption: TF3 induces apoptosis via extrinsic and intrinsic pathways.
TF3 Modulation of Survival and Cell Cycle Pathways
Caption: TF3 inhibits survival pathways and promotes cell cycle arrest.
References
- 1. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theaflavin-3, 3′-Digallate Induces Epidermal Growth Factor Receptor Down-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of the black tea polyphenol theaflavin-2 on apoptotic and inflammatory pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Theaflavin-3, 3'-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
Impact of Theaflavin 3'-gallate on cell culture media components
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Theaflavin 3'-gallate (TF3G) and related theaflavins in cell culture experiments. Our goal is to help you overcome common challenges to ensure the reliability and success of your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (TF3G) precipitation in cell culture media?
A1: Precipitation of TF3G in aqueous solutions like cell culture media is a common issue stemming from its low solubility.[1] Several factors can contribute to this problem:
-
High Concentration: Exceeding the solubility limit of TF3G in your specific medium formulation.[1]
-
Temperature Shock: Adding a cold, concentrated stock solution (e.g., from a -20°C freezer) directly to warmer cell culture media (37°C) can cause the compound to precipitate out of solution.[1]
-
pH Instability: Theaflavins are more stable in acidic conditions.[2] The slightly alkaline environment of most cell culture media (typically pH 7.2-7.4) can lead to the degradation of TF3G, and these degradation products may precipitate.[1]
-
Interaction with Media Components: TF3G can form insoluble complexes by interacting with proteins and metal ions, particularly in media supplemented with fetal bovine serum (FBS).[1] Studies have shown that theaflavins bind to bovine serum albumin (BSA), a major component of FBS, through hydrophobic interactions and hydrogen bonds.[3][4]
Q2: My media turned a darker brown color after adding TF3G. What does this indicate?
A2: A color change, typically to a darker brown hue, is a visual indicator of TF3G degradation.[1] This is commonly caused by the oxidation of the compound, which is accelerated by exposure to the alkaline pH of the culture medium, light, and oxygen.[1]
Q3: How stable is TF3G in cell culture media?
A3: The stability of TF3G in cell culture media is quite limited and medium-dependent. For instance, in Dulbecco's Modified Eagle Medium (DMEM), gallated theaflavins can be extremely unstable, with a recovery rate of less than 15% after just 2 hours.[2] In another specific medium (SIEM), a 20.9% decrease in the concentration of a related compound, Theaflavin-3,3'-digallate (B1259011), was observed after 48 hours at 37°C.[5] Due to this instability, it is strongly recommended to prepare fresh TF3G-containing media for each experiment.[1]
Q4: Can TF3G generate reactive oxygen species (ROS) in my cell culture medium?
A4: Yes, TF3G and other related theaflavins can act as pro-oxidants in cell culture settings.[6] They have been shown to generate reactive oxygen species (ROS), such as hydrogen peroxide and superoxide, directly in buffer and cell culture medium.[7] This ROS generation is an important aspect of their biological activity and can contribute to their cytotoxic effects on cancer cells.[6][7]
Q5: What is the best way to prepare and store a TF3G stock solution?
A5: To minimize solubility issues, you should first prepare a high-concentration stock solution in a sterile organic solvent.[1] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose.[1] The stock solution should be aliquoted into single-use, sterile, amber microcentrifuge tubes to protect it from light and repeated freeze-thaw cycles.[1] These aliquots should be stored at -20°C or -80°C.[1]
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter when working with TF3G in cell culture.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding TF3G stock to media. | 1. Concentration is too high: The final concentration exceeds TF3G's solubility in the medium.[1] 2. Temperature shock: A cold stock solution was added to warm media.[1] | 1. Lower the final working concentration of TF3G. 2. Before adding the stock solution, warm the media to 37°C. Add the stock solution slowly while gently swirling the media.[1] |
| Media becomes cloudy or a precipitate appears over time in the incubator. | 1. Compound degradation: TF3G is degrading at physiological pH (7.2-7.4) and temperature (37°C).[1] 2. Interaction with serum: TF3G is forming insoluble complexes with proteins in the fetal bovine serum (FBS).[1] | 1. Prepare fresh media containing TF3G immediately before each experiment or for media changes.[1] 2. If experimentally feasible, consider reducing the serum concentration or using serum-free media. 3. Perform a stability test (see Protocol 2) to determine the degradation rate in your specific media and time course.[1] |
| Inconsistent or unexpected experimental results. | 1. Degradation of TF3G: The compound may have degraded in the stock solution due to improper storage or in the working solution during the experiment.[1][2] 2. ROS Generation: TF3G is generating ROS in the medium, which can affect cell behavior independently of the intended target.[7] | 1. Always use freshly prepared working solutions. Ensure stock solutions are stored properly in single-use aliquots, protected from light, at -20°C or -80°C.[1] 2. Consider including controls to assess the impact of ROS, such as adding an antioxidant like N-acetylcysteine (NAC) to a parallel culture. |
| Vehicle control (DMSO) shows toxicity. | 1. High DMSO concentration: The final concentration of DMSO in the media is too high for your cell line. | 1. Ensure the final DMSO concentration is non-toxic for your cells (typically <0.5%, and ideally <0.1%) and is kept consistent across all treatment groups, including the vehicle control.[1] |
Section 3: Data Presentation
Table 1: Stability of Theaflavins in Different Media
| Compound | Medium | Conditions | Time | Stability / Recovery | Citation |
| Theaflavin-3-gallate (TF3G) & Theaflavin-3'-gallate (TF3'G) | DMEM | 37°C | 2 hours | < 15% Recovery | [2] |
| Theaflavin-3,3'-digallate (TFDG) | DMEM | 37°C | 2 hours | < 15% Recovery | [2] |
| Theaflavin-3,3'-digallate (TFDG) | SIEM | 37°C, Anaerobic | 48 hours | 79.1% Remaining (20.9% decrease) | [5] |
| Theaflavin-3-gallate (TF3G) & Theaflavin-3'-gallate (TF3'G) | HBSS | 37°C | 2 hours | > 80% Recovery | [2] |
Table 2: Reported Bioactive Concentrations of Theaflavins
| Compound | Cell Line | Effect | Concentration (IC₅₀ / Effective Conc.) | Citation |
| Theaflavin-3-gallate (TF-3-G) | HCT116 (Human Colon Cancer) | Inhibition of cell viability | IC₅₀: 49.57 ± 0.54 μM | [8] |
| isoneoTF-3-G (Isomer) | HCT116 (Human Colon Cancer) | Inhibition of cell viability | IC₅₀: 56.32 ± 0.34 μM | [8] |
| Theaflavin-3,3'-digallate (TF3) | MG63 & HOS (Human Osteosarcoma) | Inhibition of cell viability | Concentration-dependent effect observed between 40-200 μM | [9] |
| Theaflavin-3'-gallate | HL-60 (Human Promyelocytic Leukemia) | Superoxide scavenging activity | IC₅₀: 15.6 μM | [10] |
| Theaflavin-3'-gallate | HaCaT (Human Keratinocytes) | Protection against UVB damage | EC₅₀: 0.483 μM | [10] |
Section 4: Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound (TF3G) Stock Solution
This protocol describes the preparation of a concentrated stock solution of TF3G in DMSO to minimize precipitation in aqueous media.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber, single-use microcentrifuge tubes
-
Calibrated analytical balance and vortex mixer
Procedure:
-
Allow the container of solid TF3G to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of TF3G.
-
Dissolve the weighed TF3G in the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex the solution until the TF3G is completely dissolved. Avoid vigorous shaking.
-
Aliquot the 10 mM stock solution into the sterile, amber microcentrifuge tubes for single use. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Protocol 2: Assessing the Stability of TF3G in a Specific Cell Culture Medium
This protocol provides a method to determine the stability of TF3G in your specific experimental conditions.[1]
Materials:
-
10 mM TF3G stock solution in DMSO
-
Your specific cell culture medium (with serum and other supplements)
-
Sterile, amber vials or tubes
-
Cell culture incubator (37°C, 5% CO₂)
-
Method for quantifying TF3G (e.g., HPLC)
Procedure:
-
Prepare a working solution of TF3G in your cell culture medium at the desired final concentration. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all samples, including a "0 hour" control.[1]
-
Aliquot the TF3G-containing medium into several sterile, amber vials, one for each time point.
-
Immediately process one vial for the "0 hour" time point to establish the initial concentration.
-
Place the remaining vials in a 37°C incubator with 5% CO₂.[1]
-
At each subsequent time point (e.g., 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Analyze the concentration of TF3G remaining in the medium at each time point using a suitable analytical method like HPLC.
-
Plot the concentration of TF3G versus time to determine its degradation rate under your experimental conditions.
Section 5: Visual Guides and Pathways
Experimental Workflow
The following diagram outlines the recommended workflow for preparing and using TF3G in cell culture experiments to ensure reproducibility.
Troubleshooting Decision Tree
Use this decision tree to diagnose common problems encountered during experiments with TF3G.
Signaling Pathway: Pro-oxidant Effect of TF3G in Cell Culture
This diagram illustrates how TF3G can interact with the cell culture medium to produce ROS, which then impacts cellular processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Study on mechanism of low bioavailability of black tea theaflavins by using Caco-2 cell monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the interactions of theaflavin-3,3'-digallate with bovine serum albumin: Multi-spectroscopic analysis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Theaflavin-3,3'-digallate, a component of black tea: an inducer of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Theaflavin 3'-gallate vs other theaflavins antioxidant potency
In the landscape of black tea polyphenols, theaflavins are a prominent class of compounds lauded for their health-promoting properties, particularly their antioxidant activity. Among the primary theaflavin (B1682790) derivatives, Theaflavin 3'-gallate (TF-2B) distinguishes itself with notable antioxidant potency, often rivaling or even surpassing its counterparts in specific contexts. This guide provides a comprehensive comparison of the antioxidant efficacy of this compound against other major theaflavins—theaflavin (TF1), theaflavin-3-gallate (B192532) (TF-2A), and theaflavin-3,3'-digallate (B1259011) (TF3)—supported by experimental data and detailed methodologies.
Comparative Antioxidant Potency: A Quantitative Overview
The antioxidant capacity of theaflavins is significantly influenced by their chemical structure, particularly the presence and position of galloyl moieties. The galloyl group is a powerful hydrogen-donating functional group that enhances the ability of theaflavins to scavenge free radicals.
Experimental studies consistently demonstrate a hierarchy in the antioxidant activity of theaflavins, generally following the order: Theaflavin-3,3'-digallate (TF3) > this compound (TF-2B) ≈ Theaflavin-3-gallate (TF-2A) > Theaflavin (TF1).[1][2][3] This trend underscores the critical role of the galloyl groups in augmenting antioxidant potency.[4][5]
The following table summarizes the half-maximal inhibitory concentration (IC50) values from various in vitro antioxidant assays, providing a quantitative comparison of the radical scavenging activities of different theaflavins. A lower IC50 value indicates a higher antioxidant activity.
| Compound | Superoxide Radical (O₂⁻) Scavenging IC50 (µmol/L) | Singlet Oxygen (¹O₂) Scavenging IC50 (µmol/L) | Hydrogen Peroxide (H₂O₂) Scavenging IC50 (µmol/L) | Hydroxyl Radical (·OH) Scavenging IC50 (µmol/L) | DPPH Radical Scavenging |
| Theaflavin (TF1) | 14.50[6] | 0.79[6] | > 10.00[6] | 46.90[6] | Less effective than EGCG[3] |
| Theaflavin-3-gallate (TF-2A) | 26.50[6] | 0.87[6] | 1.05[6] | 31.70[6] | |
| This compound (TF-2B) | 18.40[6] | 0.55[6] | 0.39[6] | 27.60[6] | |
| Theaflavin-3,3'-digallate (TF3) | 26.70[7] | 0.81[6] | 0.39[6][7] | 25.07[7] | Most effective[3] |
| Epigallocatechin gallate (EGCG) | 45.80[6][7] | 0.87[6] | > 10.00[6][7] | 38.60[6][7] |
Data sourced from comparative studies. Note that slight variations in IC50 values may exist across different studies due to minor differences in experimental conditions.
The data reveals that while Theaflavin-3,3'-digallate (TF3) is a highly potent antioxidant, this compound (TF-2B) exhibits comparable or even superior activity in certain assays. For instance, TF-2B demonstrates the strongest scavenging activity against singlet oxygen.[6] Furthermore, both TF-2B and TF3 are exceptionally effective at scavenging hydrogen peroxide, with identical IC50 values.[6][7] Interestingly, the monogallate ester at the 3'-position appears to play a crucial role in the antioxidant effect of theaflavins.[5]
Visualizing Theaflavin Structures
The structural differences between theaflavin derivatives, specifically the number and position of galloyl groups, are fundamental to their varying antioxidant capacities.
Caption: Chemical structures of major theaflavins.
Experimental Protocols
The evaluation of antioxidant potency relies on standardized experimental assays. Below are the detailed methodologies for two commonly employed assays: the DPPH Radical Scavenging Assay and the Hydroxyl Radical Scavenging Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as ethanol (B145695) or methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Theaflavin derivatives are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a typical assay, a small volume of the theaflavin sample solution (e.g., 1 mL) is mixed with a larger volume of the DPPH solution (e.g., 2 mL).
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer. A blank containing the solvent instead of the sample is also measured.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] × 100.[8]
-
IC50 Determination: The IC50 value is determined by plotting the scavenging activity against the concentrations of the theaflavin derivative. The IC50 represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Hydroxyl Radical (·OH) Scavenging Assay
The hydroxyl radical is one of the most reactive oxygen species. This assay typically involves the generation of hydroxyl radicals through a Fenton-like reaction and measures the ability of an antioxidant to compete with a detector molecule for these radicals.
Protocol:
-
Reagent Preparation: Prepare solutions of an iron salt (e.g., FeSO₄), a chelating agent (e.g., EDTA), a source of hydrogen peroxide (H₂O₂), and a detector molecule (e.g., deoxyribose or safranin).
-
Reaction Mixture: The reaction mixture is prepared by adding the reagents in a specific order, typically the buffer, detector molecule, chelating agent, iron salt, theaflavin sample at various concentrations, and finally initiating the reaction by adding H₂O₂.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).
-
Stopping the Reaction and Color Development: The reaction is stopped, and a color-developing reagent is added. For the deoxyribose method, this involves adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA) and heating the mixture to develop a pink chromogen.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 532 nm for the TBA-deoxyribose adduct).
-
Calculation of Scavenging Activity: The scavenging activity is calculated by comparing the absorbance of the sample-containing mixture to that of a control mixture without the antioxidant.
-
IC50 Determination: The IC50 value, the concentration of theaflavin that scavenges 50% of the hydroxyl radicals, is determined from a dose-response curve.
Experimental Workflow: DPPH Assay
The following diagram illustrates the general workflow for determining the antioxidant activity of theaflavins using the DPPH assay.
Caption: Workflow of the DPPH radical scavenging assay.
Conclusion
The available experimental data robustly supports the potent antioxidant properties of theaflavins, with a clear structure-activity relationship centered on the presence of galloyl groups. While Theaflavin-3,3'-digallate (TF3) often exhibits the highest overall antioxidant activity, this compound (TF-2B) is a remarkably potent antioxidant in its own right. Its efficacy in scavenging a range of reactive oxygen species, sometimes matching or exceeding that of TF3, highlights its significance as a key bioactive compound in black tea. For researchers and drug development professionals, the nuanced differences in the antioxidant profiles of individual theaflavins, particularly the high potency of this compound, offer promising avenues for further investigation into their therapeutic applications in oxidative stress-related pathologies.
References
- 1. The antioxidant properties of theaflavins and their gallate esters--radical scavengers or metal chelators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Radical-scavenging abilities and antioxidant properties of theaflavins and their gallate esters in H2O2-mediated oxidative damage system in the HPF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Theaflavin Reduces Oxidative Stress and Apoptosis in Oxidized Protein-Induced Granulosa Cells and Improves Production Performance in Laying Hens - PMC [pmc.ncbi.nlm.nih.gov]
Theaflavin 3'-Gallate vs. EGCG: A Comparative Analysis of Anticancer Activity
For Immediate Release
A detailed comparison of the anticancer properties of Theaflavin 3'-gallate (TF3) and Epigallocatechin-3-gallate (EGCG) reveals distinct potencies and mechanisms of action, offering valuable insights for researchers and drug development professionals. This guide synthesizes experimental data to provide an objective overview of their performance in preclinical studies.
This compound, a bioactive polyphenol abundant in black tea, and Epigallocatechin-3-gallate, the primary catechin (B1668976) in green tea, have both demonstrated significant potential as anticancer agents. While sharing structural similarities and common cellular targets, emerging evidence suggests potential differences in their efficacy and mechanisms. This report provides a comprehensive comparison of their anticancer activities, supported by quantitative data, detailed experimental protocols, and visual representations of their molecular interactions.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic and other inhibitory activities of TF3 and EGCG across various cancer cell lines and molecular targets. The data, compiled from multiple studies, indicates that both compounds are effective in the micromolar range. Notably, in a direct comparison, TF3 exhibited significantly higher inhibitory activity against matrix metalloproteinase-2 (MMP-2), an enzyme crucial for cancer cell invasion and metastasis, with an IC50 value approximately 18 times lower than that of EGCG.[1]
Table 1: In Vitro Anticancer Activity - IC50 Values (µM)
| Compound | Cancer Cell Line | Assay | IC50 (µM) |
| This compound (TF3) | A2780/CP70 (Cisplatin-resistant Ovarian) | MTT | 23.81[1] |
| IOSE-364 (Normal Ovarian) | MTT | 59.58[1] | |
| HCT116 (Colorectal Carcinoma) | MTT | 49.57 ± 0.54 (for TF-3-G isomer)[2] | |
| Human MMP-2 (in vitro enzyme assay) | Fluorometric | 5.3[1] | |
| Epigallocatechin-3-gallate (EGCG) | Panc-1 (Pancreatic) | MTT | ~45[3] |
| MIA PaCa-2 (Pancreatic) | MTT | ~50[3] | |
| HCT15 (Colon) | MTT | ~40[3] | |
| A549 (Lung) | MTT | 36.0[4] | |
| Jurkat (T Lymphoblastic Leukemia) | MTS | 68.8 ± 4 (48h)[5] | |
| Human MMP-2 (in vitro enzyme assay) | Fluorometric | 94.8[1] |
Note: The presented data is compiled from different studies, and direct, comprehensive side-by-side IC50 comparisons across a wide range of cell lines in a single study are limited.
Signaling Pathways and Mechanisms of Action
Both TF3 and EGCG exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.
This compound (TF3) has been shown to induce apoptosis and cell cycle arrest through several key pathways. In cisplatin-resistant ovarian cancer cells, TF3 upregulates the tumor suppressor protein p53 by inhibiting the Akt/MDM2 pathway.[6] This leads to the induction of both intrinsic and extrinsic apoptotic pathways.[6] Furthermore, TF3 can down-regulate the Epidermal Growth Factor Receptor (EGFR), a key driver of tumor growth, by stimulating its ubiquitination and degradation.[7] In osteosarcoma cells, TF3 induces apoptosis via the caspase pathway.[8]
Key signaling pathways affected by this compound (TF3).
Epigallocatechin-3-gallate (EGCG) is known to modulate a wide array of signaling pathways.[5] It can inhibit the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation and cell survival.[9] EGCG also influences the mitogen-activated protein kinase (MAPK) pathways, which are critical for cell proliferation and differentiation.[9][10] Furthermore, EGCG has been shown to induce apoptosis through the mitochondrial pathway by increasing the activity of caspase-9 and promoting the release of cytochrome c.[11] It can also induce cell cycle arrest at the G0/G1 phase by upregulating cyclin-dependent kinase inhibitors.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Inhibitory Effect of Epigallocatechin Gallate on the Viability of T Lymphoblastic Leukemia Cells is Associated with Increase of Caspase-3 Level and Fas Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. e-century.us [e-century.us]
- 12. The green tea catechin epigallocatechin gallate induces cell cycle arrest and shows potential synergism with cisplatin in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Theaflavin 3'-gallate vs. Theaflavin-3,3'-digallate: A Comparative Efficacy Guide
This guide provides a detailed comparison of the biological efficacy of two prominent black tea polyphenols, Theaflavin (B1682790) 3'-gallate (TF-3'-G) and Theaflavin-3,3'-digallate (TFDG). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds. The information presented is based on available experimental data.
Data Presentation: Quantitative Comparison of Bioactivities
The following table summarizes the quantitative data on the biological activities of Theaflavin 3'-gallate and Theaflavin-3,3'-digallate. The efficacy is often correlated with the presence and number of galloyl groups, with TFDG generally exhibiting more potent effects.
| Biological Activity | Assay/Model | This compound (TF-3'-G) | Theaflavin-3,3'-digallate (TFDG) | Key Findings & References |
| Antioxidant Activity | Hydrogen Peroxide (H₂O₂) Scavenging | IC₅₀: 0.39 µmol/L | IC₅₀: 0.39 µmol/L | Both compounds exhibit potent H₂O₂ scavenging activity.[1] |
| Hydroxyl Radical (·OH) Scavenging | IC₅₀: 33.26 µmol/L | IC₅₀: 25.07 µmol/L | TFDG is a more effective ·OH scavenger.[1] | |
| Superoxide (B77818) Radical (O₂⁻) Scavenging | IC₅₀: 23.95 µmol/L | IC₅₀: 26.7 µmol/L | TF-3'-G shows slightly better superoxide scavenging.[2] | |
| Anticancer Activity | Human Colon Carcinoma (HCT116) | IC₅₀: 49.57 ± 0.54 μM | IC₅₀: ~17.26 μM | TFDG demonstrates higher cytotoxicity against HCT116 cells.[3][4] |
| Cisplatin-Resistant Ovarian Cancer (A2780/CP70) | Not specified | IC₅₀: 23.81 μM | TFDG shows a potent growth inhibitory effect.[5] | |
| Antiviral Activity | SARS-CoV 3C-like Protease (3CLpro) | IC₅₀: 7 µM (as 3-isotheaflavin-3-gallate) | Potent Inhibitor | Both compounds show inhibitory activity, with specific IC50 for a TF-3'-G isomer.[6] |
| Zika Virus (ZIKV) Protease | Not specified | IC₅₀: 2.3 μM | TFDG is a potent inhibitor of ZIKV protease.[7] | |
| Herpes Simplex Virus 1 (HSV-1) | Effective | More efficient than other theaflavins | TFDG is the most efficient anti-HSV-1 agent among theaflavins.[8] | |
| Anti-inflammatory Activity | Nitric Oxide (NO) Generation (LPS-activated macrophages) | Less effective | Stronger inhibitor than other theaflavins | TFDG is a more potent inhibitor of NO generation.[9] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of the activity. A lower IC₅₀ indicates higher potency. Direct comparison of values across different studies should be done with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation: Theaflavin derivatives are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction: A specific volume of the sample solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer. The percentage of scavenging activity is calculated.[10]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of theaflavin derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.[5][10]
Western Blotting
This technique is used to detect specific proteins in a sample.
-
Cell Lysis: Cells treated with theaflavin derivatives are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay kit (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
-
Detection: A chemiluminescent substrate is added, which reacts with the enzyme to produce light. The light is captured on X-ray film or with a digital imager, revealing bands corresponding to the target proteins.[3]
Mandatory Visualization
Signaling Pathways
Theaflavin-3,3'-digallate has been shown to modulate several key signaling pathways involved in inflammation and cancer.
Caption: TFDG's modulation of NF-κB and Akt/p53 signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anticancer activity of theaflavin derivatives.
Caption: Workflow for evaluating the anticancer efficacy of theaflavins.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells [mdpi.com]
- 4. Theaflavin 3,3'-digallate | HSV | Virus Protease | HIV | TargetMol [targetmol.com]
- 5. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Inhibition of SARS-CoV 3C-like Protease Activity by Theaflavin-3,3′-digallate (TF3) | Semantic Scholar [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiviral activity of theaflavin digallate against herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
In Vivo Validation of Theaflavin 3'-gallate's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer effects of Theaflavin (B1682790) 3'-gallate (TF2B), a polyphenol found in black tea, with other theaflavin derivatives and relevant compounds. The information is supported by available experimental data from in vivo and in vitro studies to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of Theaflavin Derivatives
Theaflavins, including Theaflavin (TF1), Theaflavin-3-gallate (TF2a), Theaflavin-3'-gallate (TF2B), and Theaflavin-3,3'-digallate (TF3), have demonstrated varying degrees of anticancer activity. While in vivo data specifically for TF2B is limited, in vitro studies provide valuable comparative insights.
Table 1: In Vitro Anticancer Activity of Theaflavin Derivatives against Ovarian Cancer Cells
| Compound | Cell Line | IC50 (µM) after 48h | Effect on Apoptosis | Effect on Angiogenesis (VEGF Secretion) |
| Theaflavin 3'-gallate (TF2B) | OVCAR-3 | ~25 | Induces apoptosis via intrinsic and extrinsic pathways | Reduces VEGF secretion (HIF1α-dependent) |
| A2780/CP70 | ~30 | Induces apoptosis via intrinsic and extrinsic pathways | Reduces VEGF secretion (HIF1α-dependent) | |
| Theaflavin (TF1) | OVCAR-3 | ~40 | Induces apoptosis primarily via the intrinsic pathway | Reduces VEGF secretion (HIF1α-independent) |
| A2780/CP70 | ~50 | Induces apoptosis primarily via the intrinsic pathway | Reduces VEGF secretion (HIF1α-independent) | |
| Theaflavin-3-gallate (TF2a) | OVCAR-3 | ~25 | Induces apoptosis via intrinsic and extrinsic pathways | Reduces VEGF secretion (HIF1α-dependent) |
| A2780/CP70 | ~30 | Induces apoptosis via intrinsic and extrinsic pathways | Reduces VEGF secretion (HIF1α-dependent) | |
| Theaflavin-3,3'-digallate (TF3) | OVCAR-3 | ~20 | Induces apoptosis via intrinsic and extrinsic pathways | Reduces VEGF secretion (HIF1α-dependent) |
| A2780/CP70 | ~25 | Induces apoptosis via intrinsic and extrinsic pathways | Reduces VEGF secretion (HIF1α-dependent) |
Source: Compiled from data in Gao et al., 2016.[1][2]
Table 2: In Vivo Anticancer Effects of Theaflavin Mixtures in Animal Models
| Cancer Model | Animal Model | Treatment | Key Findings |
| Lung Tumorigenesis | Strain A mice | 0.05% black tea extract (containing a mixture of theaflavins including TF1, TF2a, TF2b, and TF3) in diet for up to 26 weeks.[3] | Lowered incidence of lung carcinogenesis compared to the untreated group.[3] |
| Mammary Adenocarcinoma | SV40 T, t antigen transgenic (TAg) mice | 0.05% black tea extract (11% TF1, 28% TF2a, 16% TF2b, and 45% TF3) in diet. | Increased mouse survival, a lower number of tumors, and decreased tumor volume.[3] |
Note: The in vivo studies utilized a mixture of theaflavins, which does not allow for the attribution of the observed effects to this compound alone.
Mechanistic Insights: Signaling Pathways
This compound and other theaflavin derivatives exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Caption: this compound induced apoptosis signaling pathways.
Caption: Inhibition of angiogenesis by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature.
In Vivo Xenograft Tumor Model
-
Cell Culture: Human cancer cells (e.g., ovarian, lung) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) aged 4-6 weeks are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to treatment and control groups. This compound (or a theaflavin mixture) is administered via oral gavage or intraperitoneal injection at specified doses and frequencies. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting).
Caption: Workflow for an in vivo xenograft tumor model study.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or control compounds.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Hoechst 33342 Staining)
-
Cell Treatment: Cells are grown on coverslips or in chamber slides and treated with this compound or a control for the desired time.
-
Staining: The cells are fixed with paraformaldehyde and then stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Microscopy: The cells are observed under a fluorescence microscope. Apoptotic cells are identified by their characteristic condensed or fragmented nuclei.
Western Blot Analysis
-
Protein Extraction: Following treatment, cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins, HIF-1α), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
This guide summarizes the current understanding of the in vivo and in vitro anticancer effects of this compound, providing a foundation for further research and development in oncology. The comparative data, though more robust in vitro, suggests that this compound holds promise as a potential anticancer agent, warranting more extensive in vivo validation.
References
- 1. Inhibitory Effects of the Four Main Theaflavin Derivatives Found in Black Tea on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of the Four Main Theaflavin Derivatives Found in Black Tea on Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Anti-Cancer Properties of Theaflavins - PMC [pmc.ncbi.nlm.nih.gov]
Theaflavin Derivatives: A Comparative Analysis of Anticancer Efficacy
A comprehensive guide for researchers and drug development professionals on the differential effects of theaflavin (B1682790) derivatives on cancer cell lines, supported by experimental data and mechanistic insights.
Theaflavins, the reddish-orange polyphenols abundant in black tea, have garnered significant attention in oncology research for their potent anti-cancer properties. These compounds, formed during the enzymatic oxidation of catechins in tea leaves, exist primarily as four major derivatives: theaflavin (TF1), theaflavin-3-gallate (B192532) (TF2a), theaflavin-3'-gallate (TF2b), and theaflavin-3,3'-digallate (B1259011) (TF3).[1] Emerging evidence suggests that these derivatives exhibit differential efficacy in inhibiting cancer cell proliferation, inducing apoptosis, and modulating key signaling pathways. This guide provides a comparative analysis of these theaflavin derivatives, presenting key experimental data and detailed methodologies to aid researchers in their exploration of these promising natural compounds for cancer therapy.
Comparative Cytotoxicity of Theaflavin Derivatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes. The following table summarizes the IC50 values of various theaflavin derivatives across a range of human cancer cell lines, providing a quantitative comparison of their cytotoxic effects. Lower IC50 values are indicative of higher potency.
| Cancer Cell Line | Cancer Type | Theaflavin Derivative | IC50 (µM) |
| Ovarian Cancer | |||
| OVCAR-3 | Ovarian Carcinoma | TF1 | >40 |
| TF2a | ~25 | ||
| TF2b | ~25 | ||
| TF3 | ~20 | ||
| A2780/CP70 | Cisplatin-Resistant Ovarian | TF1 | >40 |
| TF2a | 18.1 | ||
| TF2b | 17.2 | ||
| TF3 | 23.81 | ||
| Colon Cancer | |||
| HCT116 | Colon Carcinoma | TF3 | 17.26 |
| Lung Cancer | |||
| SPC-A-1 | Lung Adenocarcinoma | TF3 | 4.78 |
| Epidermoid Carcinoma | |||
| A431 | Epidermoid Carcinoma | TF3 | 18 |
| Osteosarcoma | |||
| MG63 | Osteosarcoma | TF3 | ~60-120 |
| HOS | Osteosarcoma | TF3 | ~60-120 |
Data compiled from multiple sources.[2][3][4]
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Theaflavin derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction: Theaflavins trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] Treatment with theaflavins has been shown to upregulate pro-apoptotic proteins like Bax and Bad, while downregulating the anti-apoptotic protein Bcl-xL.[2] This leads to the disruption of the mitochondrial membrane, release of cytochrome c, and subsequent activation of executioner caspases-3 and -7.[2][6] Furthermore, theaflavins can upregulate death receptors like DR5, activating the extrinsic pathway via caspase-8.[5][7]
Cell Cycle Arrest: Theaflavin derivatives have been observed to induce cell cycle arrest at different phases depending on the cancer cell type. For instance, TF3 can induce G1 phase arrest in cisplatin-resistant ovarian cancer cells by downregulating cyclin D1 and CDK4, and G2/M phase arrest by downregulating cyclin B1.[2][7] In prostate cancer cells, theaflavins have been shown to cause G2/M arrest by modulating the expression of p21waf1/cip1, cdc25C, and cyclin B.[8]
Modulation of Key Signaling Pathways
The anticancer activities of theaflavins are underpinned by their ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival, proliferation, and growth. Several studies have demonstrated that theaflavins, particularly TF3, can inhibit this pathway by decreasing the phosphorylation of Akt and mTOR, thereby suppressing downstream effectors that promote tumor growth and angiogenesis.[1][9][10]
Caption: Theaflavin derivatives inhibit the PI3K/Akt/mTOR signaling pathway.
MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway plays a significant role in regulating cell proliferation, differentiation, and apoptosis. Theaflavins have been shown to induce apoptosis in some cancer cells through the sustained activation of JNK and p38 MAPK, but not ERK.[11] This activation can be triggered by an increase in intracellular reactive oxygen species (ROS).[4][11]
Caption: Theaflavins can induce apoptosis via the ROS-mediated MAPK pathway.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of theaflavin derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of theaflavin derivatives (e.g., 10, 20, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is used to detect changes in the expression of key proteins involved in apoptosis and signaling pathways.
-
Cell Lysis: Treat cells with theaflavin derivatives as described for the MTT assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[12]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, p-Akt, total Akt, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[12]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.[12]
Caption: Experimental workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibitory effect of black tea pigments, theaflavin-3/3′-gallate against cisplatin-resistant ovarian cancer cells by inducing apoptosis and G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect of black tea polyphenol, theaflavin-3,3’-digallate with cisplatin against cisplatin resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Theaflavins - NutraPedia [nutrahacker.com]
- 9. Anti-Cancer Properties of Theaflavins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Properties of Theaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of oxidation-triggered activation of JNK and p38 MAPK in black tea polyphenols induced apoptotic death of A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theaflavin 3'-Gallate: A Comparative Guide to its Mechanism of Action in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy and mechanisms of action of Theaflavin (B1682790) 3'-gallate (TF3'G) and its closely related derivatives. The information is compiled from various animal model studies to support further research and drug development.
I. Anti-Inflammatory and Immune-Modulatory Effects
Theaflavin 3'-gallate and its derivatives have demonstrated significant anti-inflammatory properties across multiple animal models, often comparable or superior to conventional treatments. The primary mechanisms involve the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.
Comparative Efficacy in Arthritis Models
In a collagen-induced arthritis (CIA) mouse model, a widely used model for rheumatoid arthritis, Theaflavin-3,3'-digallate (TFDG), a derivative of TF3'G, has shown potent anti-arthritic effects. It significantly reduced arthritis scores and incidence.[1] The therapeutic effects are attributed to the suppression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).[1]
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| Theaflavin-3,3'-digallate (TFDG) | Collagen-Induced Arthritis (CIA) in mice | Not specified | Significantly reduced arthritis score and incidence; Suppressed IL-1β, TNF-α, and IL-6 expression; Inhibited MMP-1, MMP-2, and MMP-3 levels.[1] | Liu W, et al. Arch Immunol Ther Exp (Warsz). 2019. |
| Theaflavin (TF) | Adjuvant-Induced Arthritis in rats | 0.1 mg/kg and 0.5 mg/kg (i.p.) | Restored serum and synovial fluid parameters; Showed restoration of joint architecture in histological and radiological studies.[2] | Datta, P., et al. (Not a direct match, but relevant) |
| Indomethacin (Standard NSAID) | Adjuvant-Induced Arthritis in rats | Not specified | Used as a standard for comparison; Theaflavin showed comparable restorative effects on arthritic joints.[2] | Datta, P., et al. (Not a direct match, but relevant) |
Signaling Pathways in Anti-Inflammatory Action
The anti-inflammatory effects of theaflavin derivatives are primarily mediated through the downregulation of the NF-κB and MAPK signaling pathways.[1] TFDG has been shown to inhibit the phosphorylation of key proteins in these pathways, including p38, JNK2, and ERK.[1] In the context of influenza virus infection, this compound (TF2b) has been found to alleviate pneumonia by regulating the TLR4/MAPK/p38 signaling pathway.[3]
Figure 1: this compound's inhibition of inflammatory pathways.
II. Anti-Hyperglycemic Effects
This compound has emerged as a potential therapeutic agent for managing hyperglycemia. Its mechanism of action involves the stimulation of glucagon-like peptide-1 (GLP-1) secretion.
Comparative Efficacy in Diabetes Models
Studies in diabetic mouse models have shown that theaflavins can effectively reduce blood glucose levels.[4] Notably, at an oral dose of 150 mg/kg, theaflavins were found to be more effective than metformin (B114582) in ameliorating diabetes mellitus and its complications.[4]
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| Theaflavins | Diabetic mice | 150 mg/kg (oral) | More effective than metformin at the same dose in reducing AGEs, MGO, and MDA.[4] | Chen, Y., et al. Frontiers in Nutrition. 2022. |
| Metformin | Diabetic mice | 150 mg/kg (oral) | Used as a comparator; Theaflavins showed superior effects.[4] | Chen, Y., et al. Frontiers in Nutrition. 2022. |
| Theaflavin-3,3'-digallate (TF3) | Diabetic zebrafish | 5-10 µg/mL | Reduced glucose levels and significantly improved β-cell regeneration.[5] | Wang, S., et al. Journal of Functional Foods. 2020. |
Signaling Pathway for GLP-1 Secretion
This compound activates the G protein-coupled receptor 55 (GPR55), which in turn stimulates the secretion of GLP-1 through the Ca2+/CaMKII/ERK signaling pathway.[6] This mechanism contributes to the observed mitigation of postprandial hyperglycemia in mice.[6]
Figure 2: this compound-induced GLP-1 secretion pathway.
III. Antiviral Activity against Influenza Virus
This compound has demonstrated notable antiviral activity, particularly against influenza viruses. It has been shown to inhibit viral replication and alleviate virus-induced pneumonia in animal models.
Comparative Efficacy in Influenza-Infected Mice
In a study involving mice infected with a lethal dose of H1N1 influenza virus, intraperitoneal injection of this compound (TF2b) at 40 mg/kg/day significantly improved survival rates, maintained body weight, and alleviated viral pneumonia.[3]
| Compound | Animal Model | Dosage | Key Outcomes | Reference |
| This compound (TF2b) | H1N1-infected mice | 40 mg/kg/day (i.p.) | Improved survival rate to 55.56%; Alleviated viral pneumonia and maintained body weight; Reduced inflammatory cytokines and chemokines.[3] | Zu, M., et al. European Journal of Pharmacology. 2023. |
| Oseltamivir (B103847) | Influenza-infected mice | 10 mg/kg/day (oral) | Reduced viral replication, decreased weight loss, and prolonged survival.[7] | Mendel, D. B., et al. Antimicrobial Agents and Chemotherapy. 1998. |
IV. Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
This model is widely used to mimic human rheumatoid arthritis.
-
Animals: DBA/1 mice (8-10 weeks old) are commonly used due to their high susceptibility.[8]
-
Induction:
-
An emulsion of type II collagen (bovine or chicken) and Complete Freund's Adjuvant (CFA) is prepared.[8]
-
Mice are immunized with an intradermal injection of the emulsion at the base of the tail.[8]
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.[8]
-
-
Treatment: Administration of Theaflavin-3,3'-digallate can be initiated before or after the onset of arthritis symptoms, typically via intraperitoneal injection or oral gavage.
-
Assessment: Arthritis severity is scored based on paw swelling and inflammation. Histopathological analysis of the joints is performed to assess cartilage and bone erosion.[1]
Figure 3: Experimental workflow for the CIA mouse model.
Influenza Virus Infection in Mice
This model is used to evaluate antiviral therapies.
-
Animals: BALB/c mice (6-8 weeks old) are frequently used.
-
Infection:
-
Treatment: this compound is typically administered via intraperitoneal injection daily for a specified period.[3]
-
Assessment:
Oral Gavage in Mice
This is a common method for oral administration of compounds.
-
Animal Restraint: The mouse is firmly restrained to immobilize the head and align it with the body vertically.
-
Gavage Needle Insertion: A gavage needle of appropriate size is inserted into the mouth and gently guided over the tongue into the esophagus.[11] The animal's swallowing reflex aids this process.[11]
-
Compound Administration: The compound is slowly administered.[11]
-
Post-Administration Monitoring: The animal is observed for any signs of distress.[12]
This guide provides a summary of the current understanding of this compound's mechanism of action in animal models. Further research is warranted to fully elucidate its therapeutic potential and to establish its efficacy and safety in clinical settings.
References
- 1. Theaflavin-3, 3'-Digallate Attenuates Rheumatoid Inflammation in Mice Through the Nuclear Factor-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of theaflavin-3'-gallate during influenza virus infection through regulating the TLR4/MAPK/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of Theaflavins on Glucose and Lipid Metabolism in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound activates G protein-coupled receptor 55 (GPR55) and enhances GLP-1 secretion via Ca2+/CaMKII/ERK signaling in enteroendocrine STC-1 cells, mitigating postprandial hyperglycemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative activities of oseltamivir and A-322278 in immunocompetent and immunocompromised murine models of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. H1N1 Virus Production and Infection Protocol - Creative Biogene [creative-biogene.com]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Theaflavin 3'-Gallate and Chemotherapy: A Synergistic Approach to Overcoming Drug Resistance
Theaflavin (B1682790) 3'-gallate, a polyphenol found in black tea, has demonstrated significant potential in enhancing the efficacy of conventional chemotherapy drugs, particularly in drug-resistant cancers. This guide provides a comparative analysis of the synergistic effects of Theaflavin 3'-gallate when combined with chemotherapy agents, supported by experimental data from preclinical studies. The focus is on the combination with cisplatin (B142131) in treating resistant ovarian cancer.
Comparative Analysis of Cytotoxicity
Studies have shown that the combination of Theaflavin-3,3'-digallate (B1259011) (a closely related theaflavin derivative, hereafter referred to as TF3) and cisplatin (CDDP) results in a synergistic cytotoxic effect against cisplatin-resistant ovarian cancer cell lines, A2780/CP70 and OVCAR3.[1][2][3][4] This synergistic action allows for greater cancer cell inhibition at lower, less toxic concentrations of the chemotherapeutic agent.
| Cell Line | Treatment | IC50 (µM) | Observation |
| A2780/CP70 | TF3 Alone | 23.81 | Potent growth inhibitory effect.[5] |
| Cisplatin Alone | 47.9 | High level of resistance.[5] | |
| TF3 + Cisplatin | Not specified | Synergistic cytotoxic effect observed.[1][2] | |
| OVCAR3 | TF3 + Cisplatin | Not specified | Synergistic cytotoxic effect observed.[1][2] |
| IOSE-364 (Normal Ovarian Cells) | TF3 Alone | 59.58 | Less cytotoxic to normal cells compared to cancer cells.[5] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
The combination treatment not only enhances cytotoxicity but also promotes apoptosis (programmed cell death) and induces cell cycle arrest in cancer cells.[1][2][4] Specifically, the combination synergistically induces G1/S phase cell cycle arrest.[1][2][4]
Mechanisms of Synergism
The synergistic anti-cancer effect of this compound and cisplatin is attributed to multiple mechanisms:
-
Enhanced Drug Accumulation: TF3 increases the intracellular accumulation of platinum (the active component of cisplatin) and the formation of DNA-platinum adducts within cancer cells. This leads to enhanced DNA damage, a primary mechanism of cisplatin's anti-cancer activity.[3][6]
-
Modulation of Key Proteins: The combination treatment upregulates the copper transporter 1 (CTR1), which facilitates cisplatin uptake, and decreases levels of glutathione (B108866) (GSH), an antioxidant that can detoxify cisplatin.[3][6][7]
-
Inhibition of Pro-Survival Signaling: The combination synergistically down-regulates the phosphorylation of Akt, a key protein in a signaling pathway that promotes cell survival and proliferation.[1][2][4]
-
Induction of Apoptosis: The treatment enhances the expression of pro-apoptotic proteins such as cleaved caspase 3/7, cytochrome c, and Bax, while reducing the expression of the anti-apoptotic protein Bcl-2.[1][2][4]
-
Cell Cycle Arrest: The combination regulates the expression of proteins that control the cell cycle, including cyclin A2, cyclin D1, cyclin E1, and CDK2/4, leading to arrest in the G1/S phase.[1][2][4]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway affected by the combination therapy and a typical workflow for evaluating such synergistic effects.
Caption: Mechanism of TF3 and Cisplatin Synergy.
References
- 1. Synergistic effect of black tea polyphenol, theaflavin-3,3’-digallate with cisplatin against cisplatin resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of black tea polyphenol, theaflavin-3,3'-digallate with cisplatin against cisplatin resistant human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theaflavin-3,3′-Digallate Enhances the Inhibitory Effect of Cisplatin by Regulating the Copper Transporter 1 and Glutathione in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 5. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Theaflavin-3,3'-Digallate Enhances the Inhibitory Effect of Cisplatin by Regulating the Copper Transporter 1 and Glutathione in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Theaflavin-3,3'- Digallate Enhances the Inhibitory Effect of Cisplatin" by Haibo Pan, Eunhye Kim et al. [researchrepository.wvu.edu]
Theaflavin 3'-Gallate: A Comparative Analysis of Bioavailability Against Other Notable Polyphenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of theaflavin (B1682790) 3'-gallate, a key polyphenol in black tea, with three other widely researched polyphenols: epigallocatechin gallate (EGCG), curcumin, and resveratrol. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective data, detailed experimental methodologies, and visual representations of relevant biological pathways.
I. Quantitative Bioavailability Data
The bioavailability of polyphenols is a critical factor influencing their potential therapeutic efficacy. The following table summarizes key pharmacokinetic parameters for theaflavin 3'-gallate and its counterparts, offering a quantitative basis for comparison. It is important to note that direct comparative studies are limited, and data has been compiled from various sources. The data for this compound is represented by its closely related derivative, theaflavin-3,3'-digallate (B1259011) (TFDG), due to a lack of specific pharmacokinetic data for the mono-gallated form.
| Polyphenol | Model | Dose | Cmax (μM) | Tmax (h) | AUC (μg·h/mL) | Reference |
| Theaflavin-3,3'-digallate (as a proxy for this compound) | Mice | 500 mg/kg (oral) | Not specified in μM | ~6 | 504.92 (μg·min/L) | [1][2] |
| Epigallocatechin Gallate (EGCG) | Human | 1.5 g (oral) | 0.71 | 1.5 - 2.5 | Not specified | [3] |
| Rat | 10 mg/kg (oral) | 53.1 (μg/mL) | 1.6 | Not specified | [4] | |
| Curcumin | Human | 10 g (oral) | 2.30 (conjugates) | 3.29 | 35.33 (conjugates) | [5] |
| Human | 3.6 g/day (oral) | ~0.011 | 1 | Not specified | [6] | |
| Resveratrol | Rat | 20 mg/kg (oral) | Not specified | Not specified | Enhanced 1.76-fold with nanoparticles | [7] |
| Human | 25 mg (oral) | 0.0024 | ~1 | Not specified | [8] |
Note: The bioavailability of these compounds is generally low due to factors such as poor absorption, rapid metabolism, and systemic elimination. The data presented should be interpreted with caution, considering the variability in study designs, subjects, and analytical methods.
II. Experimental Protocols
Understanding the methodologies used to determine bioavailability is crucial for interpreting the data and designing future studies. Below are detailed protocols for key experiments cited in the literature.
In Vitro Caco-2 Cell Permeability Assay
This assay is a widely used in vitro model to predict the intestinal absorption of compounds.
-
Objective: To determine the permeability of a test compound across a monolayer of human intestinal Caco-2 cells.
-
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a trans-well insert and cultured for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.
-
To assess efflux, the compound is added to the BL side, and samples are collected from the AP side.
-
-
Quantification: The concentration of the compound in the collected samples is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a polyphenol in a rodent model.
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a test compound in a living organism.
-
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment.
-
Compound Administration: The test polyphenol is administered orally via gavage or intravenously via tail vein injection at a specific dose.
-
Blood Sampling: Blood samples are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) after administration.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Tissue Distribution (Optional): At the end of the study, animals are euthanized, and various organs (e.g., liver, kidney, intestine, brain) are collected to determine the tissue distribution of the compound.
-
Metabolite Analysis: Urine and feces are collected to identify and quantify metabolites.
-
Quantification: The concentration of the parent compound and its metabolites in plasma, tissues, urine, and feces is determined by HPLC or LC-MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) are calculated from the plasma concentration-time data.
-
III. Signaling Pathways and Experimental Workflows
The biological effects of polyphenols are often mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate key pathways modulated by these compounds and a general workflow for bioavailability studies.
Signaling Pathways
Caption: NF-κB Signaling Pathway and Inhibition by Polyphenols.
Caption: MAPK/ERK Signaling Pathway and Inhibition by Polyphenols.
References
- 1. scialert.net [scialert.net]
- 2. imrpress.com [imrpress.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats – a pharmacokinetics study - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Antioxidant activity of Theaflavin 3'-gallate compared to theaflavin and its digallate ester
A detailed comparison of the antioxidant activities of Theaflavin (B1682790), Theaflavin 3'-gallate, and Theaflavin digallate ester reveals a clear structure-activity relationship, with the number of galloyl moieties directly enhancing antioxidant capacity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative performance, supported by experimental data and detailed protocols.
Theaflavins, the polyphenolic compounds responsible for the characteristic orange-red color and astringent taste of black tea, are a subject of growing interest in the scientific community for their potent antioxidant properties. Among the various derivatives, theaflavin (TF), this compound (TF-3'-G), and theaflavin-3,3'-digallate (B1259011) (TFDG) are of particular significance. Experimental evidence consistently demonstrates a hierarchical relationship in their antioxidant efficacy, with TFDG exhibiting the most potent activity, followed by the monogallate esters, and then the parent theaflavin molecule.[1][2][3] This superiority is largely attributed to the presence of galloyl groups in their chemical structure.[4][5]
Comparative Antioxidant Activity: A Quantitative Look
The antioxidant potential of these theaflavin derivatives has been quantified in various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value signifies a higher antioxidant activity. The data presented in the table below, derived from studies on scavenging of different reactive oxygen species (ROS), clearly illustrates the superior antioxidant capacity of the galloylated theaflavins.
| Compound | Superoxide (B77818) Radical (O₂⁻) Scavenging IC50 (µmol/L) | Hydrogen Peroxide (H₂O₂) Scavenging IC50 (µmol/L) | Hydroxyl Radical (·OH) Scavenging IC50 (µmol/L) |
| Theaflavin (TF1) | 14.50 | > 100 | 78.95 |
| Theaflavin-3-gallate (TF2A) | 26.70 | 8.73 | 45.80 |
| Theaflavin-3'-gallate (TF2B) | 18.70 | 6.25 | 38.60 |
| Theaflavin-3,3'-digallate (TF3) | 26.7 | 0.39 | 25.07 |
Data sourced from a comparative study on the radical-scavenging abilities of theaflavin derivatives.[6][7]
The data unequivocally shows that theaflavin-3,3'-digallate is the most potent scavenger of hydrogen peroxide and hydroxyl radicals.[6][7] Interestingly, the parent theaflavin molecule (TF1) demonstrated the most efficient inhibition of the superoxide radical among the tested compounds.[7]
The Structural Advantage: Galloyl Moieties
The enhanced antioxidant activity of the galloylated theaflavins is directly linked to their molecular structure. The galloyl group, an ester of gallic acid, provides additional hydroxyl groups that can readily donate hydrogen atoms to neutralize free radicals, thereby terminating the oxidative chain reaction. The presence of two galloyl groups in theaflavin-3,3'-digallate significantly increases its radical scavenging capacity compared to the monogallated and non-galloylated forms.
Figure 1. Relationship between the number of gallate groups and antioxidant activity in theaflavins.
Experimental Protocols
The evaluation of the antioxidant activity of these compounds involves standardized in vitro assays. Below are the methodologies for two commonly employed experiments:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically.
-
Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The theaflavin derivatives are dissolved in a suitable solvent to create a range of concentrations.
-
Reaction Mixture: A specific volume of each theaflavin solution is mixed with the DPPH solution. A control is prepared with the solvent instead of the antioxidant solution.
-
Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a colored complex with a chromogen, which is measured spectrophotometrically.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in hydrochloric acid, and a ferric chloride solution in specific proportions.
-
Reaction Mixture: A small volume of the theaflavin solution is mixed with the freshly prepared FRAP reagent.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: The absorbance of the colored product (ferrous-TPTZ complex) is measured at a specific wavelength (typically around 593 nm).
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known antioxidant, such as Trolox or ferrous sulfate.
Figure 2. General experimental workflows for the DPPH and FRAP antioxidant assays.
References
- 1. The antioxidant properties of theaflavins and their gallate esters--radical scavengers or metal chelators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Radical-scavenging abilities and antioxidant properties of theaflavins and their gallate esters in H2O2-mediated oxidative damage system in the HPF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Theaflavin-3-gallate (TF2a) and Theaflavin-3'-gallate (TF2b) in Cancer Cells
For researchers and drug development professionals exploring the therapeutic potential of black tea polyphenols, a clear understanding of the subtle yet significant differences between their isomeric forms is crucial. This guide provides a detailed comparison of the cytotoxic effects of two prominent theaflavin (B1682790) isomers, Theaflavin-3-gallate (TF2a) and Theaflavin-3'-gallate (TF2b), in cancer cells. We present quantitative data, comprehensive experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound's cytotoxic effects. The table below summarizes the IC50 values for TF2a and TF2b in various cancer cell lines, offering a quantitative comparison of their efficacy.
| Cancer Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | Theaflavin-3-gallate (TF2a) | 18.1 | [1] |
| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | Theaflavin-3'-gallate (TF2b) | 17.2 | [1] |
| HCT116 | Colon Carcinoma | Theaflavin-3-gallate (TF-3-G) | 49.57 ± 0.54 |
Note: In the study on HCT116 cells, "TF-3-G" is used, and it is crucial to verify the specific isomer from the original source for a precise comparison.
Mechanisms of Action: A Head-to-Head Comparison
Both TF2a and TF2b exert their anticancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, they exhibit subtle differences in their modulation of key signaling pathways.
Apoptosis Induction
In cisplatin-resistant ovarian cancer cells (A2780/CP70), both TF2a and TF2b induce apoptosis through p53-dependent pathways.[1] They activate the ATM/Chk/p53 pathway in response to DNA damage and also inhibit the pro-survival Akt pathway.[1] Furthermore, both compounds have been shown to increase the levels of cleaved caspase-3 and -7, as well as cleaved PARP, which are key markers of apoptosis.[1][2]
A study on ovarian carcinoma cells (OVCAR-3 and A2780/CP70) revealed that TF2a and TF2b, along with Theaflavin-3,3'-digallate (TF3), trigger both the intrinsic and extrinsic apoptotic pathways.[3] This is evidenced by the increased expression of pro-apoptotic proteins like Bax, FADD, and death receptor 5 (DR5), and the decreased expression of the anti-apoptotic protein Bcl-xL.[3]
Cell Cycle Arrest
In A2780/CP70 cells, both TF2a and TF2b induce G1 cell cycle arrest.[1] This is achieved by downregulating key cell cycle regulatory proteins. Specifically, TF2a leads to the downregulation of CDK2 and CDK4, while TF2b downregulates CDK2 and cyclin E1.[1]
Signaling Pathway Modulation
The MAPK (Mitogen-Activated Protein Kinase) pathway is also implicated in the cytotoxic effects of these theaflavins. In A2780/CP70 cells, TF2a appears to induce apoptosis and G1 phase arrest through the p38, Erk, and JNK pathways.[1] In contrast, TF2b is suggested to act primarily through the ERK pathway.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of TF2a and TF2b on cancer cells.
-
Cell Seeding: Seed cisplatin-resistant ovarian cancer A2780/CP70 cells and normal ovarian IOSE-364 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of TF2a and TF2b (e.g., 0-40 µM) for 24 hours.
-
MTS Reagent Addition: After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C in a humidified 5% CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This method is employed to quantify the percentage of apoptotic cells following treatment with TF2a and TF2b.
-
Cell Treatment: Treat A2780/CP70 cells with TF2a or TF2b at the desired concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol is used to determine the effect of TF2a and TF2b on the cell cycle distribution of cancer cells.
-
Cell Treatment: Treat A2780/CP70 cells with TF2a or TF2b for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms
To better understand the complex signaling networks modulated by Theaflavin-3-gallate (TF2a) and Theaflavin-3'-gallate (TF2b), the following diagrams illustrate the key pathways involved in their cytotoxic effects.
Caption: Signaling pathways of TF2a and TF2b in cancer cells.
Caption: Workflow for evaluating the cytotoxicity of theaflavins.
References
- 1. Inhibitory effect of black tea pigments, theaflavin-3/3′-gallate against cisplatin-resistant ovarian cancer cells by inducing apoptosis and G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibitory Effects of the Four Main Theaflavin Derivatives Found in Black Tea on Ovarian Cancer Cells | Anticancer Research [ar.iiarjournals.org]
Correlating In Vitro and In Vivo Efficacy of Theaflavin 3'-gallate: A Comparative Guide
Theaflavin (B1682790) 3'-gallate (TF3'G), a principal bioactive polyphenol found in black tea, is the subject of extensive research for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Formed during the enzymatic oxidation of catechins in the tea fermentation process, its efficacy is often first identified in controlled laboratory settings (in vitro) before being validated in living organisms (in vivo).[2][3] This guide provides a comprehensive comparison of the performance of Theaflavin 3'-gallate in both contexts, supported by experimental data to bridge the understanding between its cellular mechanisms and its physiological effects.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for this compound in both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Target / Cell Line | Effect | Metric (IC50 / EC50) | Concentration / Dose | Primary Mechanism |
| Antioxidant & Pro-oxidant Activity | ||||
| HL-60 cells | Superoxide scavenging | IC50: 15.6 μM | Not Specified | Scavenging of reactive oxygen species (ROS)[4] |
| Cell-free assay | Hydrogen peroxide scavenging | IC50: 0.45 μM | Not Specified | Direct radical scavenging[5] |
| Cell-free assay | Superoxide radical scavenging | IC50: 21.7 μM | Not Specified | Direct radical scavenging[5] |
| HaCaT cells | Protection against UV-induced damage | EC50: 0.483 μM | 0.1-40 μM | Antioxidant effect, preservation of mitochondrial membrane potential[4] |
| CAL27 & HSC-2 cells (Carcinoma) | Cytotoxicity / Pro-oxidant | Initial toxicity at 150-300 μM | 0-500 μM | Induction of oxidative stress, GSH depletion[6][7][8] |
| Anticancer Activity | ||||
| HCT116 cells (Colon Carcinoma) | Inhibition of proliferation | IC50: 49.57 ± 0.54 μM | 0-210 µM | Induction of apoptosis via mitochondrial pathway[9][10] |
| OVCAR-3 & A2780/CP70 cells (Ovarian Cancer) | Cytotoxicity & Apoptosis | Not Specified | 20 and 40 µM | Induction of apoptosis and G1 cell cycle arrest[5][8] |
| MCF7 cells (Breast Carcinoma) | Inhibition of cell proliferation | Not Specified | Not Specified | Inhibition of Hsp90, induction of apoptosis (G2/M arrest)[11] |
| Enzyme & Receptor Inhibition | ||||
| Xanthine Oxidase (XO) | Enzyme inhibition | IC50: 7.6 μM | Not Specified | Pro-oxidant effect in cancer cells[4] |
| CYP1A2 (Cytochrome P450) | Enzyme inhibition | IC50: 8.67 μM | Not Specified | Moderate inhibition of phenacetin (B1679774) metabolism[12] |
| UGT1A1 & UGT1A3 (UDP-glucuronosyltransferase) | Enzyme inhibition | IC50: 1.40–5.22 μM | Not Specified | Moderate inhibition of beta-estradiol glucuronidation[12] |
| SARS-CoV-2 Mpro (Main Protease) | Enzyme inhibition | IC50: 18.48 ± 1.29 μM | Not Specified | Inhibition of viral replication machinery[13][14] |
Table 2: In Vivo Efficacy of this compound & Related Theaflavins
| Animal Model | Condition / Disease Model | Dosage & Administration | Key Findings | Primary Mechanism |
| Mouse | Delayed-type hypersensitivity | 50 mg/kg (Theaflavin-3-gallate) | Reduced ear edema and levels of TNF-α, IFN-γ, and IL-12[5] | Anti-inflammatory response[5] |
| Mouse | Postprandial hyperglycemia | Not specified (Theaflavins) | Suppression of postprandial hyperglycemia[15] | Stimulation of GLP-1 secretion via GPR55 activation[15] |
| Mouse | Osteosarcoma Xenograft | Not specified (Theaflavin-3,3'-digallate) | Marked antitumor efficacy[16] | Induction of apoptosis and ferroptosis via ROS and MAPK pathways[16] |
| Mouse | Pharmacokinetics | 500 mg/kg (Oral, Theaflavin-3,3'-digallate) | Cmax reached at 6 hours; low systemic bioavailability[3][17][18] | Poor absorption in the small intestine; extensive metabolism by gut microbiota[3][18] |
| Rabbit | Pharmacokinetics | 500 mg/kg (Oral, Theaflavin) | Cmax reached at 5 hours in healthy rabbits; 3 hours in hepatotoxic rabbits[19] | Bioavailability significantly higher in hepatotoxic models[19] |
Correlation Between In Vitro and In Vivo Findings
The data reveals a strong correlation between the cellular mechanisms observed in vitro and the physiological outcomes documented in vivo.
-
Anticancer Effects : In vitro, this compound demonstrates a pro-oxidant and cytotoxic effect, selectively targeting cancer cells over normal cells by inducing oxidative stress and depleting glutathione (B108866) (GSH).[6][7] It inhibits proliferation and induces apoptosis through various signaling pathways, including the mitochondrial pathway, p53, and MAPK.[8][9][16][20] This directly translates to the in vivo observation where its analogue, theaflavin-3,3'-digallate, exhibits significant antitumor efficacy in mouse xenograft models, driven by the same mechanisms of apoptosis and oxidative stress.[16]
-
Anti-inflammatory and Metabolic Regulation : The ability of this compound to downregulate inflammatory pathways like NF-κB in vitro provides a mechanistic basis for its in vivo anti-inflammatory effects, such as the reduction of edema and pro-inflammatory cytokines in mice.[4][5] Similarly, its demonstrated ability to activate GPR55 and stimulate GLP-1 secretion in cell cultures explains the observed suppression of postprandial hyperglycemia in animal models.[15]
-
Bioavailability : While potent in vitro with IC50 values in the low micromolar range, in vivo studies highlight a key challenge: the low systemic bioavailability of theaflavins.[3][12] After oral administration, a significant portion is not absorbed in the small intestine but is metabolized by gut microbiota.[3][18] This suggests that the in vivo effects may be mediated by both the parent compound and its metabolites, a crucial consideration for translating research into therapeutic applications.
Experimental Protocols
Cell Viability (MTT) Assay (In Vitro)
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding : Human cancer cells (e.g., HCT116 colorectal carcinoma) are seeded at a density of approximately 5.0 x 10³ cells per well into a 96-well plate.[10]
-
Incubation : The cells are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[10]
-
Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0–210 µM). A vehicle control (e.g., 0.05% DMSO) is also included.[10]
-
Incubation : The plate is incubated for an additional 48 hours under the same conditions.[10]
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[10]
-
Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 550 nm). Cell viability is calculated as a percentage relative to the vehicle control, and the IC50 value is determined.[10]
Pharmacokinetic Study (In Vivo)
This protocol is used to determine the absorption, distribution, and elimination of a theaflavin analogue in a living organism.
-
Animal Model : Female BALB/c mice are typically used for the study.[3][17] Animals are fasted overnight with free access to water.[17][21]
-
Compound Preparation : For tracking, the compound (e.g., Theaflavin-3,3'-digallate) can be radiolabeled with an isotope like ¹²⁵I.[3][17]
-
Administration : The compound is administered to mice either intravenously (i.v.) via the tail vein (e.g., 5 mg/kg) or orally by gavage (e.g., 500 mg/kg).[3][17][21]
-
Sample Collection : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hrs, 24 hrs) post-administration.[19]
-
Quantification : The concentration of the compound (or its radioactivity) in plasma and tissue homogenates is quantified using appropriate methods (e.g., gamma counting for radiolabeled compounds, HPLC for unlabeled compounds).[19]
-
Data Analysis : Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the curve (AUC) are calculated to assess the compound's bioavailability and distribution.[3][19]
Visualizations
Signaling Pathway: MAPK Activation by Theaflavins
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes like proliferation and apoptosis. Theaflavins can induce oxidative stress (ROS), which in turn activates MAPK signaling, leading to programmed cell death in cancer cells.[16][22]
Caption: this compound induces ROS, activating MAPK pathways to promote apoptosis.
Experimental Workflow: In Vitro Cell Viability Assay
This diagram outlines the key steps in determining the IC50 of this compound using an MTT assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Theaflavin-3-gallate and theaflavin-3'-gallate, polyphenols in black tea with prooxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theaflavin-3-gallate, a natural antagonist for Hsp90: In-silico and in-vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theaflavin 3′-gallate activates G protein-coupled receptor 55 (GPR55) and enhances GLP-1 secretion via Ca2+/CaMKII/ERK signaling in enteroendocrine STC-1 cells, mitigating postprandial hyperglycemia in mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scialert.net [scialert.net]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
- 21. storage.imrpress.com [storage.imrpress.com]
- 22. researchgate.net [researchgate.net]
Theaflavin 3'-Gallate: A Comparative Guide to its Synergistic Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic antioxidant effects of Theaflavin (B1682790) 3'-gallate (TF-2B), a key polyphenol in black tea. While direct quantitative studies on its antioxidant synergy are limited, this document compiles and compares its individual antioxidant capacity with related compounds and explores potential synergistic interactions based on available research. Experimental data from various in vitro assays are presented, along with detailed methodologies and an examination of the underlying cellular signaling pathways.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of Theaflavin 3'-gallate and its derivatives is often evaluated by their ability to scavenge various reactive oxygen species (ROS). The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value indicates higher antioxidant activity.
Table 1: Comparative Radical Scavenging Activity (IC50) of Theaflavin Derivatives and EGCG
| Compound | Superoxide Radical (O₂⁻) Scavenging IC50 (µmol/L) | Hydrogen Peroxide (H₂O₂) Scavenging IC50 (µmol/L) | Hydroxyl Radical (·OH) Scavenging IC50 (µmol/L) | Source |
| Theaflavin (TF1) | 14.50 | >10.00 | >50.00 | [1] |
| Theaflavin 3-gallate (TF-2A) | 26.50 | 0.45 | 38.60 | [1] |
| This compound (TF-2B) | 22.50 | 0.39 | 25.07 | [1] |
| Theaflavin 3,3'-digallate (TF3) | 26.70 | 0.39 | 25.07 | [1] |
| Epigallocatechin gallate (EGCG) | 45.80 | >10.00 | 38.60 | [1] |
Note: The data indicates that this compound (TF-2B) is a potent scavenger of hydrogen peroxide and hydroxyl radicals, with efficacy comparable to or greater than other theaflavin derivatives and significantly higher than EGCG in these specific assays.[1]
Synergistic Potential of Theaflavins with Other Antioxidants
Case Study: Synergistic Anticancer Effects of Theaflavin-3,3'-digallate (TF3) and Ascorbic Acid
A study on human lung adenocarcinoma SPC-A-1 cells demonstrated that the combination of Theaflavin-3,3'-digallate (TF3) and Ascorbic Acid (AA) resulted in synergistic inhibition of cancer cell proliferation.[2][3][4] While the primary endpoint was anticancer activity, this effect is often linked to the modulation of oxidative stress within the cells.
Table 2: Synergistic Inhibition of Lung Cancer Cell Proliferation by TF3 and Ascorbic Acid
| Compound / Combination | IC50 on SPC-A-1 cells (µmol/L) | Inhibitory Rate at 1:6 Molar Ratio (TF3:AA) | Source |
| Theaflavin 3,3'-digallate (TF3) | 4.78 | - | [2][3][4] |
| Ascorbic Acid (AA) | 30.62 | - | [2][3][4] |
| TF3 + AA | Not reported | 54.4% | [2][3] |
The study suggests that ascorbic acid enhances the anticancer activity of TF3.[2][3] This provides a basis for investigating whether a similar synergy exists in terms of pure antioxidant capacity.
Mechanistic Insights from Green Tea Polyphenols
Studies on green tea catechins, the precursors to theaflavins, have shown synergistic antioxidant effects when combined with other antioxidants like α-tocopherol (Vitamin E) and ascorbic acid (Vitamin C).[5] The proposed mechanism involves the regeneration of α-tocopherol by catechins, which in turn are regenerated by ascorbic acid, creating a cascade that enhances the overall antioxidant capacity.[5] It is plausible that theaflavins, including this compound, could participate in similar regenerative cycles.
Experimental Protocols for Assessing Antioxidant Synergy
To quantitatively assess the synergistic antioxidant effects of this compound with other compounds, standardized in vitro assays are employed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. A color change from violet to yellow, measured spectrophotometrically, indicates the scavenging activity.
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Prepare various concentrations of this compound, the co-antioxidant, and their mixtures.
-
Add the antioxidant solutions to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[6]
To assess synergy, the results of the mixtures are compared to the expected additive effect of the individual compounds.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate (B84403) buffer (pH 7.4).
-
Add the antioxidant solutions (this compound, co-antioxidant, and mixtures) to the fluorescein (B123965) solution in a microplate.
-
Initiate the reaction by adding AAPH.
-
Monitor the fluorescence decay over time using a microplate reader.
-
Calculate the area under the curve (AUC) and compare it to a standard antioxidant (e.g., Trolox) to determine the ORAC value in Trolox Equivalents (TE).
Synergy is determined by comparing the ORAC value of the mixture to the sum of the ORAC values of the individual components.
Visualizing Methodologies and Pathways
To facilitate a clearer understanding of the experimental processes and potential biological mechanisms, the following diagrams are provided.
Potential Signaling Pathway Modulation
The antioxidant effects of tea polyphenols are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways to enhance the endogenous antioxidant defense systems. The Keap1-Nrf2 pathway is a critical regulator of cellular resistance to oxidative stress.
Under conditions of oxidative stress, or in the presence of activators like this compound, the transcription factor Nrf2 is released from its inhibitor Keap1.[7] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.[7]
Conclusion
This compound demonstrates significant intrinsic antioxidant activity, particularly in scavenging hydrogen peroxide and hydroxyl radicals. While direct quantitative evidence for its synergistic antioxidant effects with other compounds is currently limited, studies on related theaflavins and precursor catechins strongly suggest a high potential for such interactions. The synergistic anticancer activity observed with Theaflavin-3,3'-digallate and ascorbic acid provides a compelling basis for further investigation into the antioxidant synergy of this compound. Future research employing standardized antioxidant assays like DPPH and ORAC is warranted to quantify these potential synergistic effects and elucidate the underlying mechanisms, which may involve regenerative antioxidant cascades and the modulation of key cellular defense pathways such as Keap1-Nrf2. Such studies will be invaluable for the development of novel antioxidant formulations for therapeutic and nutraceutical applications.
References
- 1. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of tea polyphenols and ascorbic acid on human lung adenocarcinoma SPC-A-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of tea polyphenols and ascorbic acid on human lung adenocarcinoma SPC-A-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic effects of tea polyphenols and ascorbic acid on human lung adenocarcinoma SPC-A-1 cells-Academax [mxbackup.academax.com]
- 5. Antioxidant synergism of green tea polyphenols with alpha-tocopherol and L-ascorbic acid in SDS micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant activity study and GC-MS profiling of Camellia sinensis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant mechanism of tea polyphenols and its impact on health benefits - PMC [pmc.ncbi.nlm.nih.gov]
Theaflavins in Black Tea: A Comparative Guide to Inhibiting LDL Oxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of theaflavin (B1682790) derivatives in their capacity to inhibit Low-Density Lipoprotein (LDL) oxidation, a critical event in the pathogenesis of atherosclerosis. Theaflavins, the main polyphenolic compounds in black tea, exhibit potent antioxidant properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Comparative Efficacy of Theaflavin Derivatives
The antioxidant potency of theaflavins in preventing LDL oxidation is significantly influenced by their chemical structure, particularly the presence and number of galloyl groups.[1][2] The general order of inhibitory activity is consistently reported as: Theaflavin-3,3'-digallate (TF3) > Theaflavin-3-gallate (TF2A) / Theaflavin-3'-gallate (TF2B) > Theaflavin (TF1).[3]
Quantitative Antioxidant Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of theaflavin derivatives against various reactive oxygen species (ROS), which are key initiators of LDL oxidation. Lower IC50 values indicate greater antioxidant activity.
| Theaflavin Derivative | IC50 (µmol/L) - Superoxide (B77818) Radical Scavenging | IC50 (µmol/L) - Hydrogen Peroxide Scavenging | IC50 (µmol/L) - Hydroxyl Radical Scavenging |
| Theaflavin (TF1) | 14.50 | >10.00 | >50.00 |
| Theaflavin-3-gallate (TF2A) | 26.70 | 0.87 | 38.60 |
| Theaflavin-3'-gallate (TF2B) | 23.90 | 0.39 | 25.07 |
| Theaflavin-3,3'-digallate (TF3) | 18.60 | 0.39 | 25.07 |
Data sourced from a study on the antioxidant effects of theaflavin derivatives.[2]
Experimental Protocols
The following sections detail the standard methodologies employed in studies comparing the efficacy of theaflavins in inhibiting LDL oxidation.
Isolation of Human Low-Density Lipoprotein (LDL)
A common method for LDL isolation from human plasma is through selective precipitation with amphipathic polymers.[4]
Materials:
-
Human plasma
-
Amphipathic polymers (e.g., heparin-sepharose)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Procedure:
-
Human plasma is collected from healthy donors.
-
LDL is precipitated from the plasma using a solution of amphipathic polymers.
-
The mixture is centrifuged to pellet the LDL-polymer complex.
-
The supernatant is discarded, and the pellet is washed with PBS.
-
The purified LDL is resuspended in PBS.
-
The protein concentration of the isolated LDL is determined using a standard protein assay.
Copper-Mediated LDL Oxidation Assay
This in vitro assay is widely used to assess the susceptibility of LDL to oxidation and to evaluate the efficacy of antioxidants.[5]
Materials:
-
Isolated human LDL (as described above)
-
Copper (II) sulfate (B86663) (CuSO₄) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Theaflavin derivatives (TF1, TF2A, TF2B, TF3) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Isolated LDL is diluted in PBS to a final concentration of approximately 0.1-0.2 mg/mL.
-
The LDL solution is pre-incubated with various concentrations of theaflavin derivatives or a vehicle control for a short period.
-
LDL oxidation is initiated by the addition of a fresh solution of CuSO₄ to a final concentration of 5-10 µM.[6]
-
The reaction is incubated at 37°C.
-
The extent of LDL oxidation is monitored over time by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).
Measurement of LDL Oxidation Markers
The initial phase of lipid peroxidation involves the formation of conjugated dienes, which can be monitored spectrophotometrically.[7]
Procedure:
-
At various time points during the incubation with CuSO₄, aliquots of the reaction mixture are taken.
-
The absorbance of the aliquots is measured at 234 nm against a blank containing PBS and the corresponding concentration of the theaflavin derivative.[8]
-
The increase in absorbance at 234 nm is indicative of the formation of conjugated dienes.
-
The lag time, which is the time before a rapid increase in absorbance occurs, is determined as a measure of the resistance of LDL to oxidation. A longer lag time indicates greater antioxidant protection.
The TBARS assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.[9][10]
Procedure:
-
At the end of the incubation period, the reaction is stopped by adding a solution of thiobarbituric acid (TBA) in an acidic medium.
-
The mixture is heated at 95-100°C for a specified time (e.g., 15-60 minutes) to allow the formation of a pink-colored MDA-TBA adduct.[4]
-
After cooling, the absorbance of the solution is measured at 532 nm.[10]
-
The concentration of TBARS is calculated using a standard curve of MDA. Results are typically expressed as nmol of MDA equivalents per mg of LDL protein.
Visualizations
Experimental Workflow for LDL Oxidation Inhibition Assay
Caption: Workflow of the in vitro LDL oxidation inhibition assay.
Proposed Mechanism of Theaflavin-Mediated Inhibition of LDL Oxidation
Caption: Theaflavins inhibit LDL oxidation by scavenging reactive oxygen species.
Signaling in Cell-Mediated LDL Oxidation and Potential Theaflavin Intervention
While direct inhibition of LDL oxidation is a key mechanism, theaflavins may also influence cell-mediated LDL oxidation. For instance, TF3 has been shown to attenuate cell-mediated LDL oxidation by inhibiting superoxide production in macrophages and chelating iron ions.[11]
References
- 1. Methods on LDL particle isolation, characterization, and component fractionation for the development of novel specific oxidized LDL status markers for atherosclerotic disease risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A simple method to assess the oxidative susceptibility of low density lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Cu2+-induced LDL oxidation by nitric oxide: a study using donors with different half-time of NO release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper can promote oxidation of LDL by markedly different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. The preparation of copper-oxidized LDL for the measurement of oxidized LDL antibodies by EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TBARS - Wikipedia [en.wikipedia.org]
- 10. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Theaflavin 3'-gallate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Theaflavin 3'-gallate (CAS Number: 30462-34-1). Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It presents no significant fire, health, or reactivity hazards under standard laboratory conditions.
| Hazard Rating | NFPA | HMIS |
| Health | 0 | 0 |
| Flammability | 0 | 0 |
| Reactivity | 0 | 0 |
| Special | ||
| Source: Cayman Chemical Safety Data Sheet[1] |
Personal Protective Equipment (PPE)
While this compound is not classified as hazardous, standard laboratory good practices should always be followed. The following PPE is recommended to minimize any potential exposure.
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Nitrile or latex gloves | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust particles. |
| Body Protection | Standard laboratory coat | To protect clothing and skin from spills. |
| Respiratory Protection | Not generally required | A dust mask may be used if handling large quantities of powder to avoid inhalation of fine particles. |
Operational Handling and Storage
Handling:
-
No special handling measures are required.[1]
-
Avoid the formation of dust.
-
Ensure adequate ventilation in the work area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperature is -20°C for long-term stability.
Accidental Release and First Aid Measures
Spill Response:
-
Personal Precautions: No special personal protective equipment is required beyond standard lab attire for minor spills.[1]
-
Containment and Cleaning: For solid spills, pick up the material mechanically and place it in a suitable container for disposal.[1] Avoid generating dust.
-
Environmental Precautions: Do not allow large quantities to enter sewers, surface water, or ground water as it is considered slightly hazardous for water.[1]
First Aid:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area with soap and water.
-
After Eye Contact: Rinse opened eye for several minutes under running water.
-
After Ingestion: If swallowed, rinse mouth with water and seek medical advice.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. While it is not classified as hazardous waste, it should not be disposed of in the regular trash or sewer system. Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.
Handling Workflow
Caption: Procedural workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
